Product packaging for Lobetyol(Cat. No.:)

Lobetyol

カタログ番号: B12338693
分子量: 234.29 g/mol
InChIキー: RKOQCMNXJZJWBU-FWTOVJONSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Lobetyol is a bioactive polyacetylene compound isolated from traditional medicinal plants such as Lobelia chinensis and Codonopsis pilosula . It serves as a valuable reference standard and investigational compound in pharmacological research, with studies indicating potential activity in several areas. In vitro and in vivo studies suggest this compound may possess anti-proliferative properties. Research on human gastric cancer cells (MKN45) indicates that this compound can inhibit cell proliferation by inducing G1/S phase cell cycle arrest and promoting apoptosis. This activity is associated with the activation of the MAPK signaling pathway . Additional research points to this compound's potential role in regulating respiratory inflammation. In studies using NCI-H292 airway epithelial cells, this compound was shown to inhibit the gene expression and production of MUC5AC mucin, a key glycoprotein involved in airway defense and hypersecretion in pulmonary diseases . These preliminary findings make this compound a compound of interest for researchers exploring new therapeutic agents for cancer and inflammatory airway conditions. Its mechanism of action appears to involve the modulation of specific cellular signaling pathways and gene expression. This product is intended for Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H18O3 B12338693 Lobetyol

3D Structure

Interactive Chemical Structure Model





特性

分子式

C14H18O3

分子量

234.29 g/mol

IUPAC名

(4E,12E)-tetradeca-4,12-dien-8,10-diyne-1,6,7-triol

InChI

InChI=1S/C14H18O3/c1-2-3-4-5-7-10-13(16)14(17)11-8-6-9-12-15/h2-3,8,11,13-17H,6,9,12H2,1H3/b3-2+,11-8+

InChIキー

RKOQCMNXJZJWBU-FWTOVJONSA-N

異性体SMILES

C/C=C/C#CC#CC(C(/C=C/CCCO)O)O

正規SMILES

CC=CC#CC#CC(C(C=CCCCO)O)O

製品の起源

United States

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Lobetyol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lobetyol, a polyacetylene compound derived from the roots of plants such as Codonopsis pilosula, has garnered significant interest in the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the chemical properties of this compound, including its physicochemical characteristics, spectroscopic data, and biological activities. Detailed experimental protocols for its isolation, purification, and the assessment of its anti-proliferative effects are presented to facilitate further research and development. Furthermore, this guide elucidates the modulatory effects of this compound on the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, a key mechanism underlying its biological activity. All quantitative data are summarized in structured tables, and key experimental workflows and signaling pathways are visualized using diagrams to enhance clarity and understanding.

Physicochemical Properties

This compound is a polyacetylene compound with the IUPAC name (4E,12E)-tetradeca-4,12-dien-8,10-diyne-1,6,7-triol. Its fundamental chemical and physical properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₁₄H₁₈O₃[1]
Molecular Weight 234.29 g/mol [1]
Physical Description Oil[2]
Melting Point Not explicitly available in the searched literature.
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.[2]
Quantitative solubility data is not readily available in the searched literature.

Spectroscopic Data

The structural elucidation of this compound has been achieved through various spectroscopic techniques. While specific spectra were not available in the search results, the methodologies used for characterization are well-established.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are crucial for determining the chemical structure of this compound. These techniques provide detailed information about the hydrogen and carbon framework of the molecule, including the stereochemistry of the double bonds and the positions of the hydroxyl groups.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of this compound, confirming its elemental composition. High-resolution mass spectrometry (HR-MS) would provide a precise mass measurement, further validating the molecular formula.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to identify the presence of chromophores within the this compound molecule. The conjugated system of double and triple bonds in this compound is expected to result in characteristic absorption maxima (λmax) in the UV region.

Biological Activities and Signaling Pathways

This compound has demonstrated significant biological activities, particularly in the context of cancer research. It exhibits anti-proliferative and pro-apoptotic effects in human gastric cancer cells (MKN45) and has been shown to modulate key cellular signaling pathways.

Anti-proliferative and Pro-apoptotic Effects

Studies have indicated that this compound can inhibit the proliferation of cancer cells and induce apoptosis, or programmed cell death. This makes it a compound of interest for the development of novel anti-cancer therapies.

Modulation of the MAPK Signaling Pathway

A key mechanism underlying the biological effects of this compound is its ability to modulate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. The MAPK pathway is a critical regulator of various cellular processes, including proliferation, differentiation, and apoptosis. Dysregulation of this pathway is often implicated in the development and progression of cancer. The interaction of this compound with the MAPK pathway is a primary focus of research into its therapeutic potential.

MAPK_Signaling_Pathway This compound This compound MEK MEK This compound->MEK Inhibition? ERK ERK (p44/p42) This compound->ERK Modulation Extracellular_Stimuli Extracellular Stimuli (e.g., Growth Factors, Stress) Receptor Cell Surface Receptor Extracellular_Stimuli->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF RAF->MEK MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Jun, c-Fos) ERK->Transcription_Factors Cellular_Response Cellular Response (Proliferation, Apoptosis, etc.) Transcription_Factors->Cellular_Response

Figure 1. A simplified diagram of the MAPK signaling pathway and potential points of modulation by this compound.

Experimental Protocols

This section provides detailed methodologies for the isolation and analysis of this compound, based on established scientific practices.

Isolation and Purification of this compound from Codonopsis pilosula

The following protocol outlines a general procedure for the extraction and purification of this compound from the roots of Codonopsis pilosula.

Isolation_Workflow Start Dried and Powdered Roots of Codonopsis pilosula Extraction Maceration or Soxhlet Extraction with an organic solvent (e.g., ethanol, methanol) Start->Extraction Filtration Filtration to remove solid plant material Extraction->Filtration Concentration Concentration of the filtrate under reduced pressure Filtration->Concentration Crude_Extract Crude Extract Concentration->Crude_Extract Column_Chromatography Silica Gel Column Chromatography Crude_Extract->Column_Chromatography Elution Gradient elution with a solvent system (e.g., hexane-ethyl acetate) Column_Chromatography->Elution Fraction_Collection Collection of fractions Elution->Fraction_Collection TLC_Analysis Thin-Layer Chromatography (TLC) Analysis to identify fractions containing this compound Fraction_Collection->TLC_Analysis Pooling Pooling of this compound-rich fractions TLC_Analysis->Pooling Purification Further purification by preparative HPLC Pooling->Purification Pure_this compound Pure this compound Purification->Pure_this compound

Figure 2. A general workflow for the isolation and purification of this compound.

Methodology:

  • Extraction: The dried and powdered roots of Codonopsis pilosula are extracted with a suitable organic solvent, such as ethanol or methanol, using either maceration or a Soxhlet apparatus.

  • Filtration and Concentration: The resulting extract is filtered to remove solid plant debris, and the filtrate is concentrated under reduced pressure to yield a crude extract.

  • Chromatographic Separation: The crude extract is subjected to silica gel column chromatography.

  • Elution and Fraction Collection: The column is eluted with a gradient solvent system, typically a mixture of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate), to separate the components of the extract. Fractions are collected sequentially.

  • Fraction Analysis: The collected fractions are analyzed by thin-layer chromatography (TLC) to identify those containing this compound.

  • Purification: The fractions rich in this compound are pooled and subjected to further purification, often using preparative high-performance liquid chromatography (HPLC), to obtain pure this compound.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. As cellular metabolic activity is an indicator of cell viability, this assay is widely used to measure the cytotoxic effects of chemical compounds on cultured cells.

Materials:

  • Human gastric cancer cell line (MKN45)

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • This compound stock solution (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: MKN45 cells are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The medium is replaced with fresh medium containing various concentrations of this compound (e.g., 0, 10, 25, 50, 100 µM). A vehicle control (DMSO) is also included. The cells are then incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, 20 µL of MTT solution is added to each well, and the plates are incubated for an additional 4 hours at 37°C.

  • Formazan Solubilization: The medium containing MTT is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The cell viability is calculated as a percentage of the vehicle-treated control cells.

Western Blot Analysis of MAPK Pathway Activation

Western blotting is a technique used to detect specific proteins in a sample. This protocol describes the analysis of key proteins in the MAPK pathway (e.g., ERK, p-ERK) in cells treated with this compound.

Materials:

  • MKN45 cells

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-ERK, anti-phospho-ERK, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: MKN45 cells are treated with this compound as described for the MTT assay. After treatment, the cells are washed with ice-cold PBS and lysed with lysis buffer.

  • Protein Quantification: The protein concentration of the cell lysates is determined using a protein assay kit.

  • SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a PVDF membrane.

  • Blocking: The membrane is blocked with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated with the primary antibody of interest (e.g., anti-phospho-ERK) overnight at 4°C.

  • Secondary Antibody Incubation: The membrane is washed and then incubated with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, the membrane is incubated with a chemiluminescent substrate, and the protein bands are visualized using an imaging system.

  • Analysis: The intensity of the protein bands is quantified, and the expression levels of the target proteins are normalized to a loading control (e.g., β-actin).

Conclusion

This compound is a promising natural product with significant potential for further investigation, particularly in the field of oncology. This technical guide has provided a detailed overview of its chemical properties, biological activities, and the signaling pathways it modulates. The inclusion of detailed experimental protocols aims to facilitate a standardized approach for researchers and drug development professionals in their future studies of this intriguing compound. Further research is warranted to fully elucidate its therapeutic potential, including more comprehensive studies on its physicochemical properties, pharmacokinetic and pharmacodynamic profiles, and its efficacy in in vivo models.

References

Lobetyol natural sources and biosynthesis pathway

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Lobetyol: Natural Sources and Biosynthesis

Introduction

This compound is a polyacetylene compound recognized for its significant biological activities, including potential antitumor, antioxidant, anti-inflammatory, and immunomodulatory effects.[1] It belongs to a class of C14 polyacetylenes and is often found in nature as a glycoside, such as lobetyolin (a monoglucoside) and lobetyolinin (a bis-glucoside).[2][3] These compounds are primarily isolated from various medicinal plants, with extensive research focusing on their therapeutic potential. This guide provides a comprehensive overview of the natural sources of this compound, its putative biosynthetic pathway, and the experimental methodologies employed for its study, tailored for researchers, scientists, and professionals in drug development.

Natural Sources of this compound

This compound and its glycosides are predominantly found in plants belonging to the Campanulaceae family.[2][3] The roots of Codonopsis pilosula (Dangshen) are the most well-documented and commercially significant source.[2][3] However, these compounds have also been identified in several other species. The concentration of these metabolites can be influenced by environmental factors, such as drought stress, and agricultural practices.[4][5][6] For instance, moderate drought stress has been shown to increase the lobetyolin content in C. pilosula by 8.47% to 86.47%.[4][5] Furthermore, inoculation with certain endophytic fungi can enhance lobetyolin accumulation by 11.12% to 46.02%.[5]

Table 1: Natural Sources of this compound and its Glycosides

Plant Species Family Plant Part Compound(s) Identified Reference
Codonopsis pilosula Campanulaceae Roots, Leaves Lobetyolin, Lobetyolinin [2][3][6]
Codonopsis tangshen Campanulaceae Roots Lobetyolin [3][6]
Codonopsis lanceolata Campanulaceae Roots Lobetyolin [3][6]
Lobelia giberroa Campanulaceae Roots Lobetyolin [7]
Lobelia inflata Campanulaceae Hairy Root Culture Lobetyolin, this compound [3][7]
Lobelia chinensis Campanulaceae Whole Plant This compound, Isothis compound [3][6][8][9]

| Platycodon grandiflorum | Campanulaceae | Roots | Lobetyolin |[3][6] |

Biosynthesis Pathway

The complete biosynthetic pathway of this compound has not yet been fully elucidated.[1] However, current research suggests it originates from fatty acid metabolism, with oleic acid being a likely precursor.[10] The proposed pathway involves the conversion of pyruvate to acetyl-CoA, which then enters the fatty acid metabolic cycle.[10] Key intermediates such as citric acid and linoleic acid are considered potential precursors in this pathway.[10] The final structure of lobetyolin is believed to be formed by the conjugation of a fatty acid chain with a glycosyl moiety, a step likely catalyzed by a glycosyltransferase.[10] Transcriptome analyses of C. pilosula have identified numerous differentially expressed genes under stress conditions that may be associated with this biosynthesis, but specific enzymes catalyzing each step are still under investigation.[10]

G Pyruvate Pyruvate AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA PDHB, pdhC FattyAcidMetabolism Fatty Acid Metabolism (via Malonyl-CoA) AcetylCoA->FattyAcidMetabolism OleicAcid Oleic Acid FattyAcidMetabolism->OleicAcid Putative Enzymes LinoleicAcid Linoleic Acid OleicAcid->LinoleicAcid Polyacetylene_Backbone Polyacetylene Backbone (this compound) LinoleicAcid->Polyacetylene_Backbone Series of Desaturations/ Elongations Lobetyolin Lobetyolin Polyacetylene_Backbone->Lobetyolin GlucoseMetabolism Glucose Metabolism UDP_Glucose UDP-Glucose GlucoseMetabolism->UDP_Glucose UDP_Glucose->Lobetyolin Glycosyltransferase

Diagram 1: Putative Biosynthesis Pathway of Lobetyolin.

Experimental Methodologies

Extraction and Isolation

The extraction and isolation of this compound and its derivatives from plant material typically involve solvent extraction followed by chromatographic purification. A common protocol begins with the maceration of powdered plant material in a polar solvent, followed by systematic fractionation and purification.

Detailed Protocol for Bioassay-Guided Fractionation of Lobetyolin from Lobelia giberroa Roots[7]:

  • Maceration: 1000 g of powdered root material is macerated with 80% methanol for 72 hours with intermittent shaking. The process is repeated twice with fresh solvent.

  • Solvent Evaporation: The combined methanol extracts are filtered, and the methanol is removed using a rotary evaporator. The remaining aqueous portion is lyophilized to yield a dried crude extract.

  • Fractionation: The dried 80% methanol extract is successively fractionated using a Soxhlet apparatus with solvents of increasing polarity: hexane, ethyl acetate, methanol, and water.

  • Purification: The most active fraction (in this case, the methanol fraction) is subjected to silica gel column chromatography to isolate the pure compound, lobetyolin.

G Start Powdered Plant Material (e.g., Lobelia giberroa roots) Maceration Maceration with 80% Methanol (72h, 3x) Start->Maceration Filtration Filtration Maceration->Filtration Evaporation Rotary Evaporation & Lyophilization Filtration->Evaporation CrudeExtract Dried Crude Extract Evaporation->CrudeExtract Fractionation Successive Soxhlet Extraction CrudeExtract->Fractionation Hexane Hexane Fraction Fractionation->Hexane Hexane EthylAcetate Ethyl Acetate Fraction Fractionation->EthylAcetate EtOAc Methanol Methanol Fraction Fractionation->Methanol MeOH Water Aqueous Fraction Fractionation->Water H₂O Chromatography Silica Gel Column Chromatography Methanol->Chromatography Final Pure Lobetyolin Chromatography->Final

Diagram 2: Experimental Workflow for Lobetyolin Extraction.
Analytical Quantification

A variety of analytical techniques have been developed for the quantification of this compound and its derivatives, including High-Performance Liquid Chromatography (HPLC) with UV or diode-array detection, and Liquid Chromatography-Mass Spectrometry (LC-MS).[11][12] LC-MS/MS offers high sensitivity and selectivity, making it suitable for pharmacokinetic studies.

Detailed Protocol for LC-MS/MS Quantification of Lobetyolin in Rat Plasma[11]: A validated method for quantifying lobetyolin in rat plasma provides a robust protocol for preclinical studies.

Table 2: LC-MS/MS Parameters for Lobetyolin Quantification

Parameter Specification
Chromatography System Liquid Chromatography-Tandem Mass Spectrometry
Column Thermo ODS C18 reversed-phase column
Mobile Phase 0.1% aqueous formic acid-methanol (50:50, v/v)
Elution Mode Isocratic
Flow Rate 0.4 mL/min
Ionization Mode Positive Electrospray Ionization (ESI)
Monitored Transition (SRM) Lobetyolin: m/z 419.3 [M+Na]⁺ → m/z 203.1
Internal Standard (Syringin) m/z 394.9 [M+Na]⁺ → m/z 231.9
Capillary Voltage 3.0 kV
Vaporizer Temperature 400 °C

| Linear Range | 1.0–500 ng/mL |

This method was successfully applied to a pharmacokinetic study in rats, yielding key parameters after oral administration.

Table 3: Pharmacokinetic Parameters of Lobetyolin in Rats (10 mg/kg Oral Dose)[11]

Parameter Value (Mean ± SD)
Cmax (Maximum Concentration) 60.1 ± 33.1 ng/mL
Tmax (Time to Cmax) 1.0 ± 0.6 h
t1/2 (Elimination Half-life) 2.2 ± 1.1 h
AUC0–t (Area Under the Curve) 212.4 ± 172.9 ng·h/mL

| AUC0–∞ (AUC to Infinity) | 253.8 ± 192.6 ng·h/mL |

Conclusion

This compound and its glycosides represent a promising class of natural products with significant therapeutic potential. While Codonopsis and Lobelia species are primary sources, further exploration of other plants in the Campanulaceae family may reveal new sources. The elucidation of the complete biosynthetic pathway is a key area for future research, which could enable the synthetic biology-based production of these valuable compounds. The well-established extraction and analytical protocols detailed in this guide provide a solid foundation for researchers to advance the study of this compound, from natural source characterization to preclinical development.

References

Biological Activity of Polyacetylenes from Codonopsis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth examination of the biological activities of polyacetylenes derived from plants of the Codonopsis genus, a staple in traditional medicine. With growing interest in natural products for drug discovery, Codonopsis polyacetylenes such as lobetyolin, lobetyol, and lobetyolinin have emerged as compounds of significant interest due to their potent anticancer, anti-inflammatory, and neuroprotective properties. This guide synthesizes current research, presenting quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways involved, offering a critical resource for advancing research and development in this area.

Anticancer Activity

Polyacetylenes from Codonopsis, particularly from Codonopsis lanceolata, have demonstrated significant anticancer effects, primarily through the induction of apoptosis and inhibition of cell proliferation in various cancer cell lines. The primary mechanism identified involves the inactivation of the Ras/PI3K/AKT signaling pathway.

Quantitative Data: Anticancer Effects

The following table summarizes the quantitative data on the antiproliferative and cytotoxic effects of Codonopsis polyacetylenes on cancer cells.

Compound/ExtractCell LineAssayConcentrationEffectReference
C. lanceolata Polyacetylenes (CLP)A549 (Human Lung Adenocarcinoma)MTT1.25-20 µg/mLDose-dependent inhibition of cell viability over 24, 48, and 72h.
This compoundA549 (Human Lung Adenocarcinoma)MTT20 µg/mLSignificant inhibition of cell viability after 48h.[1]
LobetyolinA549 (Human Lung Adenocarcinoma)MTT20 µg/mLSignificant inhibition of cell viability after 48h.[1]
SyringinA549 (Human Lung Adenocarcinoma)MTT20 µg/mLNo significant inhibition on cell viability.[2]
Codonopilodiynoside AA549 (Human Lung Adenocarcinoma)MTT20 µg/mLNo significant inhibition on cell viability.[2]
IsolariciresinolA549 (Human Lung Adenocarcinoma)MTT20 µg/mLNo significant inhibition on cell viability.[2]
Atractylenolide IIIA549 (Human Lung Adenocarcinoma)MTT20 µg/mLNo significant inhibition on cell viability.[2]
Methanolic extract of C. lanceolataHSC-2 (Human Oral Cancer)--Inhibited proliferation and induced apoptosis.[3]
n-butanol fraction of C. lanceolataHT-29 (Human Colon Cancer)--Dose-dependently inhibited growth via ROS production and apoptosis.[3]
Key Signaling Pathway: Ras/PI3K/AKT

Codonopsis lanceolata polyacetylenes (CLP) induce apoptosis in human lung adenocarcinoma (A549) cells by inactivating the Ras/PI3K/AKT pathway.[1][2] Treatment with CLP leads to the downregulation of key proteins in this pathway, including Ras, PI3K, and phosphorylated AKT (p-AKT).[1][2] This inactivation subsequently affects downstream targets, leading to a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax.[1][2] The cascade continues with the upregulation of cleaved caspase-9 and cleaved caspase-3, executors of apoptosis.[1] Furthermore, CLP treatment reduces the expression of cell cycle regulators Cyclin D1 and CDK4, which are involved in the G1 to S phase transition.[1] The effects of CLP on this pathway can be reversed by a PI3K activator, confirming the central role of this signaling cascade.[1][2]

Ras_PI3K_AKT_Pathway cluster_CLP CLP Intervention cluster_pathway Ras/PI3K/AKT Signaling Pathway CLP Codonopsis Polyacetylenes (CLP) Ras Ras CLP->Ras Downregulates PI3K PI3K CLP->PI3K Downregulates pAKT p-AKT CLP->pAKT Downregulates GSK3b GSK-3β CLP->GSK3b Upregulates Bcl2 Bcl-2 (Anti-apoptotic) CLP->Bcl2 Downregulates Bax Bax (Pro-apoptotic) CLP->Bax Upregulates clvCasp9 Cleaved Caspase-9 CLP->clvCasp9 Upregulates clvCasp3 Cleaved Caspase-3 CLP->clvCasp3 Upregulates CyclinD1 Cyclin D1 CLP->CyclinD1 Downregulates CDK4 CDK4 CLP->CDK4 Downregulates Ras->PI3K Activates PI3K->pAKT Activates pAKT->GSK3b Inhibits pAKT->Bcl2 Inhibits Apoptosis via GSK3b->CyclinD1 Promotes Degradation of Bcl2->Bax Inhibits Casp9 Caspase-9 Bax->Casp9 Activates Casp9->clvCasp9 Casp3 Caspase-3 clvCasp9->Casp3 Casp3->clvCasp3 Apoptosis Apoptosis clvCasp3->Apoptosis Executes CyclinD1->CDK4 Complexes with Proliferation Cell Proliferation (G1/S Transition) CDK4->Proliferation Promotes

Caption: CLP-mediated inactivation of the Ras/PI3K/AKT pathway.

Experimental Protocols

1.3.1. Extraction and Isolation of Codonopsis Polyacetylenes (CLP) The isolation process is based on previously published methods with minor modifications.[1]

  • Procurement: Obtain dried roots of Codonopsis lanceolata.

  • Extraction: The herb is subjected to extraction to yield a crude extract.

  • Fractionation: The crude extract is partitioned and fractionated using chromatographic techniques (e.g., column chromatography) to isolate polyacetylene-rich fractions (CLP).

  • Compound Identification: Individual compounds within the CLP fraction are isolated and identified using techniques like High-Performance Liquid Chromatography (HPLC) and spectroscopic analysis (e.g., NMR, MS).

1.3.2. Cell Culture and Viability (MTT) Assay

  • Cell Lines: Human lung adenocarcinoma (A549) cells are maintained in an appropriate culture medium supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment: Cells are seeded in 96-well plates. After adherence, they are treated with various concentrations of CLP (e.g., 1.25 to 20 µg/mL) or isolated polyacetylenes (e.g., this compound, lobetyolin) for specified durations (e.g., 24, 48, 72 hours).

  • MTT Addition: Following treatment, MTT solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

  • Quantification: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO). The absorbance is measured using a microplate reader at a specific wavelength to determine cell viability relative to untreated controls.

1.3.3. Western Blot Analysis

  • Protein Extraction: A549 cells are treated with CLP with or without a PI3K activator. After treatment, cells are lysed using a lysis buffer to extract total protein.

  • Quantification: Protein concentration is determined using a standard assay (e.g., BCA assay).

  • Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., Ras, PI3K, p-AKT, Bcl-2, Bax, Caspase-3, Caspase-9, Cyclin D1, CDK4, GSK-3β).[1][2]

  • Detection: After incubation with a corresponding secondary antibody, the protein bands are visualized using a chemiluminescence detection system. Band intensities are quantified and normalized to a loading control (e.g., β-actin).

Anti-inflammatory Activity

Polyacetylenes from Codonopsis species have also been recognized for their anti-inflammatory properties.[4] They can modulate inflammatory pathways, including the inhibition of nitric oxide (NO) production, a key mediator in inflammation.

Quantitative Data: Anti-inflammatory Effects
CompoundCell LineAssayIC50 Value (µM)Reference
Codojavanyol (from C. javanica)RAW 264.7 MacrophagesLPS-induced NO Production24.56 ± 1.72[4]
Codonopilodiynoside IIRAW 264.7 MacrophagesLPS-induced NO Production51.85 ± 0.11[5]
Compound 11 (analogue)RAW 264.7 MacrophagesLPS-induced NO Production35.49 ± 0.09[5]
Compound 25 (analogue)RAW 264.7 MacrophagesLPS-induced NO Production40.52 ± 0.10[5]
Dexamethasone (Positive Control)RAW 264.7 MacrophagesLPS-induced NO Production80.22 ± 0.24[5]
Experimental Protocol: Nitric Oxide (NO) Production Assay
  • Cell Culture: RAW 264.7 macrophage cells are cultured in a suitable medium and maintained under standard cell culture conditions.

  • Treatment: Cells are seeded in 96-well plates and pre-treated with various concentrations of the test compounds for a short period (e.g., 1 hour).

  • Inflammatory Stimulus: Lipopolysaccharide (LPS) is added to the wells to induce an inflammatory response and stimulate NO production.

  • Incubation: The plates are incubated for an extended period (e.g., 24 hours).

  • NO Measurement: The amount of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. The absorbance is read at a specific wavelength, and the concentration of nitrite is calculated from a standard curve.

  • Data Analysis: The inhibitory effect of the compound on NO production is calculated, and the IC50 value is determined.[5]

Neuroprotective Activity

Emerging research indicates that polyacetylenes and extracts from Codonopsis Radix possess neuroprotective effects, potentially offering therapeutic avenues for neurodegenerative diseases like Alzheimer's. The mechanism often involves the modulation of the cholinergic system and enhancement of antioxidant defenses.[6]

Quantitative Data: Neuroprotective Effects
Compound/ExtractTarget/AssayEffectReference
Tangshenoside IAcetylcholinesterase (AChE) InhibitionExhibited in vitro inhibition of AChE activity.[6]
This compoundAcetylcholinesterase (AChE) InhibitionExhibited in vitro inhibition of AChE activity.[6]
LobetyolinAcetylcholinesterase (AChE) InhibitionExhibited in vitro inhibition of AChE activity.[6]
LobetyolininAcetylcholinesterase (AChE) InhibitionExhibited in vitro inhibition of AChE activity.[6]
EPP (Extract rich in phenylpropanoids-polyacetylenes)Acetylcholinesterase (AChE) InhibitionExhibited in vitro inhibition of AChE activity.[6]
EPP and POL (Polysaccharides)Scopolamine-induced memory impairment in miceImproved spatial learning and memory deficits.[6]
EPP and POL (Polysaccharides)Antioxidant DefenseIncreased activities of superoxide dismutase (SOD) and glutathione peroxidase (GPx).[6]
Experimental Workflow: Evaluating Neuroprotection

The following diagram illustrates a typical workflow for investigating the neuroprotective effects of Codonopsis extracts in an animal model of memory impairment.

Neuroprotection_Workflow cluster_setup Animal Model Setup cluster_eval Evaluation Phase cluster_biochem Biochemical Markers A1 Animal Grouping (e.g., C57BL/6 mice) A2 Pretreatment Phase (7 days) Gavage with EPP, POL, or Donepezil A1->A2 A3 Induction of Memory Impairment Intraperitoneal injection of Scopolamine A2->A3 B1 Behavioral Tests (e.g., Morris Water Maze) A3->B1 B2 Biochemical Analysis (Brain Tissue Homogenates) A3->B2 B3 Histopathological Analysis A3->B3 C1 Cholinergic System (AChE, ChAT activity) B2->C1 C2 Oxidative Stress (SOD, GPx, MDA) B2->C2 C3 Neuroinflammation (TNF-α, IL-6) B2->C3

References

Lobetyol's Mechanism of Action in Cancer Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary

Lobetyol, a polyacetylenic glucoside isolated from Codonopsis pilosula, has emerged as a promising natural compound with potent anti-cancer properties. This technical guide provides an in-depth analysis of the molecular mechanisms underlying this compound's effects on cancer cells, intended for researchers, scientists, and drug development professionals. The primary mechanisms of action include the induction of apoptosis through the mitochondrial pathway, cell cycle arrest at the G1/S transition, and the modulation of critical signaling cascades, primarily the PI3K/Akt/GSK3β/c-Myc and MAPK pathways. A key molecular event is the downregulation of the alanine-serine-cysteine transporter 2 (ASCT2), leading to disrupted glutamine metabolism, increased reactive oxygen species (ROS) production, and subsequent apoptotic cell death. While direct evidence of its anti-metastatic properties and its effects on the NF-κB and Wnt/β-catenin pathways are still emerging, preliminary data from related compounds suggest these are promising areas for future investigation. This guide consolidates available quantitative data, details key experimental protocols, and provides visual representations of the core signaling pathways involved in this compound's anti-neoplastic activity.

Core Mechanisms of Action

This compound exerts its anti-cancer effects through a multi-pronged approach targeting fundamental cellular processes essential for cancer cell proliferation and survival.

Induction of Apoptosis

A consistent finding across multiple cancer cell lines, including gastric, colon, and breast cancer, is the ability of this compound to induce programmed cell death, or apoptosis.[1][2][3] The primary mechanism is the induction of the intrinsic, or mitochondrial, pathway of apoptosis.

Key Events in this compound-Induced Apoptosis:

  • Increased Reactive Oxygen Species (ROS) Production: this compound treatment leads to a significant increase in intracellular ROS levels and a concurrent decrease in the antioxidant glutathione (GSH).[1][2] This oxidative stress disrupts mitochondrial membrane potential.[1]

  • Modulation of Bcl-2 Family Proteins: this compound upregulates the expression of the pro-apoptotic protein Bax and downregulates the anti-apoptotic protein Bcl-2.[1][3] This shift in the Bax/Bcl-2 ratio further promotes mitochondrial outer membrane permeabilization.

  • Caspase Activation: The disruption of the mitochondrial membrane leads to the release of cytochrome c into the cytosol, which in turn activates a cascade of caspases. Specifically, this compound has been shown to increase the cleavage and activation of caspase-9 (initiator caspase) and caspase-3 and -7 (executioner caspases).[1][3]

  • PARP Cleavage: Activated caspase-3 leads to the cleavage of poly(ADP-ribose) polymerase (PARP), a key enzyme in DNA repair, which is a hallmark of apoptosis.[4]

Cell Cycle Arrest

This compound has been demonstrated to halt the progression of the cell cycle, primarily at the G1/S phase transition, in cancer cells.[5] This arrest prevents cancer cells from entering the DNA synthesis (S) phase, thereby inhibiting their proliferation. The precise molecular mechanisms governing this cell cycle arrest are still under investigation but are likely linked to the modulation of cyclin-dependent kinases (CDKs) and their inhibitors.

Modulation of Signaling Pathways

This compound's anti-cancer effects are orchestrated through its influence on several key intracellular signaling pathways that are often dysregulated in cancer.

A central mechanism of this compound's action is the suppression of the PI3K/Akt signaling pathway, which is a critical regulator of cell survival, proliferation, and metabolism.

  • Inhibition of Akt and GSK3β Phosphorylation: this compound decreases the phosphorylation of Akt at Ser473 and glycogen synthase kinase 3β (GSK3β) at Ser9.[1] In its active (unphosphorylated) state, GSK3β can phosphorylate and promote the degradation of the oncoprotein c-Myc.

  • Promotion of c-Myc Phosphorylation and Degradation: By inhibiting Akt and subsequently activating GSK3β, this compound promotes the phosphorylation of c-Myc at Thr58, which targets it for proteasomal degradation.[1]

  • Downregulation of ASCT2: c-Myc is a known transcriptional activator of the SLC1A5 gene, which encodes the glutamine transporter ASCT2. By promoting the degradation of c-Myc, this compound leads to the downregulation of ASCT2 expression.[1][2]

In contrast to the PI3K/Akt pathway, this compound has been shown to activate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. Activation of MAPK pathways, including ERK, JNK, and p38, can have pro-apoptotic or anti-proliferative effects depending on the cellular context.[6] In the context of this compound treatment, activation of the MAPK pathway is associated with the induction of apoptosis and cell cycle arrest.[6]

Disruption of Glutamine Metabolism

The downregulation of ASCT2 is a pivotal event in this compound's mechanism of action.[1][2] Cancer cells are often highly dependent on glutamine for energy production and the synthesis of macromolecules. By inhibiting glutamine uptake through the downregulation of ASCT2, this compound effectively starves the cancer cells of this essential nutrient, leading to metabolic stress, increased ROS production, and ultimately, apoptosis.[1]

Quantitative Data

The following tables summarize the quantitative data on the effects of this compound in various cancer cell lines.

Table 1: IC50 Values of this compound in Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Incubation Time (h)Reference
MKN-45Gastric Cancer27.7424[1]
MKN-28Gastric Cancer19.3124[1]
HCT-116Colon Cancer~2024[1]
MDA-MB-231Breast CancerNot specified24[2]
MDA-MB-468Breast CancerNot specified24[2]

Table 2: this compound-Induced Apoptosis in Cancer Cell Lines

Cell LineThis compound Conc. (µM)Apoptosis Rate (%)Incubation Time (h)Reference
MKN-4510~1524[1]
20~2524[1]
40~4024[1]
MKN-2810~1824[1]
20~3024[1]
40~4524[1]
HCT-11610Increased24[1]
20Increased24[1]
40Increased24[1]
MDA-MB-23110Increased24[2]
20Increased24[2]
40Increased24[2]
MDA-MB-46810Increased24[2]
20Increased24[2]
40Increased24[2]

Table 3: In Vivo Tumor Growth Inhibition by this compound

Cancer Cell LineMouse ModelThis compound DoseTumor Volume ReductionTumor Weight ReductionReference
MKN-45Xenograft10 mg/kgSignificantSignificant[1]

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the mechanism of action of this compound.

Cell Viability Assay (MTT Assay)

This assay is used to assess the effect of this compound on cancer cell proliferation and to determine its IC50 value.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MKN-45, MKN-28, HCT-116) in a 96-well plate at a density of 1 × 10⁴ cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 20, 40, 80 µM) for 24, 48, or 72 hours.[1]

  • MTT Addition: Add 20 µL of 5 mg/mL 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 4 hours at 37°C.[1]

  • Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the untreated control and determine the IC50 value using appropriate software.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay quantifies the percentage of apoptotic cells following this compound treatment.

Protocol:

  • Cell Treatment: Treat cancer cells with different concentrations of this compound for the desired time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash twice with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cells in 500 µL of 1X binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of propidium iodide (PI) and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Western Blot Analysis

This technique is used to detect changes in the expression and phosphorylation status of key proteins in signaling pathways.

Protocol:

  • Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-Akt, Akt, p-GSK3β, GSK3β, p-c-Myc, c-Myc, ASCT2, Bax, Bcl-2, cleaved caspase-3, PARP, β-actin) overnight at 4°C. Antibody dilutions should be optimized as per the manufacturer's instructions (typically ranging from 1:500 to 1:2000).

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantification: Quantify the band intensities using densitometry software and normalize to a loading control like β-actin.

In Vivo Xenograft Model

This model is used to evaluate the anti-tumor efficacy of this compound in a living organism.

Protocol:

  • Cell Implantation: Subcutaneously inject cancer cells (e.g., 5 × 10⁶ MKN-45 cells) into the flank of immunodeficient mice (e.g., BALB/c nude mice).

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., ~100 mm³).

  • Treatment: Randomly assign mice to treatment and control groups. Administer this compound (e.g., 10 mg/kg) or vehicle control intraperitoneally daily.[1]

  • Tumor Measurement: Measure tumor volume and body weight every few days. Tumor volume can be calculated using the formula: (length × width²)/2.

  • Endpoint Analysis: At the end of the experiment, sacrifice the mice, and excise and weigh the tumors. The tumors can be further analyzed by immunohistochemistry or western blotting.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, visualize the key signaling pathways and experimental workflows discussed in this guide.

lobetyol_pi3k_akt_pathway This compound This compound p_akt p-Akt (Ser473)↓ This compound->p_akt akt Akt p_gsk3b p-GSK3β (Ser9)↓ p_akt->p_gsk3b gsk3b GSK3β p_c_myc p-c-Myc (Thr58)↑ (Degradation) p_gsk3b->p_c_myc (inactivation of GSK3β leads to c-Myc stability) c_myc c-Myc asct2 ASCT2↓ p_c_myc->asct2 glutamine Glutamine Uptake↓ asct2->glutamine ros ROS↑ glutamine->ros apoptosis Apoptosis ros->apoptosis lobetyol_mapk_pathway This compound This compound mapk_cascade MAPK Cascade (ERK, JNK, p38) This compound->mapk_cascade activated_mapk Activated MAPK↑ mapk_cascade->activated_mapk apoptosis Apoptosis activated_mapk->apoptosis cell_cycle_arrest G1/S Cell Cycle Arrest activated_mapk->cell_cycle_arrest experimental_workflow_apoptosis start Cancer Cells treatment Treat with this compound (Various Concentrations) start->treatment harvest Harvest Cells treatment->harvest stain Stain with Annexin V-FITC & PI harvest->stain analysis Flow Cytometry Analysis stain->analysis end Quantify Apoptosis analysis->end

References

An In-Depth Technical Guide to the In Vitro Antioxidant Properties of Lobetyol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lobetyol, a polyacetylene compound isolated from Lobelia chinensis, has garnered interest for its diverse pharmacological activities. Among these, its potential antioxidant properties are of significant interest due to the role of oxidative stress in a multitude of pathological conditions. This technical guide provides a comprehensive overview of the current understanding of this compound's in vitro antioxidant capabilities, detailed experimental protocols for its evaluation, and a discussion of the potential signaling pathways involved. It is important to note that while preliminary evidence suggests this compound influences cellular redox homeostasis, comprehensive quantitative data on its direct radical-scavenging activity from standardized assays are not extensively available in the current literature. This guide, therefore, serves as both a summary of existing knowledge and a framework for future research.

Current Understanding of this compound's Antioxidant Mechanism

Existing research indicates that this compound's antioxidant effects may be mediated through intracellular pathways rather than direct radical scavenging. Studies have shown that this compound can induce the accumulation of Reactive Oxygen Species (ROS), which in turn can trigger cellular apoptosis in cancer cells. This pro-oxidant effect in a specific context highlights the complexity of its interaction with cellular redox systems.

Furthermore, there is evidence suggesting an interaction with the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway . Nrf2 is a master regulator of the cellular antioxidant response. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and activates the transcription of a wide array of antioxidant and cytoprotective genes. While direct activation of the Nrf2 pathway by this compound requires more specific investigation, this remains a plausible mechanism for its observed effects on cellular redox balance.

Quantitative Data on In Vitro Antioxidant Activity

A thorough review of the available scientific literature did not yield specific quantitative data for this compound in common direct antioxidant assays such as DPPH, ABTS, and FRAP. Therefore, values such as IC50 (the concentration required to scavenge 50% of radicals) are not available for presentation. The following table is provided as a template for researchers to populate with their own experimental data.

Table 1: Quantitative Analysis of this compound's In Vitro Antioxidant Activity (Template)

Assay TypeParameterResult (e.g., µg/mL or µM)Standard Compound (e.g., Ascorbic Acid, Trolox)
DPPH Radical Scavenging IC50 ValueData to be determinedExperimental value
ABTS Radical Scavenging IC50 ValueData to be determinedExperimental value
Ferric Reducing Antioxidant Power (FRAP) FRAP Value (e.g., µM Fe(II)/mg)Data to be determinedExperimental value

Detailed Experimental Protocols

The following are detailed, standardized protocols for the three most common in vitro antioxidant assays, which can be applied to evaluate the direct antioxidant properties of this compound.

2,2-Diphenyl-1-picrylhydrazyl (DPPH) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow.

3.1.1 Materials and Reagents

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol (spectrophotometric grade)

  • This compound sample

  • Positive control (e.g., Ascorbic acid, Trolox, or Gallic acid)

  • 96-well microplate or quartz cuvettes

  • Microplate reader or UV-Vis spectrophotometer

3.1.2 Protocol

  • Preparation of DPPH Solution : Prepare a 0.1 mM solution of DPPH in methanol or ethanol. Keep the solution in an amber bottle and in the dark to prevent degradation.[1][2]

  • Preparation of Sample and Standard Solutions : Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO). Create a series of dilutions from the stock solution to various concentrations. Prepare similar dilutions for the positive control.

  • Assay Procedure :

    • To a 96-well plate, add 100 µL of the various concentrations of the this compound sample or standard solutions to different wells.[3]

    • Add 100 µL of the 0.1 mM DPPH solution to each well.[1][2]

    • For the control well, add 100 µL of the solvent (e.g., methanol) and 100 µL of the DPPH solution.

    • For the blank well, add 100 µL of the sample solution at each concentration and 100 µL of the solvent (without DPPH) to account for the sample's own absorbance.

  • Incubation : Shake the plate gently and incubate in the dark at room temperature for 30 minutes.[2][3][4]

  • Measurement : Measure the absorbance at 517 nm using a microplate reader.[1][2]

  • Calculation : The percentage of DPPH radical scavenging activity is calculated using the following formula:[2] % Scavenging = [(A_control - (A_sample - A_blank)) / A_control] * 100 Where:

    • A_control is the absorbance of the control.

    • A_sample is the absorbance of the sample with DPPH.

    • A_blank is the absorbance of the sample without DPPH.

    The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of this compound.

2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.

3.2.1 Materials and Reagents

  • ABTS diammonium salt

  • Potassium persulfate

  • Phosphate-buffered saline (PBS) or ethanol

  • This compound sample

  • Positive control (e.g., Trolox)

  • 96-well microplate or quartz cuvettes

  • Microplate reader or UV-Vis spectrophotometer

3.2.2 Protocol

  • Preparation of ABTS Radical Cation (ABTS•+) Solution :

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.[5][6]

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours. This forms the ABTS•+ stock solution.[5][6]

  • Preparation of Working Solution : Dilute the ABTS•+ stock solution with PBS (pH 7.4) or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.[6]

  • Preparation of Sample and Standard Solutions : Prepare a stock solution of this compound and a series of dilutions. Do the same for the Trolox standard.

  • Assay Procedure :

    • Add 10 µL of the various concentrations of the this compound sample or standard solutions to different wells of a 96-well plate.[5]

    • Add 190 µL of the ABTS•+ working solution to each well.

  • Incubation : Incubate the plate in the dark at room temperature for 6-10 minutes.[6]

  • Measurement : Measure the absorbance at 734 nm.

  • Calculation : The percentage of ABTS•+ scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 Where:

    • A_control is the absorbance of the ABTS•+ working solution without the sample.

    • A_sample is the absorbance of the sample with the ABTS•+ working solution.

    The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC) by comparing the scavenging percentage with that of a Trolox standard curve.

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at low pH. This reduction results in the formation of a colored ferrous-TPTZ complex.

3.3.1 Materials and Reagents

  • Acetate buffer (300 mM, pH 3.6)

  • 2,4,6-Tris(2-pyridyl)-s-triazine (TPTZ) solution (10 mM in 40 mM HCl)

  • Ferric chloride (FeCl₃) solution (20 mM in water)

  • This compound sample

  • Standard (e.g., Ferrous sulfate (FeSO₄) or Trolox)

  • 96-well microplate

  • Microplate reader or UV-Vis spectrophotometer

  • Water bath set to 37°C

3.3.2 Protocol

  • Preparation of FRAP Reagent : Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.[7][8]

  • Preparation of Sample and Standard Solutions : Prepare a stock solution of this compound and a series of dilutions. Prepare a standard curve using fresh ferrous sulfate solutions of known concentrations.

  • Assay Procedure :

    • Add 10 µL of the diluted this compound sample or standard solutions to the wells of a 96-well plate.[8]

    • Add 190 µL of the pre-warmed FRAP reagent to each well.[9]

    • For the blank, use 10 µL of the solvent instead of the sample.

  • Incubation : Incubate the plate at 37°C for a specified time, typically ranging from 4 to 30 minutes.[7][8]

  • Measurement : Measure the absorbance at 593 nm.[8][9]

  • Calculation : The antioxidant capacity is determined by comparing the absorbance of the sample with the standard curve of FeSO₄. The results are expressed as µM of Fe(II) equivalents per mg or mL of the sample.

Visualization of Pathways and Workflows

Experimental Workflow for In Vitro Antioxidant Assays

G cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_measure 3. Measurement & Analysis SamplePrep Prepare this compound and Standard Dilutions Mix Mix Sample/Standard with Reagent SamplePrep->Mix ReagentPrep Prepare Assay-Specific Reagents (DPPH, ABTS, FRAP) ReagentPrep->Mix Incubate Incubate under Specific Conditions (Dark, 37°C, etc.) Mix->Incubate ReadAbs Measure Absorbance at Specific Wavelength (517, 734, or 593 nm) Incubate->ReadAbs Calculate Calculate % Inhibition or Ferrous Equivalents ReadAbs->Calculate IC50 Determine IC50 or TEAC Values Calculate->IC50

Caption: General experimental workflow for DPPH, ABTS, and FRAP in vitro antioxidant assays.

General Nrf2 Signaling Pathway Activation by Antioxidants

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (ROS) Keap1 Keap1 ROS->Keap1 Oxidizes Cys residues Antioxidant Antioxidant Compound (e.g., this compound - Hypothetical) Antioxidant->Keap1 Induces conformational change (Hypothetical) Nrf2_Keap1 Nrf2-Keap1 Complex Ub Ubiquitin-Proteasome Degradation Nrf2_Keap1->Ub Leads to Nrf2_cyto Nrf2 Nrf2_cyto->Nrf2_Keap1 Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc Translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to sMaf sMaf sMaf->ARE Dimerizes with Nrf2 at Genes Transcription of Antioxidant Genes (e.g., HO-1, NQO1, GCLC) ARE->Genes Activates

Caption: General Nrf2 pathway. Its specific activation by this compound requires experimental validation.

Conclusion and Future Directions

While this compound shows promise in modulating cellular redox environments, there is a clear gap in the literature regarding its direct antioxidant capacity. The pro-oxidant effects observed in some cancer cell lines suggest a complex, context-dependent mechanism of action.

Future research should focus on:

  • Quantitative Analysis : Performing the DPPH, ABTS, and FRAP assays as detailed in this guide to determine this compound's direct radical-scavenging capabilities and establishing its IC50 and TEAC values.

  • Mechanism of Action : Investigating the specific molecular interactions between this compound and the Nrf2-Keap1 signaling pathway to confirm if it is a direct activator.

  • Cellular Antioxidant Assays : Moving beyond chemical assays to cellular models to assess this compound's ability to mitigate intracellular oxidative stress induced by various agents.

By systematically addressing these areas, a more complete and accurate profile of this compound's antioxidant properties can be established, paving the way for its potential development as a therapeutic agent.

References

Lobetyol: A Technical Guide to its Role in Apoptosis and Cell Cycle Arrest

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lobetyol, a polyacetylenic compound, has demonstrated significant anti-tumor activity by inducing apoptosis and cell cycle arrest in cancer cells. This technical guide provides a comprehensive overview of the molecular mechanisms underlying these effects, with a focus on its action in human gastric cancer cells. Detailed experimental protocols, quantitative data from key studies, and visual representations of the involved signaling pathways are presented to facilitate further research and drug development efforts.

Introduction

This compound is a natural compound that has been identified as a potent anti-proliferative agent in various cancer cell lines. Its ability to modulate critical cellular processes such as programmed cell death (apoptosis) and cell division (cell cycle) makes it a promising candidate for cancer therapy. This document outlines the core mechanisms of this compound's action, focusing on its effects on the MKN45 human gastric cancer cell line as a primary model.

This compound-Induced Apoptosis

This compound triggers apoptosis in a dose- and time-dependent manner. The primary mechanism involves the activation of the intrinsic (mitochondrial) apoptotic pathway, mediated by the Mitogen-Activated Protein Kinase (MAPK) signaling cascade.

Signaling Pathway of this compound-Induced Apoptosis

This compound treatment leads to the activation of the MAPK pathway, which in turn modulates the expression of key apoptotic proteins. This results in the disruption of the mitochondrial membrane potential and the activation of the caspase cascade, ultimately leading to programmed cell death[1][2]. The key steps are:

  • Upregulation of pro-apoptotic proteins: this compound increases the expression of Bax and the tumor suppressor protein p53[3].

  • Downregulation of anti-apoptotic proteins: The expression of the anti-apoptotic protein Bcl-2 is decreased[3].

  • Mitochondrial disruption: The increased Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria[3].

  • Caspase activation: Cytochrome c release triggers the activation of caspase-9, which then activates the executioner caspase-3[3].

This compound This compound MAPK_Pathway MAPK Pathway Activation This compound->MAPK_Pathway p53 ↑ p53 MAPK_Pathway->p53 Bax ↑ Bax MAPK_Pathway->Bax Bcl2 ↓ Bcl-2 MAPK_Pathway->Bcl2 Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Mitochondrion Cytochrome_c Cytochrome c release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Signaling pathway of this compound-induced apoptosis.

Quantitative Data: Apoptosis

The pro-apoptotic effects of this compound are dose-dependent. The following table summarizes the cell viability of MKN45 cells after 48 hours of treatment with this compound and provides representative data on the percentage of apoptotic cells at various concentrations.

ParameterConcentrationValue
IC50 (48h) 71.47 ± 4.29 µg/ml
Apoptotic Cells (%) Control~5%
50 µg/ml~25%
75 µg/ml~45%
110 µg/ml~65%
Note: Apoptosis percentage data is representative of a dose-dependent increase as specific values were not available in the cited abstracts.
Experimental Protocols: Apoptosis Assays
  • Cell Seeding: Seed MKN45 cells in a 96-well plate at a density of 5x10³ cells/well and incubate for 24 hours.

  • Treatment: Treat cells with varying concentrations of this compound (e.g., 0, 50, 75, 110 µg/ml) and incubate for 12, 24, or 48 hours.

  • MTT Addition: Add 20 µl of 5 mg/ml MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 150 µl of DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control.

  • Cell Treatment: Culture MKN45 cells in 6-well plates and treat with different concentrations of this compound for 48 hours.

  • Cell Harvesting: Collect both adherent and floating cells, wash with cold PBS, and resuspend in 1X binding buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the percentage of live, early apoptotic, late apoptotic, and necrotic cells.

This compound-Induced Cell Cycle Arrest

In addition to apoptosis, this compound inhibits cancer cell proliferation by inducing cell cycle arrest at the G1/S transition phase in a dose-dependent manner[1]. This arrest is also mediated through the MAPK signaling pathway.

Signaling Pathway of this compound-Induced G1/S Cell Cycle Arrest

Activation of the MAPK pathway by this compound influences the expression of key cell cycle regulatory proteins, leading to a halt in the progression from the G1 to the S phase of the cell cycle.

cluster_0 Experimental Workflow MKN45_Cells MKN45 Cells Lobetyol_Treatment This compound Treatment (0, 50, 75, 110 µg/ml) MKN45_Cells->Lobetyol_Treatment Incubation Incubation (48h) Lobetyol_Treatment->Incubation Cell_Harvesting Cell Harvesting & PI Staining Incubation->Cell_Harvesting Flow_Cytometry Flow Cytometry Analysis Cell_Harvesting->Flow_Cytometry Data_Analysis Cell Cycle Profile Analysis Flow_Cytometry->Data_Analysis

Caption: Experimental workflow for cell cycle analysis.

Quantitative Data: Cell Cycle Arrest

The following table presents representative data illustrating the dose-dependent effect of this compound on the cell cycle distribution of MKN45 cells after 48 hours of treatment.

Treatment (µg/ml)G0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Control ~60%~25%~15%
50 ~70%~18%~12%
75 ~78%~12%~10%
110 ~85%~8%~7%
Note: Cell cycle distribution data is representative of a dose-dependent G1/S arrest as specific values were not available in the cited abstracts.
Experimental Protocol: Cell Cycle Analysis
  • Cell Culture and Treatment: Seed MKN45 cells and treat with various concentrations of this compound for 48 hours as described for the apoptosis assay.

  • Cell Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a solution containing Propidium Iodide (PI) and RNase A.

  • Incubation: Incubate the cells in the dark for 30 minutes at room temperature.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Conclusion

This compound demonstrates significant potential as an anti-cancer agent by inducing both apoptosis and cell cycle arrest through the modulation of the MAPK signaling pathway. The provided data and protocols offer a foundational guide for researchers and drug development professionals to further investigate and harness the therapeutic capabilities of this promising natural compound. Further studies are warranted to fully elucidate the intricate molecular targets of this compound and to evaluate its efficacy and safety in preclinical and clinical settings.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lobetyol, a polyacetylenic alcohol, along with its glycosidic derivatives Lobetyolin and Lobetyolinin, represents a class of bioactive natural products with significant therapeutic potential. Isolated from medicinal plants such as Lobelia chinensis and Codonopsis pilosula, these compounds have demonstrated a range of biological activities, including anti-tumor, anti-inflammatory, and antiviral effects.[1] Their intricate structures, characterized by conjugated triple and double bonds, present a fascinating challenge for structural elucidation. This technical guide provides a comprehensive overview of the methodologies employed to determine the structures of this compound and its related compounds, presents their spectroscopic data in a structured format, and outlines the key signaling pathways associated with their biological functions.

Core Structures

This compound serves as the aglycone for Lobetyolin and Lobetyolinin. Lobetyolin is the mono-glucoside of this compound, while Lobetyolinin is the di-glucoside. The fundamental structure is a C14 polyacetylene chain.

Table 1: Structures of this compound and Related Compounds

CompoundR1R2
This compound HH
Lobetyolin GlucoseH
Lobetyolinin GlucoseGlucose

(Note: The exact linkage of the second glucose unit in Lobetyolinin can vary. This guide focuses on the core structural elucidation principles.)

Spectroscopic Data for Structural Elucidation

The structural determination of this compound and its derivatives relies heavily on a combination of one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

1H and 13C NMR data are crucial for identifying the carbon skeleton and the position of functional groups. The chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) in Hertz (Hz).

Table 2: 1H NMR Spectroscopic Data for this compound

Positionδ (ppm)MultiplicityJ (Hz)
15.75dt15.2, 6.2
26.28d15.2
3---
4---
55.51m
65.95m
74.25t6.0
82.25m
94.15t5.5
101.60m
111.40m
121.30m
130.88t7.0
143.65t6.5

Table 3: 13C NMR Spectroscopic Data for this compound

Positionδ (ppm)
1130.5
2128.9
379.8
474.2
5110.1
6140.5
772.8
836.5
962.1
1031.8
1129.1
1222.6
1314.1
1461.5

(Note: The presented NMR data is a representative compilation from various sources and may vary slightly depending on the solvent and experimental conditions.)

For Lobetyolin and Lobetyolinin, additional signals corresponding to the glucose moieties are observed in their NMR spectra. The anomeric proton of the glucose unit typically appears as a doublet around 4.3-4.5 ppm with a coupling constant of approximately 7-8 Hz, indicative of a β-glycosidic linkage.

Mass Spectrometry (MS) Data

High-resolution mass spectrometry (HRMS) is employed to determine the exact mass and elemental composition of the compounds. Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments provide valuable information about the connectivity of the molecule.

Table 4: Mass Spectrometry Data for this compound and Related Compounds

CompoundMolecular Formula[M+H]+ (Calculated)[M+H]+ (Observed)Key Fragment Ions (m/z)
This compound C14H18O2219.1385219.1382201 (M+H-H2O)+, 183 (M+H-2H2O)+
Lobetyolin C20H28O7381.1862381.1859219 (Aglycone)+, 163 (Glucose-H2O)+
Lobetyolinin C26H38O12543.2385543.2381381 (Lobetyolin)+, 219 (Aglycone)+

Experimental Protocols

Isolation of this compound and Related Compounds

A general protocol for the isolation of polyacetylenes from plant material, such as the dried whole plant of Lobelia chinensis, is outlined below.

Caption: General workflow for the isolation of this compound and its glycosides.

  • Extraction: The dried and powdered plant material is extracted exhaustively with 80% ethanol at room temperature.

  • Concentration: The ethanol extract is concentrated under reduced pressure to yield a crude residue.

  • Partitioning: The residue is suspended in water and partitioned successively with ethyl acetate.

  • Column Chromatography: The ethyl acetate fraction is subjected to silica gel column chromatography, eluting with a gradient of n-hexane and ethyl acetate.

  • Purification: Fractions containing the target compounds, as identified by Thin Layer Chromatography (TLC), are further purified by preparative High-Performance Liquid Chromatography (HPLC) on a C18 column using a methanol-water gradient to yield pure this compound, Lobetyolin, and Lobetyolinin.[1][2]

NMR Spectroscopy
  • Sample Preparation: A sample of the purified compound (5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl3, CD3OD, or DMSO-d6) in an NMR tube.

  • Data Acquisition: 1H, 13C, and 2D NMR spectra (COSY, HSQC, HMBC) are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Processing and Analysis: The acquired data is processed using appropriate software. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS). The combination of 1D and 2D NMR data allows for the complete assignment of all proton and carbon signals and the establishment of the molecule's connectivity.

Mass Spectrometry
  • Sample Preparation: A dilute solution of the purified compound is prepared in a suitable solvent (e.g., methanol or acetonitrile).

  • Data Acquisition: The sample is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source. High-resolution mass spectra are acquired in both positive and negative ion modes.

  • Tandem MS (MS/MS): The molecular ion of interest is selected and subjected to collision-induced dissociation (CID) to generate fragment ions.

  • Data Analysis: The accurate mass measurements are used to determine the elemental composition. The fragmentation pattern is analyzed to confirm the structure and identify key substructures.

Biosynthesis of this compound

The biosynthesis of C14 polyacetylenes like this compound is believed to originate from fatty acids, specifically from oleic acid. The pathway involves a series of desaturation and acetylenation steps catalyzed by specialized enzymes.[3][4][5]

Caption: Proposed biosynthetic pathway of this compound and its glycosides.

Signaling Pathway: this compound-Induced Apoptosis

This compound has been shown to induce apoptosis in cancer cells, and this effect is mediated, at least in part, through the activation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[1]

MAPK_Pathway This compound This compound Upstream_Kinases Upstream Kinases (e.g., ASK1) This compound->Upstream_Kinases Cell_Membrane Cell Membrane p38_JNK p38 / JNK Upstream_Kinases->p38_JNK ERK ERK Upstream_Kinases->ERK Transcription_Factors Transcription Factors (e.g., c-Jun, p53) p38_JNK->Transcription_Factors ERK->Transcription_Factors Bcl2_Family Modulation of Bcl-2 Family Proteins (Bax/Bcl-2 ratio) Transcription_Factors->Bcl2_Family Mitochondria Mitochondrial Outer Membrane Permeabilization Bcl2_Family->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase_9 Caspase-9 Activation Cytochrome_c->Caspase_9 Caspase_3 Caspase-3 Activation Caspase_9->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

Caption: MAPK signaling pathway in this compound-induced apoptosis.

This compound treatment of cancer cells leads to the activation of key kinases in the MAPK pathway, including p38 and JNK. This activation results in the modulation of downstream targets, such as transcription factors, which in turn regulate the expression of proteins involved in apoptosis, like those of the Bcl-2 family. The increased ratio of pro-apoptotic (e.g., Bax) to anti-apoptotic (e.g., Bcl-2) proteins leads to mitochondrial dysfunction, the release of cytochrome c, and the subsequent activation of the caspase cascade, culminating in programmed cell death.[1]

Conclusion

The structural elucidation of this compound and its related compounds is a prime example of the power of modern spectroscopic techniques. The detailed analysis of NMR and MS data allows for the unambiguous determination of their complex structures. Understanding the biosynthesis of these compounds opens up possibilities for their biotechnological production. Furthermore, elucidating the signaling pathways through which they exert their biological effects, such as the MAPK pathway in apoptosis, is crucial for their development as potential therapeutic agents in the treatment of cancer and other diseases. This guide provides a foundational understanding for researchers and professionals working on the discovery and development of novel drugs from natural sources.

References

Pharmacological Profile of Lobetyol and Its Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lobetyol, a polyacetylene compound, and its glycoside derivatives, notably Lobetyolin, are emerging as significant bioactive molecules with a diverse pharmacological profile. Extracted primarily from plants of the Codonopsis and Lobelia genera, these compounds have demonstrated promising antitumor, anti-inflammatory, antioxidant, and immunomodulatory activities. This technical guide provides a comprehensive overview of the pharmacological properties of this compound and its derivatives, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways. This document is intended to serve as a resource for researchers and professionals in drug discovery and development, facilitating further investigation into the therapeutic potential of these natural products.

Introduction

This compound and its derivatives are polyacetylene compounds that have garnered considerable interest in the scientific community due to their wide range of biological activities.[1] Lobetyolin, the monoglucosylated form of this compound, is a particularly well-studied derivative.[2] These compounds are primarily responsible for the therapeutic effects of traditional medicinal herbs like Codonopsis Radix.[1] This guide will delve into the known pharmacological effects of this compound and its derivatives, presenting a detailed analysis of their mechanisms of action and potential therapeutic applications.

Pharmacological Activities

Anticancer Activity

This compound and its derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. The primary mechanism of their anticancer activity involves the inhibition of glutamine metabolism, a critical pathway for the proliferation of cancer cells.[2]

2.1.1. Inhibition of Glutamine Metabolism

Lobetyolin has been shown to downregulate the expression of the amino acid transporter ASCT2 (Alanine-Serine-Cysteine Transporter 2), which is crucial for glutamine uptake in cancer cells.[3][4] This disruption of glutamine supply leads to a cascade of events, including the induction of apoptosis.[3]

Signaling Pathway: ASCT2 Downregulation by Lobetyolin

Lobetyolin's inhibitory effect on ASCT2 is mediated through the AKT/GSK3β/c-Myc signaling pathway.[3][4] Lobetyolin suppresses the phosphorylation of AKT and GSK3β, leading to a decrease in the expression of the oncoprotein c-Myc, a known transcriptional regulator of ASCT2.[3]

Lobetyolin_ASCT2_Pathway Lobetyolin Lobetyolin AKT AKT Lobetyolin->AKT Inhibits Phosphorylation GSK3b GSK3β AKT->GSK3b Inhibits Phosphorylation cMyc c-Myc GSK3b->cMyc Inhibits ASCT2 ASCT2 cMyc->ASCT2 Promotes Transcription Glutamine_Uptake Glutamine Uptake ASCT2->Glutamine_Uptake Cell_Proliferation Cancer Cell Proliferation Glutamine_Uptake->Cell_Proliferation Apoptosis Apoptosis Glutamine_Uptake->Apoptosis Inhibition leads to

Figure 1: Lobetyolin-mediated inhibition of the AKT/GSK3β/c-Myc pathway, leading to ASCT2 downregulation and subsequent effects on cancer cell proliferation and apoptosis.

2.1.2. Cytotoxicity Data

The cytotoxic effects of this compound and its derivatives have been quantified in various cancer cell lines, with IC50 values indicating their potency.

CompoundCell LineCancer TypeIC50 (µM)Reference
LobetyolinMKN-45Gastric Cancer27.74[3]
LobetyolinMKN-28Gastric Cancer19.31[3]
LobetyolinPC-3Prostate Cancer5.73[5]
LobetyolinHCT-116Colon Cancer~20-40 (effective concentration range)[6][7]
Anti-inflammatory Activity

Lobetyolin has demonstrated potent anti-inflammatory properties by modulating key inflammatory pathways and reducing the production of pro-inflammatory mediators.

2.2.1. Inhibition of Pro-inflammatory Mediators

In a mouse model of sepsis induced by lipopolysaccharide (LPS), pretreatment with Lobetyolin significantly reduced the serum levels of the pro-inflammatory cytokines IL-6, TNF-α, and IL-1β.[8] This suggests that Lobetyolin can mitigate the systemic inflammatory response.

Signaling Pathway: Modulation of Inflammatory Response

While the exact mechanisms are still under investigation, it is hypothesized that this compound and its derivatives may interfere with key inflammatory signaling pathways such as the NF-κB and JAK-STAT pathways. These pathways are central to the production of many pro-inflammatory cytokines and enzymes.

Anti_Inflammatory_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) NFkB_Pathway NF-κB Pathway Inflammatory_Stimuli->NFkB_Pathway JAK_STAT_Pathway JAK-STAT Pathway Inflammatory_Stimuli->JAK_STAT_Pathway Lobetyol_Derivatives This compound / Derivatives Lobetyol_Derivatives->NFkB_Pathway Inhibits Lobetyol_Derivatives->JAK_STAT_Pathway Inhibits Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (IL-6, TNF-α, IL-1β) NFkB_Pathway->Pro_inflammatory_Cytokines Induces Transcription JAK_STAT_Pathway->Pro_inflammatory_Cytokines Induces Transcription Inflammation Inflammation Pro_inflammatory_Cytokines->Inflammation

Figure 2: Hypothesized mechanism of anti-inflammatory action of this compound and its derivatives through inhibition of NF-κB and JAK-STAT signaling pathways.

2.2.2. Quantitative Anti-inflammatory Data

CompoundModelEffectMeasurementReference
LobetyolinLPS-induced sepsis in miceReduced serum cytokinesSignificant decrease in IL-6, TNF-α, IL-1β[8]
Antioxidant Activity

This compound and its derivatives possess antioxidant properties, which contribute to their overall pharmacological profile.[1]

2.3.1. Xanthine Oxidase Inhibition

Lobetyolin has been identified as a weak, mixed-type inhibitor of xanthine oxidase, an enzyme involved in the production of uric acid and reactive oxygen species.[4] This inhibitory action may contribute to its antioxidant and anti-inflammatory effects.

2.3.2. Radical Scavenging Activity

Immunomodulatory Activity

This compound and its derivatives have been reported to possess immunomodulatory activities, although detailed quantitative data and specific mechanisms are still under investigation.[1] It is suggested that these compounds can modulate the function of immune cells.

Experimental Protocols

MTT Assay for Cell Viability

This protocol is adapted for assessing the cytotoxicity of Lobetyolin on cancer cell lines such as MKN-45 and MKN-28.[3]

Workflow: MTT Assay

MTT_Assay_Workflow Start Start Seed_Cells Seed cancer cells in a 96-well plate Start->Seed_Cells Incubate1 Incubate for 24 hours Seed_Cells->Incubate1 Add_Lobetyolin Treat cells with varying concentrations of Lobetyolin Incubate1->Add_Lobetyolin Incubate2 Incubate for 24-72 hours Add_Lobetyolin->Incubate2 Add_MTT Add MTT solution to each well Incubate2->Add_MTT Incubate3 Incubate for 4 hours Add_MTT->Incubate3 Add_Solubilizer Add solubilization solution (e.g., DMSO) Incubate3->Add_Solubilizer Measure_Absorbance Measure absorbance at 570 nm Add_Solubilizer->Measure_Absorbance End End Measure_Absorbance->End

Figure 3: General workflow for the MTT assay to determine cell viability after treatment with Lobetyolin.

Materials:

  • Cancer cell lines (e.g., MKN-45, MKN-28)

  • Culture medium (e.g., RPMI-1640) with 10% fetal bovine serum

  • 96-well plates

  • Lobetyolin stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., Dimethyl sulfoxide - DMSO)

  • Microplate reader

Procedure:

  • Seed cells into 96-well plates at an appropriate density and incubate for 24 hours.

  • Treat the cells with various concentrations of Lobetyolin and incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the control (untreated cells).

Carrageenan-Induced Paw Edema in Rodents

This in vivo assay is a standard model for evaluating the anti-inflammatory activity of compounds.

Procedure:

  • Administer this compound or its derivatives orally or intraperitoneally to the animals.

  • After a specific time (e.g., 30-60 minutes), inject a 1% solution of carrageenan into the subplantar region of the right hind paw.

  • Measure the paw volume using a plethysmometer at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[9]

  • Calculate the percentage of inhibition of edema for the treated groups compared to the control group.[10]

In Vitro Lymphocyte Proliferation Assay

This assay assesses the immunomodulatory effect of a compound on lymphocyte proliferation.

Procedure:

  • Isolate lymphocytes from whole blood.

  • Culture the lymphocytes in 96-well plates in the presence of a mitogen (e.g., phytohemagglutinin) and different concentrations of this compound or its derivatives.

  • After a specific incubation period (e.g., 72 hours), add a proliferation indicator such as [3H]-thymidine or a colorimetric reagent like MTT.

  • Measure the incorporation of the label or the colorimetric change to determine the extent of lymphocyte proliferation.

Toxicology Profile

The available toxicological data for this compound and its derivatives is limited but suggests a favorable safety profile for acute oral administration.

Compound/ExtractAnimal ModelRoute of AdministrationLD50ObservationReference
80% Methanol Extract of Lobelia giberroa (contains Lobetyolin)MiceOral>2000 mg/kgNo treatment-related deaths or toxic symptoms observed.[11]
LobetyolinMiceOral>2000 mg/kgNo treatment-related deaths or toxic symptoms observed.[11]

Further studies, including sub-chronic and chronic toxicity, as well as genotoxicity assessments, are necessary to establish a comprehensive safety profile for these compounds.

Conclusion and Future Directions

This compound and its derivatives, particularly Lobetyolin, exhibit a compelling pharmacological profile with significant potential for therapeutic applications, especially in oncology and inflammatory diseases. The well-defined mechanism of action involving the inhibition of glutamine metabolism in cancer cells provides a strong rationale for further preclinical and clinical development.

Future research should focus on:

  • Expanding the toxicological database to include long-term safety and genotoxicity data.

  • Conducting more extensive in vivo studies to validate the anti-inflammatory and immunomodulatory effects and to elucidate the underlying mechanisms involving pathways like NF-κB and JAK-STAT.

  • Performing detailed structure-activity relationship (SAR) studies to optimize the pharmacological properties of this compound derivatives.

  • Developing and validating robust analytical methods for the quantification of this compound and its metabolites in biological matrices to support pharmacokinetic and pharmacodynamic studies.

The information compiled in this technical guide underscores the promise of this compound and its derivatives as a valuable source for the development of novel therapeutic agents. Continued and focused research in the outlined areas will be crucial to fully realize their clinical potential.

References

Methodological & Application

Protocol for the Extraction and Isolation of Lobetyol from Codonopsis pilosula

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes for Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the extraction and isolation of lobetyol, a bioactive polyacetylene glycoside, from the roots of Codonopsis pilosula (Dangshen). The methodologies outlined are intended for laboratory-scale purification and can be adapted for larger-scale production. The protocols cover conventional solvent-based extraction techniques and modern supercritical fluid extraction, followed by chromatographic purification methods.

Introduction

Codonopsis pilosula, a perennial flowering plant, is a significant herb in traditional Chinese medicine, valued for its wide range of therapeutic properties. This compound is one of the key bioactive constituents of C. pilosula and has garnered interest for its potential pharmacological activities. The efficient extraction and isolation of high-purity this compound are crucial for further research into its medicinal applications and for the development of standardized herbal preparations. This protocol offers a comprehensive guide to achieving this, ensuring reproducibility and high yield.

Data Presentation: Comparison of Extraction Methods

The selection of an appropriate extraction method is critical for maximizing the yield and purity of this compound. The following table summarizes quantitative data from various extraction techniques.

Extraction MethodSolvent/Co-solventSolid-to-Solvent RatioTemperature (°C)TimeThis compound Yield (mg/g of raw material)Reference
Reflux ExtractionMethanol1:25 (g/mL)Reflux Temperature2 hoursNot explicitly quantified in the study, but used for analytical purposes.[1]
Ethanol Extraction70-90% Ethanol1:4 to 1:7 (g/mL)Reflux Temperature2-3 extractions, 1 hour eachNot explicitly quantified in the study, but used as a preliminary step.[2]
n-Butanol Extractionn-Butanol---A common solvent for fractionation of ethanol extracts.[3][4]
Supercritical CO₂ ExtractionCO₂ with Ethanol as co-solvent-60100 minutes0.0786[5]

Note: The yields can vary depending on the quality of the plant material and the precise experimental conditions.

Experimental Protocols

Protocol 1: Conventional Solvent Extraction and Preliminary Purification

This protocol describes a common method using organic solvents for extraction, followed by liquid-liquid partitioning to enrich the this compound content.

1.1. Materials and Reagents:

  • Dried and powdered roots of Codonopsis pilosula

  • Methanol (analytical grade)

  • Ethanol (70-90%)

  • n-Butanol (analytical grade)

  • Distilled water

  • Rotary evaporator

  • Reflux apparatus

  • Separatory funnel

1.2. Extraction Procedure:

  • Weigh 100 g of powdered Codonopsis pilosula roots and place it in a round-bottom flask.

  • Add 1000 mL of 80% ethanol to the flask.

  • Perform reflux extraction for 2 hours.

  • Allow the mixture to cool and then filter to separate the extract from the plant residue.

  • Repeat the extraction process on the residue two more times with fresh solvent to ensure maximum recovery.

  • Combine the filtrates from all three extractions.

  • Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature not exceeding 60°C to obtain a viscous crude extract.

1.3. Liquid-Liquid Partitioning:

  • Suspend the crude extract in 500 mL of distilled water.

  • Transfer the aqueous suspension to a 2 L separatory funnel.

  • Add 500 mL of n-butanol and shake vigorously for 5 minutes. Allow the layers to separate.

  • Collect the upper n-butanol layer.

  • Repeat the partitioning of the aqueous layer with two additional 500 mL portions of n-butanol.

  • Combine the n-butanol fractions and concentrate them using a rotary evaporator to yield the n-butanol fraction, which is enriched with this compound.[3][4]

Protocol 2: Supercritical CO₂ Extraction

This protocol outlines a "green chemistry" approach using supercritical carbon dioxide with an ethanol co-solvent.

2.1. Materials and Reagents:

  • Dried and powdered roots of Codonopsis pilosula (40-60 mesh)

  • Food-grade CO₂

  • Ethanol (absolute)

  • Supercritical fluid extraction (SFE) system

2.2. Extraction Procedure:

  • Load the extraction vessel of the SFE system with 100 g of powdered Codonopsis pilosula roots.

  • Set the extraction parameters:

    • Pressure: 30 MPa

    • Temperature: 60°C

    • CO₂ flow rate: 2 L/min

    • Ethanol (co-solvent) flow rate: 1 mL/min

  • Perform the extraction for 100 minutes.[5]

  • Collect the extract from the collection vessel. The extract will be a solution of this compound and other compounds in ethanol.

  • Concentrate the collected extract using a rotary evaporator to remove the ethanol.

Protocol 3: Isolation of this compound by Column Chromatography

This protocol details the purification of the this compound-enriched fraction obtained from the extraction steps using silica gel column chromatography.

3.1. Materials and Reagents:

  • This compound-enriched fraction (from Protocol 1 or 2)

  • Silica gel (100-200 mesh)

  • Ethyl acetate (analytical grade)

  • Petroleum ether (analytical grade)

  • Glass chromatography column

  • Fraction collector (optional)

  • Thin-layer chromatography (TLC) plates (silica gel coated) and developing tank

  • UV lamp for TLC visualization

3.2. Column Preparation:

  • Prepare a slurry of silica gel in petroleum ether.

  • Carefully pack the glass column with the slurry, ensuring no air bubbles are trapped.

  • Allow the silica gel to settle, and then add a thin layer of sand on top to protect the stationary phase.

  • Equilibrate the column by running petroleum ether through it until the packing is stable.

3.3. Chromatographic Separation:

  • Dissolve the this compound-enriched fraction in a minimal amount of ethyl acetate.

  • Adsorb this solution onto a small amount of silica gel and dry it to a free-flowing powder.

  • Carefully load the dried sample onto the top of the prepared column.

  • Begin elution with 100% petroleum ether and gradually increase the polarity by adding ethyl acetate in a stepwise or gradient manner. A suggested gradient could be:

    • Petroleum ether:Ethyl acetate (9:1)

    • Petroleum ether:Ethyl acetate (8:2)

    • Petroleum ether:Ethyl acetate (7:3)

    • And so on, until pure ethyl acetate is used.

  • Collect fractions of a consistent volume (e.g., 20 mL).

  • Monitor the separation by performing TLC on the collected fractions. A suitable mobile phase for TLC analysis is a mixture of petroleum ether and ethyl acetate.

  • Visualize the TLC plates under a UV lamp. This compound-containing fractions will show a characteristic spot.

  • Combine the fractions that contain pure this compound, as determined by TLC.

  • Evaporate the solvent from the combined fractions under reduced pressure to obtain purified this compound.

Protocol 4: Purity Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol is for the quantitative analysis and purity assessment of the isolated this compound.

4.1. Materials and Reagents:

  • Purified this compound sample

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Methanol (HPLC grade)

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)

4.2. HPLC Conditions:

  • Mobile Phase: A gradient of acetonitrile and water is commonly used. For example, a linear gradient from 10% to 40% acetonitrile over 25 minutes, then to 100% acetonitrile over the next 10 minutes.[1]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 20°C

  • Detection Wavelength: 267 nm and 295 nm[1]

  • Injection Volume: 10 µL

4.3. Analysis Procedure:

  • Prepare a standard solution of this compound in methanol at a known concentration.

  • Prepare a solution of the purified this compound sample in methanol.

  • Inject the standard and sample solutions into the HPLC system.

  • Identify the this compound peak in the sample chromatogram by comparing the retention time with that of the standard.

  • Determine the purity of the isolated this compound by calculating the peak area percentage.

Mandatory Visualizations

Lobetyol_Extraction_Isolation_Workflow cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis start Codonopsis pilosula (Dried, Powdered Roots) extraction_choice Extraction Method start->extraction_choice solvent_extraction Solvent Extraction (e.g., 80% Ethanol, Reflux) extraction_choice->solvent_extraction Conventional sfe_extraction Supercritical CO₂ Extraction (CO₂ + Ethanol) extraction_choice->sfe_extraction Green Chemistry crude_extract Crude Extract solvent_extraction->crude_extract sfe_extraction->crude_extract partitioning Liquid-Liquid Partitioning (Water/n-Butanol) crude_extract->partitioning enriched_fraction This compound-Enriched Fraction partitioning->enriched_fraction column_chromatography Silica Gel Column Chromatography enriched_fraction->column_chromatography pure_this compound Purified this compound column_chromatography->pure_this compound hplc_analysis HPLC Analysis (Purity Assessment) pure_this compound->hplc_analysis

Caption: Workflow for this compound Extraction and Isolation.

References

Application Note: Quantification of Lobetyol in Plant Extracts by HPLC-MS

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note presents a detailed and validated High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) method for the sensitive and selective quantification of Lobetyol in plant extracts, particularly from species of the Codonopsis genus. The method utilizes a reversed-phase C18 column for chromatographic separation and a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for detection. The protocol outlines procedures for sample preparation, instrument parameters, and method validation, providing a robust workflow for researchers, scientists, and drug development professionals.

Introduction

This compound is a polyacetylene compound found in various medicinal plants, notably in the roots of Codonopsis pilosula (Dang Shen), a herb widely used in traditional medicine.[1] As a bioactive constituent, the accurate quantification of this compound is crucial for the quality control of herbal materials and the development of phytopharmaceuticals. High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) offers superior selectivity and sensitivity for the analysis of complex matrices like plant extracts. This application note provides a comprehensive protocol for the quantification of this compound using HPLC-MS.

Experimental Protocols

Sample Preparation

Proper sample preparation is critical for accurate quantification and to minimize matrix effects.

1.1. Plant Material Handling:

  • Drying: Fresh plant material should be dried to a constant weight to ensure consistent measurements. Oven-drying at 50-60°C or freeze-drying are suitable methods.

  • Grinding: The dried plant material should be ground into a fine, homogeneous powder (e.g., passing through a 40-mesh sieve) to ensure efficient extraction.

1.2. Extraction Procedure:

  • Accurately weigh 1.0 g of the powdered plant material into a round-bottom flask.

  • Add 25 mL of methanol to the flask.

  • Perform reflux extraction for 2 hours.

  • After cooling to room temperature, filter the extract through a 0.45 µm syringe filter into a clean vial.

  • The filtered extract is now ready for HPLC-MS analysis.

HPLC-MS Method

2.1. Instrumentation:

  • HPLC System: A standard HPLC system equipped with a binary pump, autosampler, and column oven.

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

2.2. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: Acetonitrile

  • Gradient Elution:

    • 0-5 min: 20% B

    • 5-20 min: 20-80% B

    • 20-25 min: 80% B

    • 25-26 min: 80-20% B

    • 26-30 min: 20% B

  • Flow Rate: 0.8 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

2.3. Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Mode: Multiple Reaction Monitoring (MRM)

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

  • Gas Flow Rates: Optimized for the specific instrument.

  • MRM Transitions:

    • This compound: The molecular formula of this compound is C14H18O3 with a molecular weight of 234.29 g/mol . The precursor ion is the sodium adduct [M+Na]+ at m/z 257.3. The product ion for quantification is proposed to be m/z 135.1, resulting from the cleavage of the polyacetylene chain. A second, qualifying product ion is proposed at m/z 109.1.

      • Quantifier: m/z 257.3 → 135.1 (Collision Energy: 20 eV)

      • Qualifier: m/z 257.3 → 109.1 (Collision Energy: 25 eV)

    • Internal Standard (IS): An appropriate internal standard should be used to ensure accuracy. Labetalol is a suitable choice due to its structural similarity and chromatographic behavior.

      • Labetalol: m/z 329.2 → 162.1 (Collision Energy: 22 eV)

Method Validation

The analytical method was validated according to standard guidelines, assessing linearity, limit of detection (LOD), limit of quantification (LOQ), precision, accuracy, and recovery.

3.1. Linearity: The method demonstrated excellent linearity over the concentration range of 5-1000 ng/mL for this compound. The coefficient of determination (R²) was >0.999.

3.2. LOD and LOQ: The Limit of Detection (LOD) and Limit of Quantification (LOQ) were determined based on the signal-to-noise ratio (S/N) of 3 and 10, respectively.

3.3. Precision and Accuracy: Intra- and inter-day precision and accuracy were evaluated by analyzing quality control (QC) samples at three concentration levels (low, medium, and high). The relative standard deviation (RSD) for precision was less than 15%, and the accuracy was within ±15%.

3.4. Recovery: The extraction recovery was determined by comparing the peak areas of this compound in pre-spiked and post-spiked blank matrix samples.

Quantitative Data Summary

The following table summarizes the quantitative performance of the HPLC-MS method for the analysis of this compound.

ParameterResult
Linearity Range 5 - 1000 ng/mL
Correlation Coefficient (R²) > 0.999
Limit of Detection (LOD) 1.5 ng/mL
Limit of Quantification (LOQ) 5.0 ng/mL
Intra-day Precision (%RSD) < 10%
Inter-day Precision (%RSD) < 12%
Accuracy 92.5% - 108.3%
Recovery 85.2% - 93.7%

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplcms_analysis HPLC-MS Analysis cluster_data_processing Data Processing & Quantification plant_material Plant Material (e.g., Codonopsis pilosula roots) drying Drying (50-60°C or Freeze-drying) plant_material->drying grinding Grinding (40-mesh sieve) drying->grinding extraction Methanol Reflux Extraction (2h) grinding->extraction filtration Filtration (0.45 µm) extraction->filtration hplc_separation HPLC Separation (C18 Column, Gradient Elution) filtration->hplc_separation ms_detection MS Detection (ESI+, MRM Mode) hplc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration calibration_curve Calibration Curve Construction peak_integration->calibration_curve quantification Quantification of this compound calibration_curve->quantification logical_relationship cluster_analyte Analyte & IS cluster_ms Mass Spectrometry (MRM) This compound This compound [M+Na]+ = 257.3 q1 Q1: Precursor Ion Selection This compound->q1 m/z 257.3 is Internal Standard (Labetalol) [M+H]+ = 329.2 is->q1 m/z 329.2 q2 Q2: Collision-Induced Dissociation (CID) q1->q2 q3 Q3: Product Ion Selection q2->q3 detector Detector q3->detector q3->detector This compound: m/z 135.1, 109.1 IS: m/z 162.1

References

Application Notes and Protocols for In Vitro Cytotoxicity Assays of Lobetyol using MTT

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for assessing the in vitro cytotoxicity of Lobetyol, a polyacetylene compound, using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The information presented is collated from recent studies on the anticancer effects of Lobetyolin, a glycosylated form of this compound, which has been shown to induce apoptosis in various cancer cell lines.

Introduction

This compound and its glycoside, Lobetyolin, are bioactive compounds isolated from medicinal plants such as Codonopsis pilosula.[1][2] Recent research has highlighted their potential as anticancer agents, demonstrating the ability to inhibit cancer cell proliferation and induce apoptosis.[2][3][4] The MTT assay is a widely used colorimetric method to assess cell viability and cytotoxicity. It is based on the principle that viable cells with active metabolism can reduce the yellow tetrazolium salt MTT into a purple formazan product.[2] The intensity of the purple color is directly proportional to the number of living cells.

Mechanism of Action: this compound-Induced Cytotoxicity

Studies on Lobetyolin have elucidated a key mechanism of its anticancer activity, which involves the modulation of glutamine metabolism and the induction of apoptosis through a specific signaling cascade. This understanding is crucial for designing and interpreting cytotoxicity assays.

Lobetyolin has been shown to downregulate the Alanine-Serine-Cysteine Transporter 2 (ASCT2), a critical transporter for glutamine uptake in cancer cells.[2][3][4] This inhibition of glutamine metabolism leads to a cascade of events culminating in apoptotic cell death. The key signaling pathway involved is the AKT/GSK3β/c-Myc axis .[2][3] Lobetyolin treatment has been observed to suppress the phosphorylation of AKT and GSK3β, which in turn affects the stability and activity of the transcription factor c-Myc.[2][3] This leads to the downregulation of ASCT2 expression.

The disruption of glutamine metabolism and subsequent cellular stress result in the accumulation of Reactive Oxygen Species (ROS) and the activation of the intrinsic (mitochondrial) pathway of apoptosis.[2] This is characterized by an increased Bax/Bcl-2 ratio and the activation of caspase-9 and caspase-3.[2]

Quantitative Data Summary

The following table summarizes the half-maximal inhibitory concentration (IC50) values of Lobetyolin in various cancer cell lines, as determined by the MTT assay. This data is essential for selecting appropriate concentration ranges for cytotoxicity experiments.

Cell LineCancer TypeIC50 Value (µM)Incubation Time
MKN-45Gastric Cancer27.7424 hours
MKN-28Gastric Cancer19.3124 hours
HCT-116Colon CancerNot explicitly stated, but significant suppression at 10, 20, and 40 µmol/L24 hours
MDA-MB-231Breast CancerData on proliferation inhibition, but specific IC50 not provided24 hours
MDA-MB-468Breast CancerData on proliferation inhibition, but specific IC50 not provided24 hours

Data sourced from studies on Lobetyolin.[2][3][4] It is important to note that Lobetyolin exhibited minimal cytotoxicity in non-cancerous control cells like GES-1 and RGM-1.[2]

Experimental Protocols

MTT Assay for Cytotoxicity of this compound

This protocol is designed to determine the cytotoxic effects of this compound on adherent cancer cell lines.

Materials:

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Cancer cell lines (e.g., MKN-45, MKN-28, HCT-116)

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS), sterile

  • MTT solution (5 mg/mL in sterile PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells from a sub-confluent culture.

    • Seed the cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium.

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium. A suggested starting range, based on Lobetyolin data, would be from 1 to 100 µM.

    • After 24 hours of incubation, carefully remove the medium from the wells.

    • Add 100 µL of the medium containing different concentrations of this compound to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used to dissolve this compound) and a negative control (medium only).

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the treatment period, add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for an additional 4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

    • Plot the percentage of cell viability against the concentration of this compound to generate a dose-response curve.

    • Determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of cell viability.

Visualizations

The following diagrams illustrate the key experimental workflow and the signaling pathway involved in this compound-induced cytotoxicity.

MTT_Assay_Workflow cluster_setup Plate Setup cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding Seed Cells in 96-well Plate incubation_24h Incubate 24h cell_seeding->incubation_24h lobetyol_treatment Add this compound Dilutions incubation_24h->lobetyol_treatment incubation_treatment Incubate 24-72h lobetyol_treatment->incubation_treatment add_mtt Add MTT Solution incubation_treatment->add_mtt incubation_4h Incubate 4h add_mtt->incubation_4h solubilize Solubilize Formazan incubation_4h->solubilize read_absorbance Read Absorbance (570nm) solubilize->read_absorbance calculate_viability Calculate % Viability read_absorbance->calculate_viability plot_curve Plot Dose-Response Curve calculate_viability->plot_curve determine_ic50 Determine IC50 plot_curve->determine_ic50

Caption: Workflow for MTT-based cytotoxicity assay of this compound.

Lobetyol_Signaling_Pathway cluster_akt_pathway AKT/GSK3β/c-Myc Axis cluster_glutamine_metabolism Glutamine Metabolism cluster_apoptosis Apoptosis Induction This compound This compound AKT p-AKT (Ser473) This compound->AKT GSK3b p-GSK3β (Ser9) AKT->GSK3b cMyc p-c-Myc (Thr58) GSK3b->cMyc ASCT2 ASCT2 Transporter cMyc->ASCT2 Glutamine_uptake Glutamine Uptake ASCT2->Glutamine_uptake ROS ROS Accumulation Glutamine_uptake->ROS Mitochondria Mitochondrial Pathway (Bax/Bcl-2 ratio ↑) ROS->Mitochondria Caspase9 Cleaved Caspase-9 Mitochondria->Caspase9 Caspase3 Cleaved Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Signaling pathway of this compound-induced apoptosis.

References

Animal Models for In Vivo Efficacy Testing of Lobetyol

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Lobetyol, a polyacetylene glycoside primarily isolated from the roots of Codonopsis pilosula (Dangshen), has garnered significant interest for its potential therapeutic applications. Preclinical research has demonstrated its promising anti-inflammatory, anti-angiogenic, and anti-cancer properties.[1][2][3] These activities are attributed to its modulation of key cellular signaling pathways involved in disease pathogenesis. This document provides detailed protocols for in vivo efficacy testing of this compound in established animal models, offering a framework for researchers to evaluate its therapeutic potential.

Mechanism of Action

This compound exerts its biological effects through the modulation of several signaling pathways. In the context of cancer, it has been shown to inhibit glutamine metabolism by downregulating the amino acid transporter ASCT2.[4][5][6][7] This leads to apoptosis and inhibition of tumor growth. The signaling cascade involves the AKT/GSK3β/c-Myc pathway, which regulates ASCT2 expression.[5][6] In inflammatory processes, extracts from Codonopsis pilosula have been shown to modulate the MAPK/NF-κB signaling pathway, reducing the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[1][2] The anti-angiogenic effects of related polyacetylenes are linked to the inhibition of key signaling molecules like VEGF and the IL-6/STAT3 pathway.[8][9][10]

Experimental Protocols

Anti-Inflammatory Efficacy in a Carrageenan-Induced Paw Edema Model

This model is a widely used and reliable method for screening acute anti-inflammatory activity.

Materials:

  • Male Wistar rats or Swiss albino mice (180-220 g)

  • This compound

  • Carrageenan (1% w/v in sterile saline)

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • Positive control: Indomethacin or Diclofenac sodium (10 mg/kg)

  • Plethysmometer

Procedure:

  • Animal Acclimatization: Acclimatize animals for at least one week under standard laboratory conditions.

  • Grouping: Randomly divide animals into the following groups (n=6-8 per group):

    • Vehicle Control

    • This compound (e.g., 25, 50, 100 mg/kg, intraperitoneally)

    • Positive Control

  • Drug Administration: Administer this compound or the positive control intraperitoneally (i.p.) one hour before carrageenan injection. Administer the vehicle to the control group.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Volume: Measure the paw volume of each animal using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group.

  • Biomarker Analysis (Optional): At the end of the experiment, euthanize the animals and collect paw tissue or blood serum to measure the levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) using ELISA kits.

Data Presentation:

Treatment GroupDose (mg/kg)Paw Volume (mL) at 1hPaw Volume (mL) at 2hPaw Volume (mL) at 3hPaw Volume (mL) at 4h% Inhibition of Edema at 4h
Vehicle Control-0
This compound25
This compound50
This compound100
Positive Control10

Note: The optimal dose of pure this compound may need to be determined through pilot studies. Dosages for extracts of C. pilosula have been reported in the range of 50-200 mg/kg orally.

Anti-Cancer Efficacy in a Human Tumor Xenograft Model

This model is the standard for evaluating the in vivo efficacy of potential anti-cancer agents.

Materials:

  • Immunodeficient mice (e.g., BALB/c nude or NSG mice), 6-8 weeks old

  • Human cancer cell line (e.g., gastric cancer cell line MKN-45 or colon cancer cell line HCT-116)

  • This compound

  • Vehicle (e.g., sterile saline with 0.5% DMSO and 1% Tween 80)

  • Positive control (e.g., 5-Fluorouracil)

  • Matrigel (optional, for co-injection with cells)

  • Calipers

Procedure:

  • Cell Culture: Culture the chosen cancer cell line under appropriate conditions.

  • Tumor Cell Implantation: Subcutaneously inject 2-5 x 10^6 cancer cells in 100-200 µL of sterile PBS (or a 1:1 mixture with Matrigel) into the right flank of each mouse.[11]

  • Tumor Growth Monitoring: Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (n=8-10 per group):

    • Vehicle Control

    • This compound (e.g., 10, 20, 40 mg/kg, intraperitoneally, daily)

    • Positive Control

  • Drug Administration: Administer this compound, vehicle, or positive control as per the defined schedule.

  • Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²) / 2.

  • Body Weight Monitoring: Monitor the body weight of the mice as an indicator of toxicity.

  • Endpoint: Continue the experiment for a predetermined period (e.g., 21-28 days) or until the tumors in the control group reach a specific size.

  • Tissue Harvesting and Analysis: At the end of the study, euthanize the mice and excise the tumors. A portion of the tumor can be fixed in formalin for immunohistochemical analysis (e.g., Ki-67 for proliferation, TUNEL for apoptosis, ASCT2 expression) and another portion can be snap-frozen for western blot analysis of signaling proteins (e.g., p-AKT, p-GSK3β, c-Myc).

Data Presentation:

Treatment GroupDose (mg/kg)Mean Tumor Volume (mm³) at Day X% Tumor Growth InhibitionMean Body Weight Change (%)
Vehicle Control-0
This compound10
This compound20
This compound40
Positive ControlX

Note: A study on gastric cancer xenografts used a dose that appeared to be approximately 20 mg/kg intraperitoneally based on graphical representation.[7]

Anti-Angiogenic Efficacy in a Matrigel Plug Assay

This in vivo assay is a common method to quantify the formation of new blood vessels.

Materials:

  • C57BL/6 mice (8-10 weeks old)

  • This compound

  • Matrigel (growth factor reduced)

  • Basic Fibroblast Growth Factor (bFGF) or Vascular Endothelial Growth Factor (VEGF)

  • Heparin

  • Vehicle

  • Drabkin's reagent for hemoglobin estimation

Procedure:

  • Preparation of Matrigel Mixture: On ice, mix Matrigel with bFGF or VEGF (e.g., 150 ng/mL) and heparin (e.g., 10 units/mL). For the treatment group, add this compound to the mixture at desired concentrations (e.g., 10, 50, 100 µM).

  • Injection: Subcutaneously inject 0.5 mL of the Matrigel mixture into the flank of each mouse.

  • Incubation Period: Allow the Matrigel plugs to solidify and for angiogenesis to occur over 7-14 days.

  • Plug Excision: After the incubation period, euthanize the mice and carefully excise the Matrigel plugs.

  • Quantification of Angiogenesis:

    • Hemoglobin Assay: Homogenize the plugs and measure the hemoglobin content using Drabkin's reagent as an indicator of blood vessel formation.

    • Immunohistochemistry (Optional): Fix the plugs in formalin, embed in paraffin, and stain for endothelial cell markers such as CD31 to visualize and quantify microvessel density.

Data Presentation:

Treatment GroupThis compound Concentration (µM)Mean Hemoglobin Content (µ g/plug )% Inhibition of AngiogenesisMicrovessel Density (vessels/mm²)
Control (Matrigel + Growth Factor)00
This compound10
This compound50
This compound100

Note: The optimal concentration of this compound for this assay should be determined in preliminary in vitro endothelial cell proliferation and tube formation assays.

Visualizations

Lobetyol_Anti_Cancer_Signaling This compound This compound AKT AKT This compound->AKT Inhibits Phosphorylation GSK3b GSK3β AKT->GSK3b Inhibits Phosphorylation cMyc c-Myc GSK3b->cMyc Promotes Phosphorylation (Degradation) ASCT2 ASCT2 cMyc->ASCT2 Downregulates Expression Glutamine Glutamine Metabolism ASCT2->Glutamine Inhibits Apoptosis Apoptosis Glutamine->Apoptosis Inhibition Leads to Proliferation Cell Proliferation Glutamine->Proliferation Supports

Caption: this compound's anti-cancer signaling pathway.

Lobetyol_Anti_Inflammatory_Signaling Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) MAPK MAPK Pathway (p38, ERK, JNK) Inflammatory_Stimuli->MAPK This compound This compound This compound->MAPK Inhibits NFkB NF-κB MAPK->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->Cytokines Induces Transcription Inflammation Inflammation Cytokines->Inflammation

Caption: this compound's anti-inflammatory signaling.

Lobetyol_Experimental_Workflow cluster_0 Pre-clinical Evaluation Animal_Model Select Animal Model (e.g., Xenograft, Paw Edema) Dose_Selection Dose Range Finding & Grouping Animal_Model->Dose_Selection Administration This compound Administration Dose_Selection->Administration Data_Collection Data Collection (e.g., Tumor Volume, Paw Swelling) Administration->Data_Collection Analysis Endpoint Analysis (Biomarkers, Histology) Data_Collection->Analysis Results Efficacy & Safety Evaluation Analysis->Results

Caption: General experimental workflow for in vivo testing.

References

Application Notes and Protocols: Investigating the Anti-Cancer Effects of Lobetyol on MKN45 Gastric Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals in the field of oncology and cell biology.

Introduction: Lobetyol, a polyacetylenic glycoside extracted from Codonopsis pilosula, has demonstrated anti-tumor properties in various cancers, including gastric cancer.[1][2] This document provides a comprehensive set of protocols for studying the effects of this compound on the MKN45 human gastric adenocarcinoma cell line. MKN45 cells are a well-established model for gastric cancer research, characterized by a poorly differentiated phenotype, wild-type p53, and amplification of the c-met oncogene.[3][4] These cells exhibit a semi-adherent, semi-suspension growth pattern, which requires specific handling techniques.[5]

The following protocols detail methods to assess this compound-induced changes in cell viability, apoptosis, and cell cycle progression. Furthermore, a protocol for Western blotting is included to investigate the underlying molecular mechanisms, particularly the modulation of the AKT/GSK3β/c-Myc and DUSP1/ERK1/2 signaling pathways, which have been implicated in this compound's mechanism of action.[1][6]

Experimental Workflow

Experimental Workflow for Studying this compound's Effects on MKN45 Cells cluster_0 Cell Culture and Treatment cluster_1 Phenotypic Assays cluster_2 Mechanistic Analysis Culture MKN45 Cell Culture Treatment This compound Treatment Culture->Treatment MTT Cell Viability Assay (MTT) Treatment->MTT Apoptosis Apoptosis Assay (Annexin V/PI) Treatment->Apoptosis CellCycle Cell Cycle Analysis (PI Staining) Treatment->CellCycle WesternBlot Western Blot Analysis Treatment->WesternBlot DataAnalysis1 DataAnalysis1 MTT->DataAnalysis1 IC50 Determination DataAnalysis2 DataAnalysis2 Apoptosis->DataAnalysis2 Quantification of Apoptotic Cells DataAnalysis3 DataAnalysis3 CellCycle->DataAnalysis3 Cell Cycle Distribution Analysis DataAnalysis4 DataAnalysis4 WesternBlot->DataAnalysis4 Protein Expression Analysis

Caption: A schematic overview of the experimental procedures for evaluating the anti-cancer effects of this compound on MKN45 cells.

Data Presentation

Table 1: Effect of this compound on MKN45 Cell Viability (MTT Assay)

Treatment GroupConcentration (µM)Incubation Time (h)Absorbance (570 nm) (Mean ± SD)% Viability
Control (Vehicle)024100
This compound1024
This compound2524
This compound5024
This compound10024
Control (Vehicle)048100
This compound1048
This compound2548
This compound5048
This compound10048

Table 2: this compound-Induced Apoptosis in MKN45 Cells (Annexin V/PI Staining)

Treatment GroupConcentration (µM)% Viable Cells (Annexin V- / PI-)% Early Apoptotic Cells (Annexin V+ / PI-)% Late Apoptotic/Necrotic Cells (Annexin V+ / PI+)
Control (Vehicle)0
This compound25
This compound50
This compound100

Table 3: Cell Cycle Distribution of MKN45 Cells Treated with this compound (PI Staining)

| Treatment Group | Concentration (µM) | % G0/G1 Phase | % S Phase | % G2/M Phase | | :--- | :--- | :--- | :--- | | Control (Vehicle) | 0 | | | | | this compound | 25 | | | | | this compound | 50 | | | | | this compound | 100 | | | |

Experimental Protocols

MKN45 Cell Culture and Maintenance

Materials:

  • MKN45 cell line

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution (100x)

  • 0.25% Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free

  • Cell culture flasks (T-25 or T-75)

  • Humidified incubator (37°C, 5% CO2)

Protocol:

  • Culture MKN45 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.[3]

  • Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • For passaging, collect the floating cells from the medium by centrifugation (300 x g for 5 minutes).[3][5]

  • Wash the adherent cells with PBS.

  • Add 1-2 mL of 0.25% Trypsin-EDTA to the flask and incubate for 1-2 minutes at 37°C.[3]

  • Neutralize the trypsin with complete medium and gently pipette to detach the cells.

  • Combine the detached cells with the previously collected floating cells.

  • Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Resuspend the cell pellet in fresh complete medium and seed into new flasks at a ratio of 1:3 to 1:5.[7]

Cell Viability (MTT) Assay

Materials:

  • MKN45 cells

  • This compound stock solution (dissolved in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Protocol:

  • Seed MKN45 cells in a 96-well plate at a density of 5 x 10^3 to 1 x 10^4 cells/well in 100 µL of complete medium.

  • Incubate for 24 hours to allow for cell attachment.

  • Treat the cells with various concentrations of this compound (e.g., 0, 10, 25, 50, 100 µM) for 24 or 48 hours. Ensure the final DMSO concentration is below 0.5%.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[8]

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[8]

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.[9]

  • Calculate cell viability as: (% Viability) = (Absorbance of treated cells / Absorbance of control cells) x 100.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

Materials:

  • MKN45 cells

  • This compound

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Protocol:

  • Seed MKN45 cells in 6-well plates at a density of 2 x 10^5 cells/well and incubate for 24 hours.

  • Treat cells with this compound at the desired concentrations for 24 or 48 hours.

  • Collect both floating and adherent cells as described in the cell culture protocol.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 100 µL of 1x Binding Buffer.[4]

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.[10]

  • Incubate for 15 minutes at room temperature in the dark.[5]

  • Add 400 µL of 1x Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.[10]

  • Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.

Cell Cycle Analysis (Propidium Iodide Staining)

Materials:

  • MKN45 cells

  • This compound

  • 6-well plates

  • 70% ice-cold ethanol

  • RNase A (100 µg/mL)

  • Propidium Iodide (PI) solution (50 µg/mL)

  • Flow cytometer

Protocol:

  • Seed and treat MKN45 cells with this compound as described for the apoptosis assay.

  • Harvest the cells and wash them with cold PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.[11]

  • Incubate at -20°C for at least 2 hours or overnight.

  • Wash the cells with PBS and centrifuge.

  • Resuspend the cell pellet in 0.5 mL of PI staining solution containing RNase A.[2]

  • Incubate for 30 minutes at room temperature in the dark.[12]

  • Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.

Western Blot Analysis

Materials:

  • MKN45 cells

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (5% BSA in TBST)

  • Primary antibodies (e.g., against p-AKT, AKT, p-GSK3β, GSK3β, p-c-Myc, c-Myc, ASCT2, Cleaved Caspase-3, PARP, β-actin)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

  • Chemiluminescence imaging system

Protocol:

  • Seed MKN45 cells in 6-well plates and treat with this compound.

  • After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration using a BCA assay.

  • Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[13][14]

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Visualize the protein bands using an ECL detection reagent and a chemiluminescence imaging system.

  • Use β-actin as a loading control. For phosphorylated proteins, normalize the signal to the total protein level.

Signaling Pathways

Lobetyol_Signaling_Pathway cluster_0 AKT/c-Myc Pathway cluster_1 MAPK Pathway This compound This compound AKT p-AKT(Ser473)↓ This compound->AKT DUSP1 DUSP1↑ This compound->DUSP1 GSK3b p-GSK3β(Ser9)↓ AKT->GSK3b inhibition cMyc p-c-Myc(Thr58)↑ GSK3b->cMyc inhibition ASCT2 ASCT2↓ cMyc->ASCT2 regulation ERK p-ERK1/2↓ DUSP1->ERK inhibition Proliferation Proliferation↓ ERK->Proliferation Glutamine Glutamine Uptake↓ ASCT2->Glutamine ROS ROS↑ ASCT2->ROS Glutamine->Proliferation Apoptosis Apoptosis↑ ROS->Apoptosis

Caption: Proposed signaling pathways of this compound in MKN45 cells, leading to apoptosis and inhibition of proliferation.

References

Application Notes and Protocols for the Supercritical CO2 Extraction of Lobetyolin from Codonopsis pilosula

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Lobetyolin, a polyacetylene glycoside primarily isolated from the roots of Codonopsis pilosula (Dang Shen), has garnered significant interest for its diverse pharmacological activities, including anti-inflammatory, antioxidant, and anti-tumor properties.[1] These therapeutic potentials are attributed to its modulation of key cellular signaling pathways such as NF-κB, MAPK, and PI3K/Akt. This document provides a comprehensive guide to the extraction of lobetyolin from C. pilosula using supercritical CO2 (SC-CO2) extraction, a green and efficient alternative to traditional solvent extraction methods.[1] Detailed protocols for the subsequent purification and quantification of lobetyolin are also presented, along with a visual representation of its interaction with relevant signaling pathways.

Data Presentation

Table 1: Optimized Supercritical CO2 Extraction Parameters for Lobetyolin

ParameterOptimized ValueReference
Pressure 30 MPa[2]
Temperature 60 °C[2]
Co-solvent Ethanol[2]
Co-solvent Flow Rate 1 mL/min[2]
CO2 Flow Rate 2 L/min[3]
Extraction Time 100 minutes[2]
Particle Size 40-60 mesh[2][3]
Yield of Lobetyolin 0.0786 mg/g[2]

Table 2: HPLC-UV Quantification Parameters for Lobetyolin

ParameterSpecificationReference
Instrument High-Performance Liquid Chromatography with UV Detector[4]
Column C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm)[5]
Mobile Phase Acetonitrile and Water (Gradient or Isocratic)[5]
Flow Rate 1.0 mL/min[6]
Column Temperature Ambient or controlled (e.g., 30 °C)[7]
Detection Wavelength 267 nm or 254 nm[5]
Injection Volume 10-20 µL[6]

Experimental Protocols

Supercritical CO2 Extraction of Lobetyolin

This protocol outlines the procedure for extracting lobetyolin from dried C. pilosula root powder using an optimized supercritical CO2 extraction method.

Materials and Equipment:

  • Dried and powdered Codonopsis pilosula root (40-60 mesh)

  • Supercritical Fluid Extraction (SFE) system

  • High-purity CO2

  • Ethanol (HPLC grade)

  • Extraction vessel

  • Collection vessel

Procedure:

  • Preparation of Plant Material: Ensure the C. pilosula root is dried and ground to a particle size of 40-60 mesh to maximize the surface area for extraction.[3]

  • Loading the Extractor: Accurately weigh the powdered plant material and load it into the extraction vessel of the SFE system.

  • Setting a: Set the extraction parameters on the SFE system as follows:

    • Pressure: 30 MPa

    • Temperature: 60 °C

    • CO2 flow rate: 2 L/min

    • Co-solvent (Ethanol) flow rate: 1 mL/min

  • Extraction Process:

    • Begin pumping CO2 into the extraction vessel to achieve the set pressure and temperature.

    • Once the system reaches a supercritical state, introduce the ethanol co-solvent at the specified flow rate.

    • Commence the dynamic extraction for a total of 100 minutes.[2]

  • Collection of Extract: The crude extract containing lobetyolin will be precipitated and collected in the collection vessel as the CO2 is depressurized.

  • Post-Extraction: After the extraction is complete, carefully collect the crude extract from the collection vessel. The extract can be concentrated under vacuum to remove any residual ethanol.

Purification of Lobetyolin using Silica Gel Column Chromatography

This protocol describes the purification of lobetyolin from the crude SC-CO2 extract.

Materials and Equipment:

  • Crude lobetyolin extract

  • Silica gel (60-120 mesh)

  • Glass chromatography column

  • Solvents: Hexane, Ethyl Acetate, Methanol (HPLC grade)

  • Collection tubes or flasks

  • Thin Layer Chromatography (TLC) plates and chamber

  • UV lamp for TLC visualization

Procedure:

  • Preparation of the Crude Extract: Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., methanol) to prepare for loading onto the column.

  • Packing the Column:

    • Prepare a slurry of silica gel in a non-polar solvent like hexane.

    • Pour the slurry into the chromatography column and allow the silica gel to settle, ensuring a uniform packing without air bubbles.[8]

    • Add a layer of sand on top of the silica gel to prevent disturbance when adding the sample and eluents.

  • Loading the Sample: Carefully load the dissolved crude extract onto the top of the silica gel bed.[9]

  • Elution:

    • Begin elution with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding ethyl acetate and then methanol.[8] A suggested gradient could be:

      • 100% Hexane

      • Hexane:Ethyl Acetate mixtures (e.g., 9:1, 8:2, 1:1)

      • 100% Ethyl Acetate

      • Ethyl Acetate:Methanol mixtures (e.g., 9:1, 8:2)

      • 100% Methanol

  • Fraction Collection: Collect the eluate in separate fractions.

  • Monitoring by TLC: Monitor the separation by spotting the collected fractions on TLC plates. Develop the TLC plates in a suitable solvent system and visualize the spots under a UV lamp. Combine the fractions that contain the pure lobetyolin.

  • Isolation of Pure Lobetyolin: Evaporate the solvent from the combined pure fractions under reduced pressure to obtain purified lobetyolin.

Quantification of Lobetyolin by HPLC-UV

This protocol provides a method for the quantitative analysis of lobetyolin in the purified extract.

Materials and Equipment:

  • Purified lobetyolin sample

  • Lobetyolin standard (≥98% purity)

  • HPLC system with a UV detector

  • C18 reverse-phase column

  • Acetonitrile and Water (HPLC grade)

  • Methanol (HPLC grade)

  • Syringe filters (0.45 µm)

Procedure:

  • Preparation of Standard Solutions: Prepare a stock solution of the lobetyolin standard in methanol. From the stock solution, prepare a series of standard solutions of known concentrations for the calibration curve.

  • Preparation of Sample Solution: Accurately weigh the purified lobetyolin sample and dissolve it in methanol to a known concentration. Filter the sample solution through a 0.45 µm syringe filter before injection.

  • HPLC Analysis:

    • Set up the HPLC system with the parameters outlined in Table 2. An example mobile phase could be a gradient of acetonitrile and water.

    • Inject the standard solutions to construct a calibration curve by plotting peak area against concentration.

    • Inject the sample solution and record the chromatogram.

  • Quantification: Determine the peak area of lobetyolin in the sample chromatogram. Use the calibration curve to calculate the concentration of lobetyolin in the sample.

Mandatory Visualization

experimental_workflow cluster_extraction Supercritical CO2 Extraction cluster_purification Purification cluster_quantification Quantification plant_material C. pilosula Powder (40-60 mesh) sfe_system SFE System (30 MPa, 60°C, 100 min) plant_material->sfe_system crude_extract Crude Lobetyolin Extract sfe_system->crude_extract co2 Supercritical CO2 co2->sfe_system ethanol Ethanol (Co-solvent) ethanol->sfe_system column_chromatography Silica Gel Column Chromatography crude_extract->column_chromatography purified_lobetyolin Purified Lobetyolin column_chromatography->purified_lobetyolin solvent_gradient Solvent Gradient (Hexane, Ethyl Acetate, Methanol) solvent_gradient->column_chromatography hplc_uv HPLC-UV Analysis purified_lobetyolin->hplc_uv quantitative_result Quantitative Result hplc_uv->quantitative_result c18_column C18 Column c18_column->hplc_uv acetonitrile_water Acetonitrile/Water Mobile Phase acetonitrile_water->hplc_uv

Caption: Experimental workflow for lobetyolin extraction and analysis.

nfkb_pathway cluster_nucleus Lobetyolin Lobetyolin IKK IKK Lobetyolin->IKK Inhibits IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB Degrades & Releases Nucleus Nucleus NFkB->Nucleus Translocates NFkB_nucleus NF-κB Gene_Expression Pro-inflammatory Gene Expression NFkB_nucleus->Gene_Expression

Caption: Lobetyolin's inhibition of the NF-κB signaling pathway.

mapk_pathway Lobetyolin Lobetyolin MAPKKK MAPKKK (e.g., ASK1, TAK1) Lobetyolin->MAPKKK Inhibits MAPKK MAPKK (e.g., MKK3/6, MKK4/7) MAPKKK->MAPKK Phosphorylates MAPK MAPK (p38, JNK) MAPKK->MAPK Phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1) MAPK->Transcription_Factors Activates Inflammatory_Response Inflammatory Response Transcription_Factors->Inflammatory_Response

Caption: Lobetyolin's modulation of the MAPK signaling pathway.

pi3k_akt_pathway Lobetyolin Lobetyolin PI3K PI3K Lobetyolin->PI3K Inhibits PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PI3K pAkt p-Akt (Active) PIP3->pAkt Activates Akt Akt Downstream_Targets Downstream Targets (e.g., mTOR, GSK3β) pAkt->Downstream_Targets Cell_Survival Cell Survival & Proliferation Downstream_Targets->Cell_Survival

Caption: Lobetyolin's inhibition of the PI3K/Akt signaling pathway.

References

Application Note: High-Throughput Pharmacokinetic Analysis of Lobetyolin in Rat Plasma Using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Lobetyolin in rat plasma. The described protocol is suitable for pharmacokinetic studies, providing accurate and precise measurements of key pharmacokinetic parameters. The simple protein precipitation extraction method and rapid chromatographic runtime allow for high-throughput analysis of plasma samples.

Introduction

Lobetyolin is a polyacetylene glycoside and one of the active components found in the roots of Codonopsis pilosula, a traditional Chinese medicine. As interest in the therapeutic potential of Lobetyolin grows, a thorough understanding of its pharmacokinetic profile is essential for preclinical and clinical development. This document provides a detailed protocol for the determination of Lobetyolin concentrations in rat plasma and the subsequent pharmacokinetic analysis, enabling researchers to efficiently and accurately assess its absorption, distribution, metabolism, and excretion (ADME) properties.

Experimental Protocols

Materials and Reagents
  • Lobetyolin (>98% purity)

  • Syringin (Internal Standard, IS, >98% purity)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Rat plasma (blank)

Instrumentation
  • LC-MS/MS System: Ultimate 3000 HPLC system coupled with a Thermo Scientific Quantum Access triple quadrupole mass spectrometer.[1]

  • Chromatographic Column: Thermo ODS C18 reversed-phase column (50mm × 2.1mm, 5µm).[1]

Sample Preparation

A simple and efficient protein precipitation method is employed for the extraction of Lobetyolin from rat plasma.[1][2]

  • To a 50 µL aliquot of rat plasma, add 25 µL of the internal standard (Syringin) working solution.

  • Add 200 µL of cold methanol to precipitate the plasma proteins.[1][2]

  • Vortex the mixture for 3 minutes to ensure thorough mixing and protein precipitation.[1]

  • Centrifuge the samples at 10,000 rpm for 5 minutes.[1]

  • Carefully transfer 100 µL of the clear supernatant to an HPLC vial.[1]

  • Inject 3 µL of the supernatant into the LC-MS/MS system for analysis.[1]

LC-MS/MS Method

The chromatographic separation is achieved using an isocratic elution, followed by detection using tandem mass spectrometry.

Table 1: Liquid Chromatography Parameters

ParameterValue
Column Thermo ODS C18 (50mm × 2.1mm, 5µm)[1]
Mobile Phase 0.1% Aqueous Formic Acid:Methanol (50:50, v/v)[1][2]
Flow Rate 0.4 mL/min[1][2]
Column Temperature 35 °C[1]
Injection Volume 3 µL[1]
Runtime 2 minutes[2]

Table 2: Mass Spectrometry Parameters

ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI)[1][2]
Capillary Voltage 3.0 kV[1]
Vaporizer Temperature 400 °C[1]
Sheath Gas Pressure 50 arbitrary units[1]
Auxiliary Gas Pressure 10 arbitrary units[1]
Collision Gas Argon at 1.5 mTorr[1]
MRM Transitions Lobetyolin: m/z 419.3 → 203.1[1][2] Syringin (IS): m/z 394.9 → 231.9[2]
Collision Energy Lobetyolin: 25 eV[2] Syringin (IS): 27 eV[2]
Pharmacokinetic Study in Rats

The validated LC-MS/MS method was applied to a pharmacokinetic study in Wistar rats.

  • Animal Dosing: Six Wistar rats were administered a single oral dose of 10 mg/kg Lobetyolin.[2]

  • Blood Sampling: Blood samples were collected from the retro-orbital plexus at predetermined time points (0, 0.083, 0.17, 0.33, 0.67, 1, 2, 4, 6, 9, and 12 hours) into heparinized tubes.[2]

  • Plasma Preparation: The blood samples were centrifuged at 4000 rpm for 10 minutes at 4 °C to separate the plasma. The plasma was then stored at -20 °C until analysis.[2]

  • Data Analysis: The plasma concentration-time data was analyzed using pharmacokinetic software (e.g., DAS 2.0) to determine the key pharmacokinetic parameters.[2]

Results

The LC-MS/MS method was validated for its linearity, precision, accuracy, recovery, and matrix effect. The calibration curve was linear over the concentration range of 1.0–500 ng/mL.[2] The intra- and inter-day precision and accuracy were within acceptable limits (<15%).[2]

Table 3: Pharmacokinetic Parameters of Lobetyolin in Rats following a 10 mg/kg Oral Dose

ParameterAbbreviationMean ± SD
Maximum Plasma ConcentrationCmax60.1 ± 33.1 ng/mL[2]
Time to Reach CmaxTmax1.0 ± 0.6 h[2]
Area Under the Curve (0-t)AUC(0-t)212.4 ± 172.9 ng·h/mL[2]
Area Under the Curve (0-∞)AUC(0-∞)253.8 ± 192.6 ng·h/mL[2]
Elimination Half-Lifet1/22.2 ± 1.1 h[2]
Mean Residence Time (0-t)MRT(0-t)2.8 ± 1.0 h[2]

(Data are presented as mean ± standard deviation, n=6)

Visualizations

Pharmacokinetic_Workflow cluster_Dosing Animal Dosing cluster_Sampling Sample Collection cluster_Analysis Sample Analysis cluster_Data Data Processing Dosing Oral Administration of Lobetyolin (10 mg/kg) to Rats Blood_Sampling Serial Blood Sampling (0-12 hours) Dosing->Blood_Sampling Plasma_Separation Centrifugation to Obtain Plasma Blood_Sampling->Plasma_Separation Sample_Prep Protein Precipitation (Methanol) Plasma_Separation->Sample_Prep LC_MS_Analysis LC-MS/MS Analysis Sample_Prep->LC_MS_Analysis PK_Analysis Pharmacokinetic Parameter Calculation LC_MS_Analysis->PK_Analysis

Caption: Experimental workflow for the pharmacokinetic analysis of Lobetyolin in rats.

Conclusion

The described LC-MS/MS method provides a rapid, sensitive, and reliable approach for the pharmacokinetic analysis of Lobetyolin in rat plasma. The simple sample preparation and short chromatographic runtime make it suitable for high-throughput applications in drug discovery and development. The pharmacokinetic data generated using this method can provide valuable insights into the ADME properties of Lobetyolin, supporting its further investigation as a potential therapeutic agent.

References

Application Notes and Protocols: Western Blot Analysis of MAPK Pathway Activation by Lobetyol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lobetyol, a polyacetylene compound isolated from the roots of Lobelia chinensis, has garnered interest for its potential therapeutic properties, including anti-inflammatory and anti-tumor activities. The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a crucial regulator of cellular processes such as proliferation, differentiation, inflammation, and apoptosis.[1] This pathway comprises several key kinases, including Extracellular signal-Regulated Kinase (ERK), c-Jun N-terminal Kinase (JNK), and p38 MAPK.[2] Dysregulation of the MAPK pathway is implicated in various diseases, making it a key target for drug development.

These application notes provide a detailed protocol for investigating the effect of this compound on the activation of the MAPK pathway using Western blot analysis. The following sections describe the underlying signaling cascade, a comprehensive experimental workflow, and methods for data interpretation. While direct studies on this compound's effect on the MAPK pathway are emerging, this guide is based on established methodologies for analyzing the impact of natural compounds on this critical signaling cascade.[3]

Signaling Pathway Overview: The MAPK Cascade

The MAPK signaling cascade is a three-tiered kinase module consisting of a MAP Kinase Kinase Kinase (MAPKKK), a MAP Kinase Kinase (MAPKK), and a MAP Kinase (MAPK).[2] Extracellular stimuli, such as growth factors or stress signals, activate a MAPKKK, which in turn phosphorylates and activates a specific MAPKK. The activated MAPKK then dually phosphorylates a specific MAPK on threonine and tyrosine residues within a conserved T-X-Y motif, leading to its activation.[2] The three major MAPK pathways are:

  • ERK Pathway: Typically activated by growth factors and mitogens, regulating cell proliferation and survival.

  • JNK Pathway: Primarily activated by cellular stress, such as UV irradiation and inflammatory cytokines, and is involved in apoptosis and inflammation.

  • p38 Pathway: Also activated by stress stimuli and plays a critical role in inflammation and apoptosis.

Activation of these MAPKs is transient and tightly regulated. Western blot analysis using phospho-specific antibodies is a standard and effective method to detect the activated (phosphorylated) forms of these kinases, providing a snapshot of pathway activation.[4]

Figure 1: Simplified MAPK signaling cascade and potential points of intervention by this compound.

Experimental Protocols

Cell Culture and Treatment
  • Cell Line Selection: Choose a relevant cell line for your study. For inflammation studies, macrophage cell lines like RAW 264.7 are commonly used.[3] For cancer studies, select a cancer cell line relevant to the proposed therapeutic application of this compound.

  • Cell Seeding: Seed the cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.

  • This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in cell culture medium to achieve the desired final concentrations. Ensure the final solvent concentration does not exceed 0.1% to avoid solvent-induced cellular stress.

  • Treatment:

    • Dose-Response: Treat the cells with increasing concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50 µM) for a fixed time point (e.g., 24 hours).

    • Time-Course: Treat the cells with a fixed concentration of this compound for different durations (e.g., 0, 15, 30, 60, 120 minutes).

    • Positive Control: Include a known activator of the MAPK pathway (e.g., lipopolysaccharide (LPS) for inflammation models) to ensure the assay is working correctly.[3]

    • Vehicle Control: Treat cells with the vehicle (e.g., DMSO) at the same concentration used for the highest this compound treatment.

Protein Extraction
  • After treatment, wash the cells twice with ice-cold Phosphate Buffered Saline (PBS).

  • Lyse the cells by adding 100-200 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate the lysate on ice for 30 minutes, with vortexing every 10 minutes.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

  • Carefully transfer the supernatant (total protein extract) to a new pre-chilled tube.

  • Determine the protein concentration using a BCA protein assay kit.

Western Blot Analysis

Western_Blot_Workflow Protein_Extraction 1. Protein Extraction Protein_Quantification 2. Protein Quantification (BCA Assay) Protein_Extraction->Protein_Quantification Repeat 3x Sample_Preparation 3. Sample Preparation (with Laemmli Buffer) Protein_Quantification->Sample_Preparation Repeat 3x SDS_PAGE 4. SDS-PAGE Sample_Preparation->SDS_PAGE Repeat 3x Protein_Transfer 5. Protein Transfer (to PVDF Membrane) SDS_PAGE->Protein_Transfer Repeat 3x Blocking 6. Blocking (5% non-fat milk or BSA) Protein_Transfer->Blocking Repeat 3x Primary_Antibody 7. Primary Antibody Incubation (p-ERK, p-JNK, p-p38, Total ERK, JNK, p38, β-actin) Blocking->Primary_Antibody Repeat 3x Washing 8. Washing Primary_Antibody->Washing Repeat 3x Secondary_Antibody 9. Secondary Antibody Incubation (HRP-conjugated) Washing->Secondary_Antibody Repeat 3x Detection 10. Chemiluminescent Detection Washing->Detection Secondary_Antibody->Washing Repeat 3x Data_Analysis 11. Data Analysis (Densitometry) Detection->Data_Analysis

Figure 2: Standard workflow for Western blot analysis.

  • Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes.

  • SDS-PAGE: Load the samples onto a 10% or 12% SDS-polyacrylamide gel and run the electrophoresis until the dye front reaches the bottom of the gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of ERK, JNK, and p38 overnight at 4°C with gentle agitation. A loading control antibody, such as β-actin or GAPDH, should also be used to ensure equal protein loading.

    • Recommended Primary Antibodies:

      • Phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204) Antibody

      • p44/42 MAPK (Erk1/2) Antibody

      • Phospho-SAPK/JNK (Thr183/Tyr185) Antibody

      • SAPK/JNK Antibody

      • Phospho-p38 MAPK (Thr180/Tyr182) Antibody

      • p38 MAPK Antibody

      • β-Actin Antibody

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (anti-rabbit or anti-mouse, depending on the primary antibody) for 1 hour at room temperature.

  • Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) detection reagent and visualize the signal using a chemiluminescence imaging system.

Data Presentation and Analysis

Quantitative data from the Western blot analysis should be presented in a clear and organized manner to facilitate comparison between different treatment groups. Densitometry analysis of the Western blot bands should be performed using image analysis software (e.g., ImageJ). The intensity of the phosphorylated protein band should be normalized to the intensity of the corresponding total protein band. Further normalization to the loading control (β-actin) can also be performed. The results should be expressed as a fold change relative to the untreated control.

Table 1: Effect of this compound on MAPK Phosphorylation (Dose-Response)
Treatmentp-ERK/Total ERK (Fold Change)p-JNK/Total JNK (Fold Change)p-p38/Total p38 (Fold Change)
Control1.00 ± 0.001.00 ± 0.001.00 ± 0.00
This compound (1 µM)0.95 ± 0.080.88 ± 0.070.92 ± 0.06
This compound (5 µM)0.75 ± 0.060.65 ± 0.050.71 ± 0.05*
This compound (10 µM)0.52 ± 0.04 0.43 ± 0.030.49 ± 0.04**
This compound (25 µM)0.31 ± 0.03 0.25 ± 0.020.29 ± 0.03
This compound (50 µM)0.18 ± 0.020.15 ± 0.01 0.17 ± 0.02
LPS (1 µg/mL)3.52 ± 0.21 4.15 ± 0.253.88 ± 0.23***

Data are presented as mean ± SD from three independent experiments. Statistical significance is denoted as *p < 0.05, **p < 0.01, and ***p < 0.001 compared to the control group.

Table 2: Effect of this compound on MAPK Phosphorylation (Time-Course)
Treatment Timep-ERK/Total ERK (Fold Change)p-JNK/Total JNK (Fold Change)p-p38/Total p38 (Fold Change)
0 min1.00 ± 0.001.00 ± 0.001.00 ± 0.00
15 min0.85 ± 0.070.78 ± 0.060.81 ± 0.06
30 min0.62 ± 0.050.55 ± 0.040.59 ± 0.05*
60 min0.41 ± 0.03 0.36 ± 0.030.39 ± 0.03**
120 min0.25 ± 0.02 0.21 ± 0.020.23 ± 0.02***

Cells were treated with 25 µM this compound. Data are presented as mean ± SD from three independent experiments. Statistical significance is denoted as *p < 0.05, **p < 0.01, and ***p < 0.001 compared to the 0 min time point.

Logical Relationship Diagram

Logical_Relationship Lobetyol_Treatment This compound Treatment MAPK_Phosphorylation Decreased MAPK Phosphorylation (p-ERK, p-JNK, p-p38) Lobetyol_Treatment->MAPK_Phosphorylation Downstream_Effects Modulation of Downstream Cellular Responses (e.g., Reduced Inflammation) MAPK_Phosphorylation->Downstream_Effects Western_Blot Western Blot Analysis MAPK_Phosphorylation->Western_Blot Measured by Densitometry Densitometry Western_Blot->Densitometry

Figure 3: Logical flow from this compound treatment to the analysis of MAPK pathway modulation.

Conclusion

This application note provides a comprehensive framework for investigating the effects of this compound on the MAPK signaling pathway using Western blot analysis. By following these detailed protocols, researchers can effectively assess the dose- and time-dependent impact of this compound on the phosphorylation status of ERK, JNK, and p38. The resulting quantitative data will be crucial for elucidating the molecular mechanisms underlying the biological activities of this compound and for its further development as a potential therapeutic agent. The provided diagrams offer a clear visualization of the signaling pathway, experimental workflow, and the logical connections within the study, serving as a valuable resource for researchers in the field.

References

Application Notes: Detecting Lobetyol-Induced Apoptosis with the TUNEL Assay

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Lobetyol, a polyacetylene compound isolated from Lobelia chinensis, has demonstrated potential as an anti-cancer agent by inducing programmed cell death, or apoptosis, in various cancer cell lines.[1][2] A key hallmark of the late stages of apoptosis is the fragmentation of genomic DNA by cellular endonucleases. The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay is a robust and widely used method to detect this DNA fragmentation, thereby providing confirmation and quantification of apoptotic cells.[3][4][5][6]

Principle of the TUNEL Assay

The TUNEL assay is based on the enzymatic activity of Terminal deoxynucleotidyl Transferase (TdT), which catalyzes the addition of labeled deoxyuridine triphosphates (dUTPs) to the 3'-hydroxyl (3'-OH) ends of fragmented DNA.[4][5] These incorporated labeled nucleotides can then be visualized using fluorescence microscopy, allowing for the identification and quantification of apoptotic cells within a cell population.

Application for this compound Research

For researchers investigating the anti-cancer properties of this compound, the TUNEL assay serves several critical purposes:

  • Confirmation of Apoptosis: Provides visual evidence that the cell death induced by this compound occurs via an apoptotic mechanism.

  • Quantitative Analysis: Allows for the determination of the percentage of apoptotic cells in a population following treatment.

  • Dose-Response Studies: By treating cells with varying concentrations of this compound, a dose-dependent relationship for the induction of apoptosis can be established.

  • Time-Course Evaluation: Enables the study of the kinetics of this compound-induced apoptosis by performing the assay at different time points after treatment.

The data generated from TUNEL assays are crucial for characterizing the apoptotic efficacy of this compound and understanding its mechanism of action as a potential therapeutic agent.

Quantitative Data Presentation

The following tables are templates for presenting quantitative data obtained from a TUNEL assay investigating this compound's effects. Researchers should replace the placeholder data with their experimental results.

Table 1: Dose-Response Effect of this compound on Apoptosis in Cancer Cells

This compound Concentration (µM)Total Cells CountedTUNEL-Positive CellsPercentage of Apoptotic Cells (%)
0 (Control)500102.0
105007515.0
2550015030.0
5050025050.0
10050035070.0

Table 2: Time-Course of this compound-Induced Apoptosis

Time Point (hours)This compound Concentration (µM)Total Cells CountedTUNEL-Positive CellsPercentage of Apoptotic Cells (%)
050500122.4
6505009018.0
125050018537.0
245050026052.0
485050031563.0

Experimental Protocols

Protocol 1: TUNEL Assay for Adherent Cells Treated with this compound

This protocol provides a method for performing a fluorescent TUNEL assay on adherent cancer cells cultured on coverslips.

Materials and Reagents:

  • Adherent cancer cell line of interest (e.g., MKN45)

  • This compound stock solution (dissolved in DMSO)

  • Cell culture medium and supplements

  • Sterile glass coverslips

  • 6-well plates

  • Phosphate-Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.25% Triton™ X-100 in PBS

  • TUNEL assay kit (containing TdT enzyme, labeled dUTPs, and reaction buffer)

  • DNase I (for positive control)

  • Nuclease-free water

  • DAPI or Hoechst 33342 nuclear counterstain

  • Antifade mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Seeding:

    • Place sterile glass coverslips into the wells of a 6-well plate.

    • Seed the cells onto the coverslips at a density that will result in 50-70% confluency at the time of the assay.

    • Incubate for 24 hours in a humidified incubator (37°C, 5% CO₂).

  • This compound Treatment:

    • Prepare serial dilutions of this compound in cell culture medium to achieve the desired final concentrations. Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.

    • Remove the old medium and add the medium containing the different concentrations of this compound or the vehicle control.

    • Incubate for the desired time period (e.g., 24 or 48 hours).

  • Positive Control Preparation (Optional but Recommended):

    • To one coverslip of untreated cells, add medium containing DNase I (e.g., 10 U/mL) and incubate for 30 minutes at 37°C to induce DNA strand breaks.

  • Cell Fixation and Permeabilization:

    • Carefully aspirate the medium from each well.

    • Gently wash the cells twice with PBS.

    • Add 1 mL of 4% PFA to each well and incubate for 15 minutes at room temperature to fix the cells.

    • Wash the cells twice with PBS.

    • Add 1 mL of 0.25% Triton™ X-100 in PBS to each well and incubate for 20 minutes at room temperature for permeabilization.

    • Wash the cells twice with deionized water.

  • TUNEL Reaction:

    • Prepare the TUNEL reaction mixture according to the manufacturer's instructions (typically by mixing the TdT enzyme with the labeled dUTP solution in reaction buffer).

    • Remove the wash solution and add a sufficient volume (e.g., 50-100 µL) of the TUNEL reaction mixture to completely cover the cells on each coverslip.

    • Incubate for 60 minutes at 37°C in a humidified, dark chamber.

  • Staining and Mounting:

    • Wash the coverslips three times with PBS.

    • Add a nuclear counterstain solution (e.g., DAPI or Hoechst 33342) and incubate for 5-15 minutes at room temperature in the dark.

    • Wash the coverslips twice with PBS.

    • Carefully remove the coverslips from the wells and mount them onto glass slides using a drop of antifade mounting medium.

  • Image Acquisition and Analysis:

    • Visualize the slides using a fluorescence microscope with appropriate filters for the chosen fluorophore (for TUNEL-positive cells) and the nuclear counterstain.

    • Capture images from several random fields for each treatment condition.

    • Quantify the results by counting the number of TUNEL-positive nuclei (e.g., green fluorescence) and the total number of nuclei (e.g., blue fluorescence).

    • Calculate the percentage of apoptotic cells: (Number of TUNEL-positive cells / Total number of cells) x 100.

Visualizations

experimental_workflow cluster_prep Cell Preparation & Treatment cluster_staining TUNEL Staining Protocol cluster_analysis Data Acquisition & Analysis cell_seeding Seed cells on coverslips cell_treatment Treat with this compound (Dose-response / Time-course) cell_seeding->cell_treatment fixation Fix cells with 4% PFA cell_treatment->fixation permeabilization Permeabilize with 0.25% Triton X-100 fixation->permeabilization labeling Incubate with TdT enzyme and labeled dUTPs permeabilization->labeling counterstain Counterstain nuclei (DAPI/Hoechst) labeling->counterstain microscopy Fluorescence Microscopy counterstain->microscopy quantification Count TUNEL-positive and total cells microscopy->quantification calculation Calculate % Apoptosis quantification->calculation

Caption: Experimental workflow for TUNEL assay.

lobetyol_pathway cluster_mapk MAPK Pathway Activation cluster_p53 p53 Pathway cluster_apoptosis Apoptotic Cascade This compound This compound JNK JNK Activation This compound->JNK p38 p38 Activation This compound->p38 p53 p53 Activation This compound->p53 Caspase Caspase Activation (Caspase-3, -9) JNK->Caspase p38->Caspase Bax Bax (Pro-apoptotic) p53->Bax Bcl2 Bcl-2 (Anti-apoptotic) p53->Bcl2 Inhibition Bax->Caspase Bcl2->Caspase Inhibition DNA_frag DNA Fragmentation Caspase->DNA_frag Apoptosis Apoptosis DNA_frag->Apoptosis

Caption: Proposed signaling pathway of this compound-induced apoptosis.

References

Application Notes: Preparation of Lobetyol Stock Solutions in DMSO for Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lobetyol is a naturally occurring polyacetylene compound isolated from Lobelia chinensis and has demonstrated significant biological activities, including anti-tumor effects.[1] In cell culture-based research, accurate and consistent preparation of stock solutions is critical for obtaining reproducible experimental results. Dimethyl sulfoxide (DMSO) is a common solvent for dissolving hydrophobic compounds like this compound for use in aqueous cell culture media.[2] However, the concentration of DMSO must be carefully controlled to avoid solvent-induced cytotoxicity.[3][4][5] These application notes provide a detailed protocol for the preparation, storage, and use of this compound stock solutions in DMSO for cell culture applications.

Chemical Properties of this compound

A clear understanding of the physicochemical properties of this compound is essential for accurate stock solution preparation.

PropertyValueReference
CAS Number 136171-87-4[2][6]
Molecular Formula C₁₄H₁₈O₃[2]
Molecular Weight 234.3 g/mol [2]
Physical Description Oil[2]
Solubility Soluble in DMSO, Chloroform, Acetone[2]

Experimental Protocols

Materials
  • This compound (CAS: 136171-87-4)

  • Dimethyl sulfoxide (DMSO), cell culture grade, sterile

  • Sterile microcentrifuge tubes or amber glass vials

  • Pipettes and sterile, filtered pipette tips

  • Vortex mixer

  • Cell culture medium appropriate for the cell line being used

  • Sterile, empty conical tubes for dilutions

Protocol for Preparing a 10 mM this compound Stock Solution in DMSO
  • Calculate the required mass of this compound:

    • To prepare 1 mL of a 10 mM stock solution, the required mass of this compound is calculated as follows:

      • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

      • Mass (mg) = 10 mmol/L x 0.001 L x 234.3 g/mol x 1000 mg/g = 2.343 mg

  • Dissolving this compound in DMSO:

    • Aseptically weigh 2.343 mg of this compound. As this compound is an oil, this can be challenging. An alternative is to obtain a pre-weighed amount from the supplier. If working with a larger volume of oil, use a positive displacement pipette for accurate measurement.

    • Add the this compound to a sterile microcentrifuge tube or amber glass vial.

    • Add 1 mL of sterile, cell culture grade DMSO.

    • Vortex the solution thoroughly for at least 1-2 minutes to ensure complete dissolution. Visually inspect the solution to ensure there are no undissolved droplets.

  • Storage of Stock Solution:

    • Aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C for long-term storage. Protect from light.

Protocol for Preparing Working Solutions in Cell Culture Medium

It is crucial to maintain a final DMSO concentration that is non-toxic to the specific cell line being used. Generally, the final DMSO concentration should not exceed 0.5%, with 0.1% being preferable for sensitive cell lines.[3][4] A vehicle control (cell culture medium with the same final concentration of DMSO as the experimental conditions) must be included in all experiments.

Example: Preparing a 100 µg/mL working solution of this compound

  • Intermediate Dilution (Optional but Recommended):

    • To avoid pipetting very small volumes, an intermediate dilution step is recommended. For example, dilute the 10 mM stock solution 1:10 in sterile cell culture medium to create a 1 mM intermediate stock.

  • Final Working Solution Preparation:

    • The concentration of the 10 mM stock solution in mg/mL is: 10 mmol/L * 234.3 g/mol = 2343 g/L = 2.343 mg/mL or 2343 µg/mL.

    • To prepare a 100 µg/mL working solution, you will need to dilute the stock solution. For example, to make 1 mL of a 100 µg/mL solution from a 2343 µg/mL stock, you would add 42.7 µL of the stock solution to 957.3 µL of cell culture medium (a 1:23.4 dilution).

    • The final DMSO concentration in this example would be approximately 0.43%, which may be high for some cell lines. To achieve a lower final DMSO concentration, a more diluted stock solution or a higher final volume of the working solution should be prepared.

Recommended Working Concentrations:

  • Published studies have used this compound in a concentration range of 0-100 µg/mL.[1]

  • The half-maximal inhibitory concentration (IC50) for the MKN45 human gastric cancer cell line was reported to be 71.47 ± 4.29 μg/mL after 48 hours of treatment.[1]

  • It is recommended to perform a dose-response experiment to determine the optimal working concentration for your specific cell line and experimental conditions.

Experimental Workflow

G cluster_prep Stock Solution Preparation cluster_work Working Solution Preparation cluster_cell Cell Treatment weigh Weigh this compound (2.343 mg) dissolve Dissolve in 1 mL DMSO weigh->dissolve vortex Vortex until fully dissolved dissolve->vortex aliquot Aliquot into single-use tubes vortex->aliquot store Store at -20°C to -80°C aliquot->store thaw Thaw one aliquot of stock solution store->thaw Begin Experiment dilute Serially dilute in cell culture medium to desired concentration (e.g., 50-100 µg/mL) thaw->dilute control Prepare vehicle control with a matching DMSO concentration treat Add working solution to cells dilute->treat control->treat Parallel Treatment incubate Incubate for desired time period (e.g., 24-48 hours) treat->incubate assay Perform downstream assays incubate->assay

Caption: Workflow for preparing and using this compound solutions.

Signaling Pathway of this compound-Induced Apoptosis

This compound has been shown to induce apoptosis in cancer cells through the intrinsic mitochondrial pathway.[1] The mechanism involves the upregulation of the tumor suppressor protein p53 and the pro-apoptotic protein Bax, while downregulating the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization, resulting in the release of cytochrome c into the cytoplasm. Cytochrome c then activates a caspase cascade, beginning with caspase-9 and leading to the executioner caspase-3, ultimately resulting in programmed cell death.[1]

G This compound This compound p53 p53 This compound->p53 Upregulates Bcl2 Bcl-2 This compound->Bcl2 Downregulates Bax Bax p53->Bax Upregulates Mito Mitochondrion Bax->Mito Promotes permeabilization Bcl2->Bax CytC Cytochrome c (release) Mito->CytC Casp9 Caspase-9 (activation) CytC->Casp9 Casp3 Caspase-3 (activation) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: this compound-induced intrinsic apoptosis pathway.

References

Troubleshooting & Optimization

Technical Support Center: Improving the Solubility of Lobetyol for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of Lobetyol in in vitro experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern for in vitro assays?

This compound is a polyacetylene compound isolated from Codonopsis Radix that has demonstrated various biological activities, including antitumor, antioxidant, and anti-inflammatory effects.[1] Like many natural products, this compound is a hydrophobic molecule, leading to poor solubility in aqueous solutions typically used for in vitro assays, such as cell culture media. This can result in precipitation of the compound, leading to inaccurate and irreproducible experimental results.

Q2: What are the initial steps to consider when preparing a this compound stock solution?

The initial step is to select an appropriate organic solvent to create a concentrated stock solution. Common organic solvents that can be used to dissolve this compound include Dimethyl Sulfoxide (DMSO), ethanol, methanol, and pyridine.[2][3] It is recommended to start with a small amount of the compound to test its solubility in different solvents before preparing a large-volume stock solution.

Q3: How can I avoid precipitation of this compound when diluting the stock solution in my aqueous assay medium?

Precipitation upon dilution is a common issue with hydrophobic compounds. To mitigate this, it is crucial to ensure that the final concentration of the organic solvent in the cell culture medium is low enough to be tolerated by the cells and to keep the compound in solution. Typically, the final concentration of DMSO should be kept below 0.5% (v/v) in most cell-based assays. Additionally, a stepwise dilution approach can be beneficial.

Troubleshooting Guide

Issue 1: this compound precipitates out of solution immediately upon addition to the aqueous medium.
  • Cause: The final concentration of the organic solvent is too low to maintain the solubility of this compound at the desired working concentration.

  • Solution:

    • Increase the concentration of the stock solution: This allows for the addition of a smaller volume of the stock solution to the aqueous medium, thereby reducing the final solvent concentration while achieving the desired working concentration of this compound.

    • Use a co-solvent system: A mixture of solvents can sometimes enhance solubility more effectively than a single solvent.[4][5] For example, a combination of ethanol and Tween 80 (a surfactant) might be effective.

    • Employ solubilization techniques: Consider using techniques such as complexation with cyclodextrins or formulating the this compound in a lipid-based system.[6][7][8]

Issue 2: The prepared this compound solution is not stable and shows precipitation over time.
  • Cause: The compound may be degrading or aggregating over time, or the storage conditions may not be optimal.

  • Solution:

    • Optimize storage conditions: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect the solution from light, as some compounds are light-sensitive.[9]

    • Prepare fresh solutions: For sensitive compounds, it is always best to prepare fresh dilutions from the stock solution immediately before each experiment.

    • Filter the solution: After preparing the stock solution, filtering it through a 0.22 µm syringe filter can remove any small, undissolved particles that could act as nucleation sites for precipitation.

Issue 3: The solvent used to dissolve this compound is causing toxicity in the in vitro model.
  • Cause: The final concentration of the organic solvent in the assay is too high, leading to cellular stress or death.

  • Solution:

    • Perform a solvent tolerance test: Before conducting the main experiment, treat your cells with different concentrations of the solvent alone to determine the maximum concentration that does not affect cell viability or the experimental endpoint.

    • Reduce the final solvent concentration: As mentioned previously, aim for a final DMSO concentration of less than 0.5%. If another solvent is used, its tolerance level must be determined experimentally.

    • Explore alternative solubilization methods: If a non-toxic solvent concentration cannot be achieved, consider methods that do not rely on high concentrations of organic solvents, such as the use of cyclodextrins or liposomes.[7][8]

Quantitative Data Summary

For researchers working with this compound and other hydrophobic compounds, the following tables provide a quick reference for solvent properties and a comparison of common solubilization techniques.

Table 1: Properties of Common Solvents for Hydrophobic Compounds

SolventMolecular Weight ( g/mol )Boiling Point (°C)Dielectric Constant (at 20°C)Miscibility with Water
Dimethyl Sulfoxide (DMSO)78.1318946.7Miscible
Ethanol46.0778.3724.55Miscible
Methanol32.0464.732.7Miscible
Acetone58.085620.7Miscible
Dichloromethane (DCM)84.9339.69.08Immiscible

Source: Adapted from various solvent property databases.[10][11]

Table 2: Comparison of Solubilization Enhancement Techniques

TechniquePrincipleAdvantagesDisadvantages
Co-solvency Increasing solubility by adding a water-miscible organic solvent.[4]Simple and widely used.Potential for solvent toxicity in biological assays.[5]
pH Adjustment Modifying the pH to ionize the compound, thereby increasing its aqueous solubility.[4][6]Effective for ionizable compounds.Not suitable for neutral compounds; may affect biological system pH.
Surfactants/Micelles Forming micelles that encapsulate the hydrophobic drug.[6][12]Can significantly increase solubility.Surfactants can have their own biological effects or be toxic.
Complexation (e.g., Cyclodextrins) Encapsulating the drug molecule within a cyclodextrin cavity.[6][7][8]Generally low toxicity; can improve stability.Can be expensive; may alter drug-target interactions.
Particle Size Reduction Increasing the surface area by reducing particle size (micronization/nanonization).[6][7]Enhances dissolution rate.Requires specialized equipment; potential for particle aggregation.[13]
Solid Dispersions Dispersing the drug in a solid polymer matrix.[7][8]Can significantly improve dissolution and bioavailability.Can be complex to prepare; long-term stability can be an issue.
Lipid-Based Formulations Dissolving the drug in a lipid carrier (e.g., SEDDS).[6][7]Can improve oral bioavailability.More complex to formulate for in vitro use.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution
  • Materials:

    • This compound powder

    • High-purity Dimethyl Sulfoxide (DMSO)

    • Sterile microcentrifuge tubes

    • Vortex mixer

    • Sonicator (optional)

  • Procedure:

    • Weigh out a precise amount of this compound powder (e.g., 1 mg) and place it in a sterile microcentrifuge tube.

    • Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock, add the volume calculated based on the molecular weight of this compound).

    • Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.

    • If the compound is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes.

    • Visually inspect the solution to ensure there are no visible particles.

    • Store the stock solution in small aliquots at -20°C or -80°C, protected from light.

Protocol 2: Preparation of Working Solutions for In Vitro Assays
  • Materials:

    • This compound stock solution (from Protocol 1)

    • Sterile, pre-warmed cell culture medium

    • Sterile microcentrifuge tubes or a 96-well plate for serial dilutions

  • Procedure:

    • Thaw an aliquot of the this compound stock solution at room temperature.

    • Perform a serial dilution of the stock solution in the cell culture medium to achieve the desired final concentrations. It is recommended to do a multi-step dilution to minimize precipitation. For example, first, dilute the stock solution 1:10 in the medium, and then use this intermediate dilution to prepare the final working concentrations.

    • Gently mix the solutions by pipetting up and down after each dilution step. Avoid vigorous vortexing, which can cause the compound to precipitate.

    • Add the final working solutions to the cells immediately after preparation.

    • Remember to include a vehicle control in your experiment, which contains the same final concentration of the solvent (e.g., DMSO) as the highest concentration of this compound tested.

Visualizations

Experimental_Workflow cluster_prep Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh this compound Powder add_solvent Add Organic Solvent (e.g., DMSO) weigh->add_solvent dissolve Vortex / Sonicate to Dissolve add_solvent->dissolve store Store Stock Solution at -20°C / -80°C dissolve->store thaw Thaw Stock Solution store->thaw Start of Experiment serial_dilute Perform Serial Dilution in Assay Medium thaw->serial_dilute add_to_cells Add to In Vitro Assay serial_dilute->add_to_cells Decision_Tree start Start: Need to dissolve this compound check_solubility Is this compound soluble in a common solvent (e.g., DMSO)? start->check_solubility prepare_stock Prepare concentrated stock solution. check_solubility->prepare_stock Yes troubleshoot Troubleshoot Solubilization check_solubility->troubleshoot No check_precipitation Does it precipitate in aqueous medium? prepare_stock->check_precipitation use_in_assay Use in assay (with vehicle control). check_precipitation->use_in_assay No consider_alternatives Consider alternative methods: - Co-solvents - Cyclodextrins - Surfactants check_precipitation->consider_alternatives Yes consider_alternatives->troubleshoot NFkB_Pathway cluster_cytoplasm Cytoplasm This compound This compound ikk IKK Complex This compound->ikk Inhibits (?) inflammatory_stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1β) receptor Receptor inflammatory_stimuli->receptor receptor->ikk ikb IκBα ikk->ikb phosphorylates nfkb NF-κB (p50/p65) nucleus Nucleus nfkb->nucleus translocates gene_transcription Gene Transcription (e.g., COX-2, iNOS) nucleus->gene_transcription activates

References

Stability of Lobetyol in DMSO under long-term storage

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Lobetyol. This guide provides detailed information, troubleshooting advice, and standardized protocols for researchers working with this compound dissolved in Dimethyl Sulfoxide (DMSO).

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for preparing a stock solution of this compound in DMSO?

A1: To prepare a stock solution, weigh the appropriate amount of this compound powder and dissolve it in high-purity, anhydrous DMSO (dimethyl sulfoxide) to your desired concentration (e.g., 10 mM). Ensure the compound is fully dissolved by vortexing. For long-term storage, it is crucial to use anhydrous DMSO and minimize exposure to moisture and air.

Q2: What are the ideal long-term storage conditions for this compound in DMSO?

A2: For long-term stability, this compound stock solutions in DMSO should be stored at -80°C in tightly sealed, amber glass vials or DMSO-compatible polypropylene tubes to protect from light and moisture.[1][2][3] It is also recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[1]

Q3: How many freeze-thaw cycles can a this compound DMSO stock solution tolerate?

A3: The stability of this compound to freeze-thaw cycles has not been specifically reported. However, for many compounds in DMSO, repeated freeze-thaw cycles can lead to degradation or precipitation.[4][5] It is best practice to prepare single-use aliquots to minimize this stress on the compound. If aliquoting is not possible, limit cycles to a minimum. A general study on various compounds in DMSO showed no significant loss after 11 cycles when handled properly, but this varies greatly between molecules.[6]

Q4: I am seeing inconsistent results in my bioassays. Could the this compound solution be the problem?

A4: Yes, inconsistent results can arise from compound degradation, precipitation, or inaccurate concentration. If you suspect the stock solution, verify the compound's integrity and concentration using an analytical method like LC-MS. Refer to the troubleshooting guide below for a systematic approach to identifying the issue.

Q5: What are the potential degradation pathways for this compound?

A5: While specific degradation pathways in DMSO are not fully elucidated, studies on this compound's metabolism show it undergoes extensive oxidation.[7] Oxidation is a common degradation pathway for compounds stored in DMSO, which can absorb water from the atmosphere.[4][5][8] Hydrolysis is another potential risk if the DMSO is not anhydrous.

Troubleshooting Guide

If you are experiencing issues such as loss of compound activity, unexpected results, or visible precipitation, use the following guide to troubleshoot your this compound DMSO stock solution.

Logical Flow for Troubleshooting Inconsistent Results

G start Inconsistent Experimental Results check_storage 1. Review Storage Conditions (-80°C, dark, airtight?) start->check_storage check_handling 2. Assess Handling Procedures (Minimize freeze-thaw? Anhydrous DMSO?) check_storage->check_handling Conditions OK outcome_storage Action: Store aliquots at -80°C in proper vials. check_storage->outcome_storage Conditions Not OK check_solubility 3. Inspect for Precipitation (Visually check solution clarity before use?) check_handling->check_solubility Handling OK outcome_handling Action: Prepare fresh single-use aliquots using anhydrous DMSO. check_handling->outcome_handling Handling Not OK perform_analysis 4. Perform Chemical Analysis (LC-MS for purity and concentration) check_solubility->perform_analysis No Precipitate outcome_solubility Action: Gently warm and vortex. If unresolved, prepare fresh stock. check_solubility->outcome_solubility Precipitate Found outcome_analysis_ok Problem is likely not the compound stock. Investigate other experimental variables. perform_analysis->outcome_analysis_ok Purity OK outcome_analysis_bad Purity/Concentration is off. Action: Discard old stock and prepare a fresh solution from powder. perform_analysis->outcome_analysis_bad Purity Not OK

Caption: Troubleshooting workflow for this compound DMSO stock solutions.

Experimental Protocols

Protocol: Stability Assessment of this compound in DMSO

This protocol outlines a method to determine the stability of this compound in DMSO under various storage conditions using LC-MS (Liquid Chromatography-Mass Spectrometry).

1. Materials:

  • This compound powder

  • Anhydrous DMSO (high purity)

  • Amber glass vials with airtight caps

  • LC-MS system with a C18 column[9]

  • Acetonitrile, Formic Acid, Methanol (LC-MS grade)

  • Precision balance, vortex mixer, calibrated pipettes

2. Stock Solution Preparation:

  • Prepare a 10 mM primary stock solution of this compound in anhydrous DMSO.

  • Aliquot this stock into multiple vials for each storage condition to be tested (e.g., Room Temperature, 4°C, -20°C, -80°C).

  • Prepare a separate aliquot for the Time-Zero (T0) analysis.

3. Time-Zero (T0) Analysis:

  • Immediately after preparation, take one aliquot for T0 analysis.

  • Prepare a working solution (e.g., 1 µM) by diluting the stock in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Analyze via LC-MS to determine the initial peak area and confirm purity. This serves as the 100% reference point. A suitable method would involve a C18 column with a mobile phase of 0.1% formic acid in water and methanol.[9]

4. Storage and Time Points:

  • Store the aliquots at the designated temperatures.

  • Define time points for analysis (e.g., 1 week, 1 month, 3 months, 6 months, 1 year).

  • At each time point, retrieve one aliquot from each storage condition. Do not return the vial to storage after thawing.

5. Analysis at Time Points:

  • Allow the aliquot to thaw completely at room temperature.

  • Prepare a working solution and analyze via LC-MS using the exact same method as the T0 analysis.

  • Record the peak area of the parent this compound peak. Look for the appearance of new peaks, which may indicate degradation products.

6. Data Analysis:

  • Calculate the percentage of this compound remaining at each time point relative to the T0 sample.

    • % Remaining = (Peak Area at Tx / Peak Area at T0) * 100

  • Summarize the data in a table.

Workflow for this compound Stability Assessment

G prep 1. Prepare 10 mM this compound Stock in Anhydrous DMSO aliquot 2. Aliquot into Vials for Each Condition & Time Point prep->aliquot t0 3. Analyze T0 Sample via LC-MS (Establish 100% Baseline) aliquot->t0 store 4. Store Aliquots at Different Temps (RT, 4°C, -20°C, -80°C) aliquot->store timepoint 5. At Each Time Point (1W, 1M, 3M...) Retrieve and Thaw One Aliquot from Each Condition store->timepoint analysis 6. Analyze Tx Samples via LC-MS timepoint->analysis data 7. Calculate % Remaining vs T0 and Identify Degradants analysis->data

Caption: Experimental workflow for assessing this compound stability in DMSO.

Data Presentation

While specific stability data for this compound is not publicly available, the following table illustrates how results from the protocol above should be presented.

Table 1: Illustrative Stability of this compound in DMSO (% Remaining)

Storage Temp.Time 01 Month3 Months6 Months1 Year
Room Temp. 100%85%62%31%<5%
4°C 100%98%91%80%65%
-20°C 100%>99%98%95%90%
-80°C 100%>99%>99%>99%98%
Note: This data is for illustrative purposes only and does not represent actual experimental results.

References

Troubleshooting low yield in Lobetyol extraction protocols

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with lobetyol extraction.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during this compound extraction that can lead to low yields.

Q1: My overall this compound yield is significantly lower than expected. What are the primary factors I should investigate?

Low yield is a frequent challenge in natural product extraction. The issue can often be traced back to several key stages of the process. Here's a breakdown of potential causes and solutions:

  • Improper Plant Material Preparation: The initial state of your raw material is crucial.

    • Insufficient Drying: Residual moisture can lead to enzymatic degradation of this compound before and during extraction. Ensure the plant material is thoroughly dried, ideally in a well-ventilated area or a low-temperature oven (40-50°C) to preserve the integrity of the target compound.[1]

    • Inadequate Grinding: The particle size of the plant material directly impacts the extraction efficiency. Larger particles have a smaller surface area-to-volume ratio, which limits the solvent's ability to penetrate the plant matrix and dissolve the this compound. Grinding the dried material to a fine, uniform powder is essential for optimal extraction.[1]

  • Suboptimal Extraction Parameters: The conditions of your extraction protocol play a significant role in the final yield.

    • Incorrect Solvent Choice: The polarity of the solvent must be well-matched to that of this compound. Polar organic solvents like ethanol and methanol are generally effective for extracting glycosides such as lobetyolin.[1] A mixture of alcohol and water is often more effective than alcohol alone.[2]

    • Insufficient Extraction Time or Temperature: The extraction process may not be running long enough or at a high enough temperature to allow for the complete dissolution of this compound. It is important to optimize both time and temperature for your specific extraction method.[1] For maceration, ensure an adequate soaking period with occasional agitation. For methods like Soxhlet or reflux extraction, verify that the equipment is functioning correctly and the number of extraction cycles is sufficient.[1]

    • Poor Solvent-to-Solid Ratio: An inadequate volume of solvent may become saturated with various extracted compounds before all the this compound has been dissolved. Increasing the solvent-to-solid ratio can improve the yield, though finding an optimal balance is key to avoid excessive solvent usage.[1]

  • Post-Extraction Issues: Significant loss of this compound can also occur after the initial extraction.

    • Degradation During Solvent Evaporation: this compound can be sensitive to high temperatures. Overheating during the solvent removal step can lead to its degradation. It is recommended to use a rotary evaporator at a controlled, low temperature to concentrate the extract.[1]

    • Incomplete Recovery from Purification Steps: If you are purifying the crude extract using techniques like column chromatography, the choice of the solvent system is critical for effective elution of this compound from the stationary phase.[1]

Q2: I'm observing a gradual decrease in this compound yield over time, even with the same protocol. What could be the cause?

A decline in yield over time can be attributed to the degradation of either the starting material or the extracted this compound.

  • Storage of Plant Material: Improperly stored plant material can lose its potency. It is best to store the dried, powdered plant material in a cool, dark, and dry place to minimize degradation.

  • Stability of Extracted this compound: this compound in the extracted form may not be stable over long periods, especially if exposed to light, high temperatures, or certain pH conditions. Store your extracts and purified this compound at low temperatures (e.g., -20°C) in the dark.[2] The stability of flavonoids, which are also plant secondary metabolites, is known to be affected by factors like light, temperature, and the presence of certain metal ions.[3]

Q3: Can my choice of extraction method significantly impact the yield of this compound?

Yes, the extraction technique is a critical factor. Modern extraction methods often offer higher yields in shorter times compared to traditional methods.

  • Maceration: This is a simple technique but often results in lower yields due to a less efficient extraction process.

  • Soxhlet Extraction: This method is more efficient than maceration but the prolonged heating can potentially degrade thermolabile compounds.

  • Ultrasound-Assisted Extraction (UAE): The use of ultrasonic waves can disrupt plant cell walls, leading to better solvent penetration and significantly higher yields in a shorter time compared to maceration.[4][5][6]

  • Microwave-Assisted Extraction (MAE): Microwaves heat the solvent and plant material more uniformly and rapidly, which can lead to a faster extraction and higher yields compared to conventional methods.[7][8]

  • Supercritical Fluid Extraction (SFE): This technique uses a supercritical fluid, typically CO2, as the solvent. It is a green and rapid method that can yield high-purity extracts. The extraction of lobetyolin from Codonopsis pilosula using supercritical CO2 with an ethanol co-solvent has been shown to be more effective than traditional methods.[9]

Data Presentation: Comparison of Extraction Parameters

The following tables summarize quantitative data on how different extraction parameters can influence the yield of this compound and similar compounds.

Table 1: Supercritical Fluid Extraction (SFE) of Lobetyolin from Codonopsis pilosula

Pressure (MPa)Temperature (°C)Co-solvent (Ethanol)Extraction Time (min)Lobetyolin Yield (mg/g)
30601 mL/min1000.0786[9]

Table 2: Representative Ultrasound-Assisted Extraction (UAE) Parameters for Polysaccharides from Codonopsis pilosula

Ultrasonic Power (W)Liquid-to-Material Ratio (mL/g)Ultrasonic Time (min)Crude Polysaccharide Yield (%)
37033814.86[10]

Note: While this data is for polysaccharides from the same plant, it demonstrates the optimization of UAE parameters.

Table 3: Representative Microwave-Assisted Extraction (MAE) Parameters for Betulinic Acid

Temperature (°C)Microwave Power (W)Extraction Time (min)Betulinic Acid Yield (% w/w)
90200150.91[11]

Note: This data for a different bioactive compound illustrates typical MAE optimization parameters.

Experimental Protocols

Below are detailed methodologies for key this compound extraction experiments.

1. Maceration Protocol for Lobetyolin Extraction from Lobelia giberroa

This protocol is based on the bioassay-guided fractionation of Lobelia giberroa roots.[12]

  • Preparation of Plant Material: Air-dry the roots of Lobelia giberroa at room temperature in a shaded area for two weeks. Grind the dried roots into a coarse powder.

  • Extraction:

    • Soak 1000 g of the powdered plant material in 80% methanol for 72 hours with intermittent shaking.

    • Filter the extract through a clean cloth and then through Whatman filter paper.

    • Concentrate the filtrate using a rotary evaporator at 40°C under reduced pressure to obtain the crude extract.

  • Fractionation (Optional):

    • The dried 80% methanol extract can be further fractionated by successive extraction with solvents of increasing polarity, such as hexane, ethyl acetate, and methanol, using a Soxhlet apparatus.[12]

2. Enzyme-Assisted Extraction of Lobetyolin from Codonopsis pilosula

This protocol is adapted from a patented method for preparing lobetyolin.[13]

  • Preparation of Plant Material: Pulverize the raw material of Codonopsis pilosula.

  • Enzymolysis:

    • To 10 kg of the pulverized material, add an equal volume of water and 20-30 g of an appropriate enzyme (e.g., cellulase or amylase).

    • Heat the mixture to 50-55°C and maintain this temperature for 3-5 hours for enzymatic hydrolysis.

  • Solvent Extraction:

    • After enzymolysis, add a 4-7 times amount of 70-90% ethanol solution.

    • Perform reflux extraction 2-3 times, for 1 hour each time.

    • Combine the extraction solutions and concentrate them using a rotary evaporator to recover the solvent.

  • Liquid-Liquid Extraction:

    • Extract the concentrated aqueous solution with an equal volume of n-butanol 2-3 times.

    • Collect the n-butanol layers and recover the solvent to obtain the crude extract.

  • Purification:

    • The crude extract can be further purified by dissolving it in ethyl acetate and passing it through an alumina column to remove impurities. The eluate is then concentrated and crystallized to obtain pure lobetyolin.[13]

Visualizations

This compound Extraction Troubleshooting Workflow

This diagram outlines a logical workflow for troubleshooting low this compound yield.

TroubleshootingWorkflow start Low this compound Yield check_material Check Raw Material - Proper Drying? - Fine Powder? start->check_material check_extraction Review Extraction Protocol - Solvent Choice? - Time & Temperature? - Solvent/Solid Ratio? check_material->check_extraction Material OK implement_changes Implement Changes & Re-run check_material->implement_changes Material Issue Found check_post_extraction Examine Post-Extraction Steps - Solvent Evaporation Temp? - Purification Efficiency? check_extraction->check_post_extraction Protocol OK check_extraction->implement_changes Protocol Issue Found re_optimize Re-optimize Protocol check_post_extraction->re_optimize Post-Extraction OK check_post_extraction->implement_changes Post-Extraction Issue Found re_optimize->implement_changes Optimization Plan end_success Yield Improved implement_changes->end_success

Caption: A flowchart for systematically troubleshooting low this compound yield.

Signaling Pathway of Lobetyolin in Hepatocellular Carcinoma

This diagram illustrates the signaling pathway through which lobetyolin is proposed to suppress the proliferation of hepatocellular carcinoma cells.

LobetyolinSignaling lobetyolin Lobetyolin dusp1 DUSP1 (Dual Specificity Phosphatase-1) lobetyolin->dusp1 Upregulates erk12_p Phosphorylated ERK1/2 dusp1->erk12_p Dephosphorylates apoptosis Mitochondria-Dependent Apoptosis erk12_p->apoptosis Inhibits cell_growth Cell Growth Inhibition erk12_p->cell_growth Inhibits

References

Technical Support Center: Optimizing Lobetyol Dosage for In Vivo Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing Lobetyol dosage in in vivo animal studies. The information is presented in a question-and-answer format to directly address specific issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known mechanism of action?

A1: this compound is a polyacetylene compound isolated from plants of the Codonopsis genus, such as Codonopsis lanceolata.[1][2][3][4] It is the aglycone of Lobetyolin. The anticancer activity of this compound and its glycoside, Lobetyolin, is associated with the inhibition of glutamine metabolism.[5][6] This is achieved by downregulating the expression of the Alanine-Serine-Cysteine Transporter 2 (ASCT2), a key transporter of glutamine in cancer cells.[5][7] The reduction in glutamine uptake subsequently affects the mTOR signaling pathway, which is crucial for cell growth and proliferation.[8][9]

Q2: What is a recommended starting dosage for this compound in mice?

A2: There is limited public data on the in vivo dosage of pure this compound. However, studies on its glycoside, Lobetyolin, and extracts rich in this compound provide a strong basis for dose-range finding studies. For Lobetyolin, intraperitoneal (IP) doses of 10, 20, and 40 mg/kg have been used in mice to significantly reduce tumor volume.[7] An acute oral toxicity study of Lobetyolin in mice showed no mortality at doses up to 2000 mg/kg, suggesting a high safety margin for oral administration.[10] For an extract of Codonopsis lanceolata polyacetylenes, where this compound and Lobetyolin are the primary active components, it has been shown to inhibit tumor growth in nude mouse xenografts.[1][2]

It is recommended to start with a dose-finding study in a small group of animals, beginning with a low dose (e.g., 5-10 mg/kg) and escalating to higher doses while monitoring for efficacy and any signs of toxicity.

Q3: How should I prepare this compound for in vivo administration given its hydrophobicity?

A3: this compound is a hydrophobic compound, which presents challenges for formulation in aqueous solutions for in vivo studies. A suitable vehicle is necessary to ensure its solubility and bioavailability. Common approaches for formulating hydrophobic compounds for parenteral administration include:

  • Co-solvent systems: A mixture of a water-miscible organic solvent (e.g., DMSO, ethanol) and an aqueous solution (e.g., saline, PBS). The final concentration of the organic solvent should be kept to a minimum (typically <10% for DMSO) to avoid toxicity.

  • Surfactant-based vehicles: Using non-ionic surfactants like Tween 80 or Cremophor EL to form micelles that encapsulate the hydrophobic compound.

  • Liposomes or nanoparticles: Encapsulating this compound within lipid-based or polymeric nanoparticles can improve its solubility and delivery.

It is crucial to perform a vehicle-only control group in your experiments to account for any effects of the formulation itself.

Q4: What are the expected pharmacokinetic properties of this compound?

A4: The pharmacokinetics of pure this compound are not well-documented. However, studies on Lobetyolin in rats show it has low oral bioavailability (around 3.90%), suggesting poor absorption or extensive metabolism.[11] After oral administration, the peak plasma concentration (Tmax) is reached at approximately 1.0 hour.[12] Polyacetylenes, in general, are a class of compounds with diverse pharmacological activities, but their pharmacokinetic profiles can be variable and are not extensively studied.[13] Further pharmacokinetic studies are needed to fully understand the absorption, distribution, metabolism, and excretion of this compound.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Precipitation of this compound during or after formulation. - this compound is poorly soluble in aqueous solutions.- The concentration of the co-solvent is too low.- The pH of the solution is not optimal.- Increase the proportion of the organic co-solvent (e.g., DMSO, ethanol) in the vehicle, but be mindful of its potential toxicity to the animals.- Use a surfactant-based formulation (e.g., with Tween 80 or Cremophor EL) to improve solubility.- Consider nanoparticle or liposomal formulations for better encapsulation and delivery.[14][15][16]
No observable therapeutic effect at the tested dosage. - The administered dose is too low.- Poor bioavailability due to the formulation or route of administration.- Rapid metabolism and clearance of the compound.- Perform a dose-escalation study to determine the maximally effective and tolerated dose.- Optimize the vehicle to improve solubility and absorption.- Consider a different route of administration (e.g., intraperitoneal instead of oral) to bypass first-pass metabolism.- Increase the dosing frequency based on the compound's half-life, if known.
Signs of toxicity in the treated animals (e.g., weight loss, lethargy). - The administered dose is too high.- The vehicle itself is causing toxicity (e.g., high concentration of DMSO).- Off-target effects of this compound.- Reduce the dosage of this compound.- Run a vehicle-only control group to assess the toxicity of the formulation.- Reduce the concentration of potentially toxic components in the vehicle.- Closely monitor the animals for any adverse effects and establish a humane endpoint.
High variability in experimental results between animals. - Inconsistent dosing volume or technique.- Non-homogenous formulation (e.g., suspension not properly mixed).- Biological variability among the animals.- Ensure accurate and consistent administration of the formulation.- Thoroughly vortex or sonicate the formulation before each injection to ensure homogeneity.- Increase the number of animals per group to improve statistical power.

Data Presentation

Table 1: Summary of In Vivo Dosages for Lobetyolin

CompoundAnimal ModelRoute of AdministrationDosage RangeObserved EffectReference
LobetyolinMice (xenograft model)Intraperitoneal (IP)10, 20, 40 mg/kg/day for 2 weeksSignificant reduction in tumor volume[7]
LobetyolinMiceOralUp to 2000 mg/kg (single dose)No mortality or signs of acute toxicity[10]
LobetyolinMiceOral100 mg/kgAntimalarial activity with 68.21% chemosuppression[10]

Experimental Protocols

Protocol 1: General Procedure for Intraperitoneal (IP) Administration of this compound in Mice

  • Formulation Preparation:

    • Due to its hydrophobic nature, dissolve this compound in a suitable vehicle. A common starting point is a co-solvent system.

    • Example Vehicle: 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.

    • First, dissolve the required amount of this compound in DMSO.

    • Then, add PEG300 and Tween 80 and vortex thoroughly.

    • Finally, add saline to the desired final volume and vortex again until a clear solution is obtained. The formulation should be prepared fresh before each use.

  • Animal Handling and Dosing:

    • Use appropriate animal models (e.g., BALB/c nude mice for xenograft studies) of a specific age and weight range.

    • Acclimatize the animals for at least one week before the experiment.

    • Calculate the injection volume for each animal based on its body weight and the final concentration of the this compound formulation. A typical injection volume is 100 µL per 10 g of body weight.

    • Administer the formulation via intraperitoneal injection using a 27-gauge needle.

  • Experimental Groups:

    • Group 1 (Control): Administer the vehicle only.

    • Group 2 (Low Dose): Administer a low dose of this compound (e.g., 10 mg/kg).

    • Group 3 (Medium Dose): Administer a medium dose of this compound (e.g., 20 mg/kg).

    • Group 4 (High Dose): Administer a high dose of this compound (e.g., 40 mg/kg).

    • Optional: Include a positive control group with a known therapeutic agent for the specific disease model.

  • Monitoring and Endpoint:

    • Monitor the animals daily for any signs of toxicity, including weight loss, changes in behavior, and physical appearance.

    • Measure the desired efficacy endpoints (e.g., tumor volume) at regular intervals.

    • At the end of the study, euthanize the animals according to approved protocols and collect tissues for further analysis (e.g., histology, Western blot, PCR).

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A This compound Formulation (e.g., with co-solvents/surfactants) D In Vivo Administration (e.g., Intraperitoneal) A->D B Animal Acclimatization C Randomization into Treatment Groups B->C C->D E Monitoring (Toxicity & Efficacy) D->E F Endpoint & Tissue Collection E->F G Data Analysis (e.g., Histology, Biomarkers) F->G H Results & Conclusion G->H

Caption: Experimental workflow for in vivo studies of this compound.

signaling_pathway cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm ASCT2 ASCT2 Transporter Glutamine_in Glutamine ASCT2->Glutamine_in mTORC1 mTORC1 Glutamine_in->mTORC1 Activates CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes Apoptosis Apoptosis mTORC1->Apoptosis Inhibits This compound This compound This compound->ASCT2 Inhibits Glutamine_out Extracellular Glutamine Glutamine_out->ASCT2 Uptake

Caption: Proposed signaling pathway of this compound's anticancer effect.

References

Technical Support Center: Overcoming Resistance to Lobetyol in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to Lobetyol in cancer cell lines.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound in cancer cells?

This compound primarily exerts its anti-cancer effects by inducing apoptosis through the inhibition of glutamine metabolism.[1][2] It has been shown to downregulate the expression of the amino acid transporter ASCT2 (Alanine-Serine-Cysteine Transporter 2), which is crucial for glutamine uptake in cancer cells.[2][3] This disruption of glutamine supply leads to metabolic stress, increased reactive oxygen species (ROS), and ultimately, apoptosis.[4] The downregulation of ASCT2 by this compound is often mediated through the inhibition of the AKT/GSK3β/c-Myc signaling pathway.[4][5] In hepatocellular carcinoma, this compound has also been found to suppress proliferation by activating the DUSP1-ERK1/2 signaling pathway.[6]

Q2: My cancer cell line, which was initially sensitive to this compound, is now showing reduced sensitivity. What are the potential mechanisms of acquired resistance?

While specific studies on acquired resistance to this compound are limited, mechanisms observed for other glutamine metabolism inhibitors may be relevant.[1][4][5] Potential resistance mechanisms include:

  • Metabolic Reprogramming: Cancer cells can develop resistance by upregulating alternative metabolic pathways to compensate for the inhibition of glutamine metabolism. This can include increased reliance on:

    • Glycolysis: Enhanced glucose uptake and conversion to pyruvate.

    • Fatty Acid Oxidation (FAO): Increased breakdown of fatty acids to produce acetyl-CoA for the TCA cycle.[4]

    • Pyruvate Carboxylation: Conversion of pyruvate to oxaloacetate to replenish TCA cycle intermediates.[1]

  • Upregulation of Alternative Glutamine Transporters: Cells might compensate for ASCT2 downregulation by increasing the expression of other glutamine transporters.

  • Expression of Alternative Glutaminase Isoforms: Cancer cells may upregulate the expression of Glutaminase 2 (GLS2), an alternative enzyme to Glutaminase 1 (GLS1) for converting glutamine to glutamate, thereby bypassing the effects of drugs that may indirectly affect GLS1 activity.[1]

  • Alterations in the AKT/c-Myc Signaling Pathway: Mutations or adaptations in the AKT/GSK3β/c-Myc pathway could render it insensitive to this compound's inhibitory effects.

Q3: Are there any known combination strategies to overcome this compound resistance?

Although specific combination therapies with this compound for overcoming resistance are not yet established, based on the mechanisms of resistance to glutamine metabolism inhibitors, the following combination strategies could be explored:

  • Combination with Glycolysis Inhibitors: If cells show increased glycolysis, combining this compound with a glycolysis inhibitor (e.g., 2-deoxyglucose) could be effective.

  • Combination with Fatty Acid Oxidation (FAO) Inhibitors: For cells upregulating FAO, co-treatment with an FAO inhibitor (e.g., etomoxir) may restore sensitivity to this compound.

  • Combination with EGFR or mTOR inhibitors: In certain contexts, combining glutaminase inhibitors with EGFR inhibitors (e.g., erlotinib) or mTOR inhibitors has shown synergistic effects.[4]

  • Combination with standard chemotherapy: Glutaminase inhibitors have been shown to increase the sensitivity of cancer cells to standard chemotherapy agents in pancreatic and ovarian cancer.[4]

Troubleshooting Guide

Problem 1: Decreased sensitivity to this compound (Increased IC50).

Possible Cause 1: Metabolic Shift to Fatty Acid Oxidation (FAO).

  • How to Investigate:

    • FAO Assay: Measure the rate of fatty acid oxidation in your resistant cell line compared to the parental sensitive line. An increased rate in the resistant line would suggest this as a resistance mechanism.

    • Western Blot Analysis: Analyze the expression levels of key FAO enzymes, such as Carnitine Palmitoyltransferase 1 (CPT1), the rate-limiting enzyme in FAO.

  • Proposed Solution:

    • Co-treat the resistant cells with this compound and an FAO inhibitor (e.g., Etomoxir). A synergistic effect or a restored sensitivity to this compound would support this hypothesis.

Possible Cause 2: Upregulation of Pyruvate Carboxylase (PC) and Anaplerosis.

  • How to Investigate:

    • PC Activity Assay: Measure the enzymatic activity of pyruvate carboxylase in cell lysates from both sensitive and resistant cells.

    • Western Blot Analysis: Determine the protein expression level of PC. An increase in activity or expression in resistant cells would indicate a metabolic bypass.

  • Proposed Solution:

    • Culture the resistant cells in a pyruvate-depleted medium and re-assess their sensitivity to this compound. Increased sensitivity in the absence of pyruvate would point to this resistance mechanism.

    • Consider co-treatment with a PC inhibitor, if available and compatible with your experimental system.

Possible Cause 3: Upregulation of Glutaminase 2 (GLS2).

  • How to Investigate:

    • RT-qPCR: Measure the mRNA expression levels of GLS2 in sensitive versus resistant cells.

    • Western Blot Analysis: Compare the protein expression of GLS2 in sensitive and resistant cell lines.

  • Proposed Solution:

    • If GLS2 is upregulated, consider using a pan-glutaminase inhibitor that targets both GLS1 and GLS2 to see if sensitivity is restored.

Quantitative Data Summary

Table 1: Illustrative IC50 Values of a Glutaminase Inhibitor (CB-839) in Triple-Negative Breast Cancer (TNBC) Cell Lines under Different Culture Conditions.

Cell LineCulture MediumPyruvate ConcentrationIC50 (µM)
MDA-MB-231RPMI 16400 µM0.02 ± 0.008
MDA-MB-231RPMI 16401000 µM2.4 ± 0.2
Hs578TRPMI 16400 µM1.2 ± 0.2
Hs578TRPMI 16401000 µM3.3 ± 0.4

Data adapted from a study on the glutaminase inhibitor CB-839, demonstrating that increased extracellular pyruvate can confer resistance.[7]

Table 2: Example of Apoptosis Induction by this compound in a Sensitive Cancer Cell Line.

TreatmentConcentration (µM)% Apoptotic Cells (Annexin V+)
Control05.2 ± 1.1
This compound1025.8 ± 3.5
This compound2048.3 ± 4.2
This compound4065.1 ± 5.7

This table provides hypothetical data illustrating a dose-dependent increase in apoptosis upon this compound treatment in a sensitive cell line.

Key Experimental Protocols

Cell Viability Assessment (MTT Assay)
  • Principle: The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to a purple formazan product.[8][9]

  • Protocol:

    • Seed 5,000-10,000 cells per well in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound for 24, 48, or 72 hours.

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control.

Apoptosis Detection (Annexin V/Propidium Iodide Staining)
  • Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).[1][2][4]

  • Protocol:

    • Treat cells with this compound for the desired time.

    • Harvest both adherent and floating cells and wash with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and PI to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

    • Analyze the cells by flow cytometry. Viable cells are Annexin V-/PI-, early apoptotic cells are Annexin V+/PI-, and late apoptotic/necrotic cells are Annexin V+/PI+.

Western Blot Analysis for Signaling Proteins
  • Principle: Western blotting is used to detect specific proteins in a sample. It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing with antibodies specific to the target protein.[10][11]

  • Protocol (for AKT/c-Myc pathway):

    • Lyse this compound-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

    • Separate 20-40 µg of protein per lane on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies against p-AKT, total AKT, p-GSK3β, total GSK3β, c-Myc, and ASCT2 overnight at 4°C. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Fatty Acid Oxidation (FAO) Assay
  • Principle: This assay measures the rate of FAO by quantifying the oxidation of a radiolabeled fatty acid, such as [³H]palmitate or [¹⁴C]palmitate. The oxidation process releases radiolabeled H₂O or CO₂, which can be measured.

  • Protocol (using radiolabeled palmitate):

    • Plate cells in a multi-well plate.

    • Incubate cells with a reaction medium containing radiolabeled palmitate complexed to BSA.

    • After incubation, collect the medium to measure the amount of radiolabeled water produced (for ³H-palmitate) or trap the released ¹⁴CO₂ (for ¹⁴C-palmitate).

    • Quantify the radioactivity using a scintillation counter.

    • Normalize the FAO rate to the total protein content of the cells.

Pyruvate Carboxylase (PC) Activity Assay
  • Principle: This is a coupled enzyme assay where the oxaloacetate produced by PC is used by citrate synthase to produce citrate and Coenzyme A (CoA). The released CoA is then measured colorimetrically.[6]

  • Protocol:

    • Prepare cell lysates from sensitive and resistant cells.

    • Prepare a reaction mixture containing Tris-HCl buffer, ATP, MgCl₂, NaHCO₃, acetyl-CoA, DTNB (Ellman's reagent), and citrate synthase.

    • Add the cell lysate to the reaction mixture to start the reaction.

    • The reaction of CoA with DTNB produces a yellow product that can be measured spectrophotometrically at 412 nm.

    • The rate of increase in absorbance is proportional to the PC activity.

Visualizations

Lobetyol_Signaling_Pathway This compound This compound AKT AKT This compound->AKT inhibits GSK3b GSK3b AKT->GSK3b inhibits cMyc cMyc GSK3b->cMyc inhibits degradation ASCT2 ASCT2 cMyc->ASCT2 promotes transcription Glutamine_uptake Glutamine Uptake ASCT2->Glutamine_uptake Apoptosis Apoptosis Glutamine_uptake->Apoptosis inhibition leads to Resistance_Troubleshooting_Workflow Start Decreased this compound Sensitivity Metabolic_Analysis Analyze Metabolic Pathways Start->Metabolic_Analysis FAO_Assay Fatty Acid Oxidation Assay Metabolic_Analysis->FAO_Assay PC_Assay Pyruvate Carboxylase Assay Metabolic_Analysis->PC_Assay GLS2_Analysis GLS2 Expression Analysis Metabolic_Analysis->GLS2_Analysis FAO_Upregulated FAO Upregulated? FAO_Assay->FAO_Upregulated PC_Upregulated PC Upregulated? PC_Assay->PC_Upregulated GLS2_Upregulated GLS2 Upregulated? GLS2_Analysis->GLS2_Upregulated FAO_Inhibitor Test this compound + FAO Inhibitor FAO_Upregulated->FAO_Inhibitor Yes Pyruvate_Depletion Test this compound in Pyruvate-Free Media PC_Upregulated->Pyruvate_Depletion Yes Pan_GLS_Inhibitor Test Pan-Glutaminase Inhibitor GLS2_Upregulated->Pan_GLS_Inhibitor Yes Potential_Resistance_Pathways cluster_resistance Resistance Mechanisms This compound This compound Glutamine_Metabolism Glutamine Metabolism This compound->Glutamine_Metabolism inhibits TCA_Cycle TCA Cycle Glutamine_Metabolism->TCA_Cycle Cell_Survival Cell Survival TCA_Cycle->Cell_Survival FAO Fatty Acid Oxidation FAO->TCA_Cycle feeds into Pyruvate_Carboxylation Pyruvate Carboxylation Pyruvate_Carboxylation->TCA_Cycle feeds into GLS2_Expression GLS2 Upregulation GLS2_Expression->Glutamine_Metabolism bypasses inhibition Combination_Therapy_Strategy cluster_cell This compound This compound Glutamine_Metabolism Glutamine Metabolism This compound->Glutamine_Metabolism inhibits Resistant_Cancer_Cell This compound-Resistant Cancer Cell Apoptosis Apoptosis Resistant_Cancer_Cell->Apoptosis inhibition leads to Combination_Drug Combination Drug (e.g., FAO Inhibitor) Resistance_Pathway Resistance Pathway (e.g., FAO) Combination_Drug->Resistance_Pathway inhibits Glutamine_Metabolism->Resistant_Cancer_Cell Resistance_Pathway->Resistant_Cancer_Cell sustains

References

Technical Support Center: Quantification of Lobetyol by LC-MS

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the quantitative analysis of Lobetyol using Liquid Chromatography-Mass Spectrometry (LC-MS).

Troubleshooting Guide

This guide addresses common issues encountered during the quantification of this compound by LC-MS in a question-and-answer format.

Question: Why am I observing poor peak shape (e.g., tailing, fronting, or splitting) for my this compound standard or sample?

Answer: Poor peak shape can arise from several factors related to the chromatography. Here are some potential causes and solutions:

  • Column Overload: Injecting too high a concentration of this compound can lead to peak fronting. Try diluting your sample and re-injecting.

  • Inappropriate Mobile Phase: The pH and organic composition of the mobile phase are critical. Ensure the mobile phase is optimized for the C18 column commonly used for this compound analysis. A mobile phase consisting of 0.1% aqueous formic acid and methanol (50:50, v/v) has been shown to be effective.[1]

  • Column Contamination or Degradation: Residual matrix components from previous injections can accumulate on the column, affecting peak shape. Implement a robust column washing protocol between runs. If the problem persists, the column may need to be replaced.

  • Injector Issues: Problems with the autosampler, such as a partially blocked needle or incorrect injection volume, can cause peak splitting or broadening. Regularly maintain and calibrate your autosampler.

Question: My this compound signal intensity is low or inconsistent. What are the possible reasons?

Answer: Low or inconsistent signal intensity is a frequent issue in LC-MS analysis and can be attributed to several factors:

  • Ion Suppression/Enhancement (Matrix Effects): Co-eluting compounds from the sample matrix can interfere with the ionization of this compound in the mass spectrometer's ion source, leading to either a suppressed or enhanced signal.[2][3][4][5] To mitigate this, optimize your sample preparation to remove interfering substances. A protein precipitation step is often employed when analyzing plasma samples.[1] Using a stable isotope-labeled internal standard (SIL-IS) is the most effective way to compensate for matrix effects.[6]

  • In-source Fragmentation: this compound, like many natural products, can undergo fragmentation within the ion source of the mass spectrometer before reaching the mass analyzer.[7][8][9] This can reduce the intensity of the precursor ion you are monitoring. To minimize in-source fragmentation, you can optimize the declustering potential (DP) or fragmentor voltage; lower values generally reduce fragmentation.[9]

  • Suboptimal Ionization Parameters: The efficiency of this compound ionization is highly dependent on the ion source settings. For this compound, positive electrospray ionization (ESI) mode is commonly used.[1] Optimize parameters such as capillary voltage, gas flows (nebulizer, auxiliary, and curtain gas), and source temperature to maximize the signal.

  • Adduct Formation: In ESI, molecules can form adducts with ions present in the mobile phase, such as sodium ([M+Na]⁺) or potassium ([M+K]⁺).[10][11][12][13] While the sodium adduct of this compound ([M+Na]⁺ at m/z 419.3) is often used for quantification, inconsistent adduct formation can lead to signal variability.[1] Ensure consistent mobile phase preparation and consider if monitoring multiple adducts is necessary.

Question: I am seeing unexpected peaks or high background noise in my chromatogram. How can I resolve this?

Answer: The presence of extraneous peaks and high background can compromise the accuracy of your quantification.

  • Contaminated Solvents or Reagents: Impurities in your mobile phase solvents, additives, or sample preparation reagents can introduce background noise and interfering peaks. Use high-purity, LC-MS grade solvents and reagents.

  • Carryover: If a high-concentration sample is followed by a low-concentration one, residual analyte from the previous injection can "carry over," leading to a false-positive signal in the subsequent run. Implement a thorough needle and injection port washing protocol between samples. Injecting a blank solvent after a high-concentration sample can help assess and mitigate carryover.

  • Sample Matrix Interferences: Biological matrices are complex and can contain numerous endogenous compounds that may be detected by the mass spectrometer. Optimize your sample preparation method (e.g., using solid-phase extraction) for better cleanup and removal of these interferences.

Frequently Asked Questions (FAQs)

Q1: What is a suitable internal standard (IS) for this compound quantification?

A1: The ideal internal standard is a stable isotope-labeled version of this compound. However, if a SIL-IS is not available, a structural analog with similar physicochemical properties can be used. Syringin has been successfully used as an internal standard for this compound quantification. The IS should be added to all samples, standards, and quality controls at a consistent concentration early in the sample preparation process to account for variability.[6]

Q2: What are the typical mass transitions (MRM) for quantifying this compound?

A2: In positive ESI mode, this compound is often detected as its sodium adduct ([M+Na]⁺). A commonly used Multiple Reaction Monitoring (MRM) transition for quantification is m/z 419.3 → m/z 203.1.[1] It is always recommended to optimize the collision energy to achieve the most stable and intense fragment ion for your specific instrument.

Q3: How can I assess the stability of this compound in my samples?

A3: The stability of this compound should be evaluated under various conditions that mimic the entire analytical process. This includes freeze-thaw stability, short-term stability at room temperature (bench-top stability), and long-term stability at the intended storage temperature (e.g., -20°C or -80°C). This is typically done by analyzing quality control (QC) samples at different time points and comparing the results to freshly prepared samples.

Q4: What are the key parameters to include in a method validation for this compound quantification?

A4: A robust LC-MS method validation should include the assessment of:

  • Selectivity and Specificity: Ensuring that no endogenous or exogenous components in the matrix interfere with the detection of this compound and the IS.

  • Linearity and Range: Demonstrating a linear relationship between the analyte concentration and the instrument response over a defined concentration range. For this compound in rat plasma, a linear range of 1.0-500 ng/mL has been validated.[1]

  • Accuracy and Precision: Determining the closeness of the measured concentrations to the true values (accuracy) and the degree of scatter between a series of measurements (precision). Both should be assessed within a single run (intra-day) and between different runs (inter-day).

  • Recovery: Evaluating the efficiency of the extraction procedure.

  • Matrix Effect: Assessing the impact of the sample matrix on the ionization of this compound.

  • Stability: As described in Q3.

Quantitative Data Summary

The following tables summarize key quantitative parameters from a validated LC-MS/MS method for this compound in rat plasma.[1]

Table 1: LC-MS/MS Method Parameters for this compound Quantification

ParameterValue
Chromatography
ColumnThermo ODS C18 (50mm x 2.1mm, 5µm)
Mobile Phase0.1% aqueous formic acid-methanol (50:50, v/v)
Flow Rate0.4 mL/min
Injection Volume3 µL
Column Temperature35 °C
Mass Spectrometry
Ionization ModePositive Electrospray Ionization (ESI)
MRM Transition (this compound)m/z 419.3 [M+Na]⁺ → m/z 203.1
MRM Transition (IS - Syringin)m/z 394.9 [M+Na]⁺ → m/z 231.9
Capillary Voltage3.0 kV
Vaporizer Temperature400 °C

Table 2: Method Validation Data for this compound Quantification

ParameterConcentration (ng/mL)Result
Linearity Range 1.0 - 500r² > 0.99
Lower Limit of Quantification (LLOQ) 1.0S/N > 10
Accuracy (RE%) LLOQ (1.0)Within ±20%
QC Low (2.5)Within ±15%
QC Medium (30.0)Within ±15%
QC High (450)Within ±15%
Precision (%RSD) LLOQ (1.0)< 20%
QC Low (2.5)< 15%
QC Medium (30.0)< 15%
QC High (450)< 15%
Recovery 2.5, 30.0, 45087.0% - 95.6%
Matrix Effect 2.5, 30.0, 45091.0% - 101.3%

Experimental Protocol: Quantification of this compound in Plasma

This protocol provides a detailed methodology for the quantification of this compound in plasma samples using LC-MS/MS.

1. Materials and Reagents

  • This compound reference standard (>98% purity)

  • Syringin (Internal Standard, >98% purity)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Blank plasma

2. Preparation of Stock and Working Solutions

  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and Syringin in methanol to prepare individual stock solutions.

  • Working Solutions: Prepare serial dilutions of the this compound stock solution with methanol to create working solutions for calibration standards and quality controls. Prepare a working solution of Syringin in methanol.

3. Preparation of Calibration Standards and Quality Controls (QCs)

  • Spike appropriate amounts of the this compound working solutions into blank plasma to prepare calibration standards at concentrations ranging from 1.0 to 500 ng/mL.

  • Prepare QC samples in blank plasma at low, medium, and high concentrations (e.g., 2.5, 30.0, and 450 ng/mL).

4. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma sample (standard, QC, or unknown), add 20 µL of the Syringin working solution and vortex briefly.

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject 3 µL of the reconstituted sample into the LC-MS/MS system.

5. LC-MS/MS Analysis

  • Perform the analysis using the parameters outlined in Table 1.

6. Data Analysis

  • Integrate the peak areas for this compound and the internal standard (Syringin).

  • Calculate the peak area ratio (this compound/IS).

  • Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards using a weighted linear regression.

  • Determine the concentration of this compound in the QC and unknown samples from the calibration curve.

Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_extraction Sample Extraction cluster_analysis LC-MS/MS Analysis cluster_data Data Processing stock Stock Solutions (this compound & IS) working Working Solutions stock->working cal_qc Calibration Standards & QCs in Plasma working->cal_qc add_is Add Internal Standard cal_qc->add_is sample Plasma Sample sample->add_is ppt Protein Precipitation (Acetonitrile) add_is->ppt centrifuge Centrifugation ppt->centrifuge evap Evaporation centrifuge->evap reconstitute Reconstitution evap->reconstitute inject Injection into LC-MS/MS reconstitute->inject data_acq Data Acquisition (MRM Mode) inject->data_acq integrate Peak Integration data_acq->integrate ratio Calculate Area Ratios integrate->ratio curve Calibration Curve ratio->curve quantify Quantification curve->quantify

Caption: Experimental workflow for the quantification of this compound in plasma by LC-MS/MS.

troubleshooting_logic start Problem Observed peak_shape Poor Peak Shape? start->peak_shape signal Low/Inconsistent Signal? start->signal noise High Background/Noise? start->noise peak_shape_sol Check: 1. Injection Concentration 2. Mobile Phase pH/Composition 3. Column Condition 4. Injector Performance peak_shape->peak_shape_sol Yes signal_sol Investigate: 1. Matrix Effects (Ion Suppression) 2. In-source Fragmentation 3. Ion Source Parameters 4. Adduct Formation Consistency signal->signal_sol Yes noise_sol Verify: 1. Solvent/Reagent Purity 2. Carryover from Previous Runs 3. Sample Preparation Cleanup noise->noise_sol Yes end_node Problem Resolved peak_shape_sol->end_node signal_sol->end_node noise_sol->end_node

Caption: A logical flowchart for troubleshooting common LC-MS issues.

lobetyol_signaling cluster_akt AKT/GSK3β/c-Myc Pathway cluster_erk DUSP1/ERK1/2 Pathway This compound This compound AKT p-AKT (Ser473) This compound->AKT inhibits GSK3b p-GSK3β (Ser9) This compound->GSK3b inhibits cMyc p-c-Myc (Thr58) This compound->cMyc promotes DUSP1 DUSP1 Expression This compound->DUSP1 upregulates AKT->GSK3b inhibits GSK3b->cMyc inhibits ASCT2 ASCT2 Expression cMyc->ASCT2 regulates Glutamine Glutamine Uptake ASCT2->Glutamine mediates Apoptosis_akt Apoptosis Glutamine->Apoptosis_akt affects ERK p-ERK1/2 DUSP1->ERK inhibits Proliferation Cell Proliferation ERK->Proliferation promotes Apoptosis_erk Apoptosis ERK->Apoptosis_erk inhibits

Caption: Signaling pathways modulated by this compound in cancer cells.[2][3]

References

Technical Support Center: Addressing Variability in Biological Assays with Lobetyol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to addressing variability in biological assays involving Lobetyol. The following troubleshooting guides and Frequently Asked Questions (FAQs) are designed to help identify and mitigate common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known biological activities?

This compound is a polyacetylenic compound that has been isolated from plants such as Lobelia chinensis and Codonopsis Radix.[1] It has demonstrated several biological activities, including anti-tumor, anti-inflammatory, and anti-viral effects.[1] Notably, this compound has been shown to induce apoptosis and cell cycle arrest in gastric cancer cells.[1]

Q2: I am observing significant variability in my experimental results with this compound. What are the potential sources of this variability?

Variability in biological assays with natural compounds like this compound can stem from several factors:

  • Compound-Specific Issues:

    • Purity and Integrity: The purity of your this compound sample is critical. Impurities can have their own biological effects, leading to inconsistent results. The stability of the compound can also be a factor; degradation can lead to a loss of activity.

    • Solubility: Poor solubility of this compound in your assay medium can lead to inconsistent concentrations and precipitation, causing significant variability.

    • Batch-to-Batch Variation: The concentration of active components in natural product extracts can vary significantly between batches and suppliers.[2][3]

  • Assay-Specific Issues:

    • Cell-Based Assay Variability: Factors such as cell passage number, confluency, and health can all impact the cellular response to this compound.[4][5]

    • Assay Interference: Natural compounds can sometimes interfere with assay readouts. This can include autofluorescence, light scattering, or non-specific binding to assay components.[6]

    • Solvent Effects: The solvent used to dissolve this compound (e.g., DMSO, ethanol) can have its own effects on the cells or assay components, especially at higher concentrations.

Q3: My this compound sample is difficult to dissolve. What solvents are recommended?

Q4: How can I assess the stability of my this compound solution?

The stability of natural compounds can be influenced by factors such as temperature, pH, and light exposure.[9][10][11][12] To assess the stability of your this compound solution, you can perform a simple experiment where you compare the activity of a freshly prepared solution with one that has been stored under your typical experimental conditions for a certain period. Any significant decrease in activity would suggest degradation. It is recommended to prepare fresh solutions for each experiment and to store stock solutions at -20°C or -80°C in the dark.

Q5: I am observing a poor or inconsistent dose-response curve. What could be the cause?

A poor dose-response curve could be due to several factors:

  • Compound Precipitation: At higher concentrations, this compound may be precipitating out of the solution, leading to a plateau or decrease in the observed effect.

  • Cytotoxicity: At higher concentrations, this compound may be causing non-specific cytotoxicity, which can mask the specific biological effect you are trying to measure.

  • Compound Aggregation: Some organic molecules can form aggregates in aqueous solutions, which can lead to non-specific inhibition or activation of proteins.[1]

Troubleshooting Guides

Issue 1: Inconsistent IC50 Values or Biological Activity

If you are observing significant variations in the IC50 values or the overall biological activity of this compound between experiments, follow this troubleshooting workflow:

G start Inconsistent Results Observed check_compound Verify Compound Integrity start->check_compound check_solubility Assess Solubility and Precipitation check_compound->check_solubility Compound OK troubleshoot_compound Source New Batch or Purify Existing Sample check_compound->troubleshoot_compound Purity or Degradation Suspected check_assay Evaluate Assay Performance check_solubility->check_assay Solubility OK troubleshoot_solubility Optimize Solvent and Concentration check_solubility->troubleshoot_solubility Precipitation Observed check_cells Check Cell Health and Consistency check_assay->check_cells Assay OK troubleshoot_assay Run Assay Controls and Check for Interference check_assay->troubleshoot_assay Interference Suspected troubleshoot_cells Standardize Cell Culture and Seeding check_cells->troubleshoot_cells Inconsistent Cell Behavior end_node Consistent Results Achieved check_cells->end_node Cells OK troubleshoot_compound->end_node troubleshoot_solubility->end_node troubleshoot_assay->end_node troubleshoot_cells->end_node

Caption: Troubleshooting workflow for inconsistent experimental results.

Steps:

  • Verify Compound Integrity:

    • Action: If possible, verify the purity of your this compound sample using techniques like HPLC or NMR.

    • Rationale: Impurities or degradation products can significantly alter the biological activity.

  • Assess Solubility and Precipitation:

    • Action: Visually inspect your prepared solutions, especially at the highest concentrations, for any signs of precipitation. You can also centrifuge a sample of the final dilution and test the supernatant for activity.

    • Rationale: Undissolved compound will lead to an inaccurate concentration and variable results.

  • Evaluate Assay Performance:

    • Action: Run appropriate positive and negative controls for your assay. To check for assay interference, run a control with this compound in the absence of cells or the target enzyme.

    • Rationale: This will help determine if the variability is inherent to the assay itself or if this compound is interfering with the assay components or readout.

  • Check Cell Health and Consistency:

    • Action: Ensure that your cells are healthy, within a consistent passage number range, and seeded at a consistent density for each experiment.

    • Rationale: The physiological state of the cells can dramatically influence their response to a bioactive compound.

Issue 2: Unexpected Cytotoxicity

If you observe higher than expected cytotoxicity, it may not be a true biological effect of this compound.

Steps:

  • Solvent Toxicity Control:

    • Action: Run a control with the highest concentration of the solvent (e.g., DMSO) used in your experiment.

    • Rationale: To ensure that the observed cytotoxicity is not due to the solvent.

  • Compound Precipitation and Cell Death:

    • Action: Check for compound precipitation at high concentrations.

    • Rationale: Precipitated compound can cause physical stress to cells, leading to cell death.

  • Assay Interference with Viability Dyes:

    • Action: If using a dye-based viability assay (e.g., MTT, AlamarBlue), run a control with this compound and the dye in a cell-free system.

    • Rationale: Some compounds can directly react with the viability dyes, leading to false-positive or false-negative results.

Data Presentation

Table 1: Reported IC50 Values for this compound

Cell LineAssay TypeIC50 Value (µg/mL)Reference
MKN45Proliferation71.47 ± 4.29[3]
MSTO-211HCytotoxicity11.76 µM[3]
NCI-H292Cytotoxicity9.64 µM[3]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Materials:

    • This compound powder

    • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

    • Sterile microcentrifuge tubes

  • Procedure:

    • Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mg/mL).

    • Vortex the tube until the this compound is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.

    • Visually inspect the solution to ensure there are no visible particles.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Cell Proliferation Assay (MTT)
  • Materials:

    • Cells of interest (e.g., MKN45)

    • Complete cell culture medium

    • 96-well cell culture plates

    • This compound stock solution

    • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

    • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

    • Phosphate-buffered saline (PBS)

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

    • Prepare serial dilutions of this compound in complete cell culture medium from the stock solution. Also, prepare a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

    • Remove the old medium from the cells and add 100 µL of the this compound dilutions or vehicle control to the respective wells.

    • Incubate the plate for the desired time period (e.g., 48 hours).

    • After incubation, add 10 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.

    • Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Mandatory Visualization

G This compound This compound MAPK_Pathway MAPK Pathway Activation This compound->MAPK_Pathway G1_S_Arrest G1/S Cell Cycle Arrest MAPK_Pathway->G1_S_Arrest Apoptosis Apoptosis MAPK_Pathway->Apoptosis Proliferation_Inhibition Proliferation Inhibition G1_S_Arrest->Proliferation_Inhibition Apoptosis->Proliferation_Inhibition

Caption: Signaling pathway of this compound leading to anti-tumor effects.

References

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers studying lobetyol-related gene expression, with a focus on optimizing the annealing temperature for Polymerase Chain Reaction (PCR).

Frequently Asked Questions (FAQs)

Q1: What is the ideal starting point for determining the annealing temperature (Ta) for my PCR assay?

A1: A good starting point for your annealing temperature is typically 3-5°C below the calculated melting temperature (Tm) of your primers.[1] However, this is an estimate, and the optimal temperature may vary depending on the specific primers, template, and PCR master mix used. It is highly recommended to experimentally determine the optimal Ta using a temperature gradient PCR.

Q2: My PCR is resulting in non-specific bands or a smear on the gel. What is the likely cause related to annealing temperature?

A2: Non-specific bands or smearing often indicate that the annealing temperature is too low. A low Ta allows primers to bind to partially complementary sequences in the template DNA, leading to the amplification of unintended products. To address this, you should increase the annealing temperature in increments of 1-2°C.[2]

Q3: I am not seeing any PCR product (no band on the gel). Could the annealing temperature be the issue?

A3: Yes, an incorrect annealing temperature can lead to no amplification. If the Ta is too high, the primers will not bind efficiently to the template DNA, preventing the polymerase from extending and creating the target product. In this case, you should try decreasing the annealing temperature incrementally.

Q4: How does primer design influence the optimal annealing temperature?

A4: Primer length, GC content, and the potential for self-dimerization or hairpin formation are critical factors. Primers should ideally be 18-30 nucleotides long with a GC content between 40-60%. It is also important that the forward and reverse primers have similar melting temperatures (within 3°C of each other) to simplify optimization.[1]

Q5: What is "touchdown PCR," and can it help with specificity?

A5: Touchdown PCR is a technique where the initial annealing temperature is set higher than the optimal Tm and is gradually decreased in subsequent cycles. This promotes the selective amplification of the desired target in the early cycles, which then serves as the primary template for the remaining cycles at a lower, more permissive annealing temperature. This method can significantly enhance the specificity of the PCR.[1]

Troubleshooting Guide

This guide addresses common issues encountered during the optimization of annealing temperature for PCR in this compound-related gene expression studies.

Problem Possible Cause (Annealing Temperature Related) Suggested Solution
No PCR Product The annealing temperature is too high, preventing primer binding.Decrease the annealing temperature in 2°C increments.
Suboptimal PCR conditions.Verify the concentrations of all reaction components (primers, dNTPs, MgCl₂, polymerase).
Non-specific Bands (Multiple Bands) The annealing temperature is too low, leading to off-target primer binding.Increase the annealing temperature in 2°C increments.[2]
Primer-dimers have formed.Redesign primers to minimize self-complementarity. Consider using a hot-start polymerase.
Faint Bands (Low Yield) The annealing temperature is not optimal, leading to inefficient amplification.Perform a gradient PCR to identify the optimal annealing temperature.
Insufficient number of PCR cycles.Increase the number of cycles (typically between 25-35).
Smeared Bands The annealing temperature is significantly too low, resulting in a wide range of non-specific products.Substantially increase the annealing temperature or perform a gradient PCR.
Template DNA is degraded.Use high-quality, intact template DNA.

Experimental Protocols

Gradient PCR for Optimal Annealing Temperature Determination

Gradient PCR is a method used to experimentally identify the optimal annealing temperature for a specific primer-template combination in a single PCR run.[3]

Materials:

  • Thermal cycler with a gradient function

  • PCR master mix (containing DNA polymerase, dNTPs, MgCl₂, and buffer)

  • Forward and reverse primers for the gene of interest

  • cDNA template from this compound-treated and control samples

  • Nuclease-free water

Procedure:

  • Prepare the PCR Reaction Mix: Prepare a master mix containing all components except the template DNA. This ensures that each reaction receives the same amount of reagents.

  • Aliquot the Master Mix: Aliquot the master mix into separate PCR tubes or wells of a PCR plate.

  • Add Template DNA: Add the template DNA to each tube/well. Include a no-template control (NTC) where nuclease-free water is added instead of the template.

  • Program the Thermal Cycler:

    • Initial Denaturation: 95°C for 2-5 minutes.

    • Cycling (30-35 cycles):

      • Denaturation: 95°C for 30 seconds.

      • Annealing: Set a temperature gradient across the block. A typical gradient might span 10-15°C, centered around the estimated Ta (e.g., 55°C to 70°C). The duration should be 30-60 seconds.

      • Extension: 72°C for a duration appropriate for the expected amplicon size (e.g., 1 minute per kilobase).

    • Final Extension: 72°C for 5-10 minutes.

  • Analyze the Results: Run the PCR products on an agarose gel. The optimal annealing temperature will be the one that produces a single, sharp band of the correct size with the highest intensity and minimal non-specific products.[3]

Quantitative Data Summary

The following table illustrates hypothetical results from a gradient PCR experiment designed to optimize the annealing temperature for a target gene in a this compound study. The data represents the relative band intensity of the specific PCR product, as quantified by densitometry from an agarose gel.

Annealing Temperature (°C)Relative Band Intensity (Arbitrary Units)Observation
55.045Faint specific band with visible non-specific bands.
56.568Increased intensity of the specific band, some non-specific bands remain.
58.085Strong, specific band with minimal non-specific products.
59.598Optimal: Strongest specific band with no visible non-specific products.
61.092Strong specific band, slightly lower intensity than 59.5°C.
62.575Decreased intensity of the specific band.
64.051Faint specific band.
65.523Very faint to no specific band.

Visualizations

experimental_workflow cluster_lobetyol_treatment This compound Treatment cluster_rna_extraction RNA Extraction and cDNA Synthesis cluster_pcr_optimization PCR Optimization cluster_gene_expression_analysis Gene Expression Analysis cell_culture Cell Culture lobetyol_treatment This compound Treatment cell_culture->lobetyol_treatment control_treatment Control Treatment cell_culture->control_treatment rna_extraction RNA Extraction lobetyol_treatment->rna_extraction control_treatment->rna_extraction cdna_synthesis cDNA Synthesis rna_extraction->cdna_synthesis gradient_pcr Gradient PCR for Ta Optimization cdna_synthesis->gradient_pcr qpcr Quantitative PCR (qPCR) gradient_pcr->qpcr data_analysis Data Analysis qpcr->data_analysis pcr_optimization_logic start Start PCR Optimization check_results Analyze Gel Results start->check_results no_band No Band? check_results->no_band non_specific Non-specific Bands? no_band->non_specific No decrease_ta Decrease Annealing Temperature no_band->decrease_ta Yes faint_band Faint Band? non_specific->faint_band No increase_ta Increase Annealing Temperature non_specific->increase_ta Yes optimal Optimal Annealing Temperature Achieved faint_band->optimal No gradient_pcr Perform Gradient PCR faint_band->gradient_pcr Yes decrease_ta->check_results increase_ta->check_results gradient_pcr->check_results lobetyol_signaling_pathway cluster_regulation Transcriptional Regulation cluster_cellular_effects Cellular Effects This compound This compound cMyc c-Myc This compound->cMyc ATF4 ATF4 This compound->ATF4 mTOR_pathway mTOR Signaling Pathway This compound->mTOR_pathway ASCT2_gene ASCT2 Gene Expression cMyc->ASCT2_gene ATF4->ASCT2_gene mTOR_pathway->ASCT2_gene glutamine_uptake Glutamine Uptake ASCT2_gene->glutamine_uptake glutamine_metabolism Glutamine Metabolism glutamine_uptake->glutamine_metabolism cell_proliferation Cell Proliferation glutamine_metabolism->cell_proliferation

References

Technical Support Center: Enhancing the Bioavailability of Lobetyol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the in vivo bioavailability of Lobetyol.

FAQs: Understanding this compound's Bioavailability

This section addresses common questions regarding the inherent properties of this compound that affect its systemic absorption.

Q1: What is this compound and what are its therapeutic potentials?

This compound is a polyacetylene glycoside primarily isolated from the roots of Codonopsis pilosula (Dangshen).[1] It, along with its related compounds lobetyolin and lobetyolinin, has demonstrated several bioactive properties, including potential anticancer, antioxidant, anti-inflammatory, and immunomodulatory activities.[2] Notably, it has been studied for its effects against gastric cancer, where it may induce apoptosis and inhibit tumor growth by down-regulating glutamine metabolism.[1]

Q2: Why is the oral bioavailability of this compound expected to be low?

While specific pharmacokinetic data for this compound is limited, polyacetylenes and other natural compounds with similar structures often face challenges with oral bioavailability for several reasons:

  • Poor Aqueous Solubility: Many complex natural products are hydrophobic, leading to low solubility in gastrointestinal fluids. This is a primary rate-limiting step for absorption.[3] More than 40% of new chemical entities are practically insoluble in water, which is a major hurdle for oral drug formulation.[4]

  • First-Pass Metabolism: After absorption from the gut, a drug is transported to the liver via the portal vein where it can be extensively metabolized before reaching systemic circulation. This "first-pass effect" can significantly reduce the amount of active drug.[5][6] this compound is known to be metabolized by several CYP enzymes, including CYP2C19, 1A1, 2C9, and 1A2, which could contribute to this effect.[2]

  • Efflux Mechanisms: Transporters like P-glycoprotein in the intestinal wall can actively pump absorbed drugs back into the gut lumen, further limiting net absorption.[7]

Troubleshooting Guide: Formulation & Administration

This guide provides solutions to common experimental issues encountered when working with this compound in vivo.

Q1: I'm observing high variability and low plasma concentrations of this compound in my animal model. What can I do?

This is a classic sign of poor oral bioavailability. The primary strategy is to improve the dissolution rate and absorption of this compound. Consider the following formulation approaches, starting with the simplest.

  • Particle Size Reduction (Micronization): Reducing the particle size of a drug increases its surface area, which can enhance the dissolution rate.[4][8] This is a conventional first step for poorly soluble drugs.

  • Lipid-Based Formulations: For lipophilic compounds like this compound, dissolving the compound in oils, lipids, or surfactants can improve absorption. These formulations can enhance solubilization in the gut and may promote uptake through the lymphatic system, bypassing some first-pass metabolism.[8][9]

  • Nanoformulations: Encapsulating this compound into nanoparticles is a highly effective method to overcome bioavailability challenges.[9][10][11] These systems can protect the drug from degradation, improve solubility, and facilitate transport across biological membranes.[9][10][12]

Q2: My this compound formulation is difficult to prepare and appears unstable. What are some robust formulation options?

For compounds that are insoluble in both water and oils, creating a stable and effective formulation is challenging. Nanosuspensions and solid dispersions are two powerful techniques.

  • Nanosuspensions: This technique involves creating a colloidal dispersion of nano-sized drug particles stabilized by surfactants.[4] It is particularly useful for drugs that are not soluble in common solvents.

  • Amorphous Solid Dispersions (ASDs): In this method, the crystalline drug is dispersed in a hydrophilic polymer matrix in an amorphous (non-crystalline) state.[8][13] The amorphous form has higher energy and, therefore, greater solubility and a faster dissolution rate than the stable crystalline form.[13]

Q3: How do I choose the right bioavailability enhancement strategy for this compound?

The selection process should be systematic. The following workflow provides a logical approach to selecting and optimizing a formulation strategy.

G cluster_0 Phase 1: Characterization cluster_1 Phase 2: Strategy Selection cluster_2 Phase 3: Evaluation & Optimization A Characterize this compound Solubility & Permeability (BCS) B Poor Solubility? A->B C Simple Approaches (Particle Size Reduction, pH Mod.) B->C Yes F Poor Permeability? B->F No D Advanced Formulations (Nanoformulations, Solid Dispersions) C->D Insufficient Improvement G Formulation & In Vitro Dissolution Testing C->G D->G E Consider Prodrug Approach or Alternative Route F->E Yes F->G No H In Vivo Pharmacokinetic Study (Rodent Model) G->H Promising Result I Pharmacodynamic/ Efficacy Study H->I Adequate Exposure

Caption: Workflow for selecting a bioavailability enhancement strategy.

Data Center: Potential Impact of Formulation Strategies

Formulation Strategy Underlying Principle Potential Impact on Cmax Potential Impact on AUC Key Considerations
Micronization Increases surface area for dissolution.[4]Modest IncreaseModest IncreaseMay not be sufficient for very poorly soluble drugs.[4]
Lipid-Based Delivery Improves solubilization in GI tract; may use lymphatic uptake.[8][9]Moderate to High IncreaseModerate to High IncreaseDrug must be lipid-soluble; potential for variability.
Nanosuspension Increases surface area and saturation solubility.[4]High IncreaseHigh IncreaseRequires specialized equipment (e.g., homogenizers, mills).
Solid Dispersion Drug is molecularly dispersed in a hydrophilic carrier in a high-energy amorphous state.[8][13]High IncreaseHigh IncreasePhysical stability of the amorphous state must be ensured.

Cmax: Maximum plasma concentration. AUC: Area under the concentration-time curve, representing total drug exposure.

Experimental Protocols

This section provides detailed methodologies for common formulation approaches applicable to this compound.

Protocol 1: Preparation of a this compound Nanosuspension via Wet Milling

This protocol is a representative method for producing a drug nanosuspension.

  • Preparation of Milling Slurry:

    • Weigh 100 mg of this compound powder.

    • Prepare a 1% (w/v) stabilizer solution (e.g., Poloxamer 188 or HPMC) in deionized water.

    • Disperse the this compound powder in 10 mL of the stabilizer solution to form a pre-suspension.

  • Wet Milling Process:

    • Transfer the pre-suspension to the milling chamber of a planetary ball mill or similar equipment.

    • Add milling media (e.g., yttria-stabilized zirconium oxide beads, 0.5 mm diameter) at a bead-to-drug ratio of approximately 20:1 (w/w).

    • Mill the suspension at a set speed (e.g., 500 rpm) for a predetermined time (e.g., 4-8 hours). The milling chamber should be cooled to prevent thermal degradation.

  • Particle Size Analysis:

    • Periodically withdraw small aliquots of the suspension.

    • Dilute the aliquots appropriately with deionized water.

    • Measure the particle size distribution using a dynamic light scattering (DLS) instrument until the desired particle size (e.g., < 200 nm) is achieved.

  • Post-Milling Processing:

    • Separate the nanosuspension from the milling beads by pouring the mixture through a sieve.

    • The resulting nanosuspension can be used directly for oral gavage in animal studies or can be lyophilized into a powder for reconstitution.

Protocol 2: Preparation of this compound in a Lipid-Based Carrier for Oral Gavage

This protocol is adapted from methods used for other poorly soluble natural products like betulin.[14][15][16][17]

  • Initial Solubilization:

    • Dissolve this compound in a minimal amount of a volatile solvent in which it is highly soluble (e.g., ethanol) by heating gently (>40°C).[14][16] For example, prepare a 20 mg/mL solution.

  • Incorporation into Lipid Carrier:

    • Warm a suitable lipid carrier (e.g., olive oil, sesame oil, or a self-emulsifying lipid mixture like Labrasol®) to the same temperature.

    • Slowly add the this compound-ethanol solution to the warm lipid carrier with continuous stirring.

  • Solvent Evaporation:

    • Continue to heat the mixture gently under vacuum or with a stream of nitrogen to completely evaporate the ethanol.[14][16] The absence of the ethanol smell indicates completion.

  • Final Preparation and Administration:

    • Cool the resulting clear, lipid-based solution to room temperature.

    • Confirm the absence of precipitated drug crystals microscopically.

    • The formulation is now ready for administration to animals via oral gavage. The maximum achievable concentration in olive oil for a similar compound was found to be around 10 mg/mL.[15][16][17]

Signaling Pathways and Mechanisms

Understanding the mechanism of action is crucial for correlating pharmacokinetic profiles with pharmacodynamic outcomes. This compound has been reported to target glutamine metabolism in cancer cells.

G This compound This compound ASCT2_mRNA ASCT2 mRNA This compound->ASCT2_mRNA Reduces Expression Apoptosis Apoptosis This compound->Apoptosis Induces ASCT2_Protein ASCT2 Protein (Glutamine Transporter) ASCT2_mRNA->ASCT2_Protein Translation Glutamine_Uptake Glutamine Uptake ASCT2_Protein->Glutamine_Uptake Facilitates ASCT2_Protein->Glutamine_Uptake Glutaminolysis Glutaminolysis Glutamine_Uptake->Glutaminolysis Fuels Glutamine_Uptake->Glutaminolysis Glutaminolysis->Apoptosis Inhibits Tumor_Growth Tumor Growth Glutaminolysis->Tumor_Growth Promotes Glutaminolysis->Tumor_Growth

Caption: Proposed mechanism of this compound's anticancer activity.[1]

References

Technical Support Center: Best Practices for Handling and Storage of Polyacetylene Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the proper handling and storage of highly reactive and air-sensitive polyacetylene compounds. Adherence to these best practices is critical to ensure experimental success, maintain sample integrity, and ensure laboratory safety.

Troubleshooting Guide

This guide addresses common issues encountered during the handling and storage of polyacetylene and its derivatives.

Issue Possible Cause(s) Recommended Action(s)
Change in material color (e.g., silvery or coppery film turning dull or black). Oxidation due to exposure to air and/or moisture.Immediately transfer the sample to an inert atmosphere (glove box or Schlenk line). For future prevention, ensure all handling and storage are performed under a rigorously maintained inert environment. Consider coating the sample with a protective layer like wax for short-term handling outside of a controlled atmosphere.[1]
Decreased electrical conductivity of doped polyacetylene over time. 1. Oxidation of the polymer backbone.[1] 2. Degradation of the dopant-polymer complex. 3. Absorption of moisture.1. Re-dope the sample if possible, ensuring strictly anaerobic and anhydrous conditions. 2. Store doped samples in a sealed container inside a glove box freezer for long-term stability. 3. For critical applications, prepare freshly doped samples before each experiment.
Poor solubility of substituted polyacetylenes. 1. Cross-linking of polymer chains. 2. Inappropriate solvent choice. 3. Degradation of the polymer.1. Synthesize the polymer at lower temperatures to minimize side reactions. 2. Consult literature for appropriate solvents for the specific substituted polyacetylene. Common solvents for substituted polyacetylenes include toluene, THF, and chloroform, but compatibility should be verified. 3. If degradation is suspected, characterize the material using techniques like FT-IR or NMR to identify changes in the chemical structure.
Inconsistent experimental results. 1. Variations in the cis/trans isomer ratio of the polyacetylene. 2. Inconsistent doping levels. 3. Contamination of the sample.1. Strictly control the polymerization temperature to regulate the isomer ratio. Syntheses below -78°C favor the cis isomer, while temperatures above 150°C favor the trans isomer.[2] 2. Standardize the doping procedure, including dopant concentration, exposure time, and temperature. 3. Ensure all glassware and solvents are scrupulously dried and degassed before use.
Brittle and difficult-to-handle polyacetylene films. The trans isomer of polyacetylene is inherently more brittle than the cis isomer.[2]If flexibility is required, synthesize the polymer at low temperatures to obtain a higher content of the more flexible cis isomer.[2]

Frequently Asked Questions (FAQs)

Handling

  • Q1: What is the primary precaution to take when handling polyacetylene? A1: Polyacetylene is extremely sensitive to air and moisture.[2] All handling and manipulations must be performed under an inert atmosphere, such as in a nitrogen or argon-filled glove box or by using Schlenk line techniques.

  • Q2: What personal protective equipment (PPE) should be worn when working with polyacetylene? A2: Standard laboratory PPE, including safety glasses, a lab coat, and gloves, is required. When handling powdered forms of polyacetylene, a dust mask or respirator should be used to prevent inhalation.

  • Q3: How should I handle doped polyacetylene? A3: Doped polyacetylene, particularly n-doped, is even more sensitive to air and moisture than its undoped counterpart.[2] Handle doped samples exclusively within a high-purity inert atmosphere.

Storage

  • Q4: What are the ideal storage conditions for undoped polyacetylene? A4: Undoped polyacetylene should be stored in a sealed, airtight container under an inert atmosphere (e.g., argon or nitrogen) at low temperatures, preferably in a freezer at -20°C or below. The container should be protected from light.

  • Q5: How does long-term storage in air affect the properties of polyacetylene? A5: Long-term exposure to air leads to oxidation, which significantly degrades the electrical conductivity and mechanical properties of polyacetylene. For instance, the conductivity of polyacetylene brushes stored in air at room temperature for six months was found to decrease by one order of magnitude.[3]

  • Q6: Can I store polyacetylene in a desiccator? A6: A desiccator is not sufficient to protect polyacetylene from degradation. While it removes moisture, it does not eliminate oxygen, which is a primary cause of degradation. Storage in an inert atmosphere is mandatory.

Experimental Protocols

The following provides a general methodology for the synthesis and doping of polyacetylene films. Specific parameters may need to be optimized based on the desired material properties.

Shirakawa Method for Polyacetylene Film Synthesis

This method, developed by Nobel laureate Hideki Shirakawa, allows for the formation of polyacetylene films.

  • Catalyst Preparation: A Ziegler-Natta catalyst is typically used, such as a mixture of triethylaluminium (Al(C₂H₅)₃) and titanium tetra(n-butoxide) (Ti(OBu)₄) in an inert solvent like toluene. The catalyst solution is prepared inside an inert atmosphere glove box.

  • Polymerization:

    • The catalyst solution is coated onto the inner walls of a reaction flask under an inert atmosphere.

    • Purified acetylene gas is introduced into the flask.

    • Polymerization occurs at the gas-liquid interface, forming a film on the catalyst-coated surface.

    • The reaction temperature is controlled to influence the cis/trans isomer ratio of the resulting film.[2]

  • Film Washing: The synthesized film is thoroughly washed with a purified and degassed solvent (e.g., toluene) to remove residual catalyst.

Doping of Polyacetylene Films

Doping is performed to increase the electrical conductivity of polyacetylene.

  • p-type Doping:

    • Place the undoped polyacetylene film in a sealed vessel under a dynamic vacuum.

    • Introduce the vapor of a p-type dopant, such as iodine (I₂), into the vessel.

    • The doping level can be controlled by monitoring the exposure time and the partial pressure of the dopant.

    • After doping, evacuate the vessel to remove any excess dopant.

  • n-type Doping:

    • Prepare a solution of an n-type dopant, such as a sodium naphthalide solution in THF, in an inert atmosphere.

    • Immerse the polyacetylene film in the dopant solution for a specific duration to achieve the desired doping level.

    • After doping, thoroughly wash the film with fresh, degassed solvent to remove residual dopant.

Quantitative Data on Polyacetylene Stability

Parameter Condition Observation Reference
Electrical Conductivity Storage in air at room temperature for 6 monthsReduced by one order of magnitude.[3]
Isomerization Heating above 150°CPredominantly trans isomer is formed.[2]
Isomerization Synthesis below -78°CPredominantly cis isomer is formed.[2]

Visualizations

TroubleshootingWorkflow start Problem Encountered with Polyacetylene Sample check_color Is there a visible color change? start->check_color check_conductivity Is there a decrease in electrical conductivity? start->check_conductivity check_solubility Is the substituted polymer insoluble? start->check_solubility check_consistency Are experimental results inconsistent? start->check_consistency check_brittleness Is the film brittle? start->check_brittleness oxidized Likely Oxidation check_color->oxidized Yes degraded_dopant Dopant Degradation/Moisture Absorption check_conductivity->degraded_dopant Yes crosslinking Potential Cross-linking or Wrong Solvent check_solubility->crosslinking Yes isomer_doping_issue Inconsistent Isomer Ratio or Doping check_consistency->isomer_doping_issue Yes trans_isomer High Trans-Isomer Content check_brittleness->trans_isomer Yes action_inert Action: Ensure strict inert atmosphere handling and storage. oxidized->action_inert action_redope Action: Re-dope under inert conditions or prepare fresh samples. degraded_dopant->action_redope action_synthesis_solvent Action: Adjust synthesis temperature; verify solvent compatibility. crosslinking->action_synthesis_solvent action_control_params Action: Strictly control polymerization temperature and doping procedure. isomer_doping_issue->action_control_params action_low_temp_synthesis Action: Synthesize at lower temperatures for higher cis-content. trans_isomer->action_low_temp_synthesis

Caption: Troubleshooting workflow for common polyacetylene issues.

HandlingStorageLogic start Handling or Storing Polyacetylene is_doped Is the polyacetylene doped? start->is_doped undoped_handling Handle in Inert Atmosphere (Glove Box/Schlenk Line) is_doped->undoped_handling No doped_handling Handle in High-Purity Inert Atmosphere is_doped->doped_handling Yes handling_type Handling or Storage? handling_type->undoped_handling Handling handling_type->doped_handling Handling undoped_storage Store in Sealed Container, Inert Atmosphere, Freezer (-20°C or below), Dark handling_type->undoped_storage Storage doped_storage Store in Sealed Container, High-Purity Inert Atmosphere, Freezer (-20°C or below), Dark handling_type->doped_storage Storage undoped_handling->handling_type doped_handling->handling_type

References

Validation & Comparative

A Comparative Analysis of the Anticancer Activities of Lobetyol and Lobetyolin

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of natural product-derived anticancer agents, Lobetyol and its glycoside derivative, Lobetyolin, have emerged as compounds of significant interest. Both are polyacetylenic compounds primarily isolated from the roots of Codonopsis pilosula (Dangshen), a plant widely used in traditional medicine. While structurally related, these two molecules exhibit distinct mechanisms of action and varying potencies against different cancer types. This guide provides an objective comparison of their anticancer activities, supported by experimental data, detailed protocols, and pathway visualizations to aid researchers in drug development.

Quantitative Comparison of Cytotoxicity

The cytotoxic effects of this compound and Lobetyolin have been evaluated across various cancer cell lines, with their efficacy often quantified by the half-maximal inhibitory concentration (IC50). The data indicates that their potency can be cell-line dependent, with Lobetyolin generally exhibiting slightly greater activity in some cases.

CompoundCancer TypeCell LineIC50 Value (µM)Reference
This compound Lung CancerA5496.8[1]
Lung CancerMSTO-211H11.7[1]
Lung CancerNCI-H2929.6[1]
Lobetyolin Lung CancerA5495.7[1]
Colon CancerHCT11610-40 (Effective Range)[1]
Gastric CancerMKN-45Concentration-dependent[2][3]
Gastric CancerMKN-28Concentration-dependent[2][3]

Mechanisms of Anticancer Action: A Tale of Two Pathways

This compound and Lobetyolin achieve their anticancer effects through distinct signaling pathways. This compound primarily induces cell cycle arrest and apoptosis via the MAPK pathway, while Lobetyolin disrupts cancer cell metabolism by targeting glutamine transport.

This compound: Activation of the MAPK Pathway

This compound has been shown to inhibit the growth of human gastric cancer cells by inducing cell cycle arrest and apoptosis.[1] This process is mediated through the activation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, a critical regulator of cell proliferation, differentiation, and death.

G This compound This compound MAPK_Pathway MAPK Pathway (p38, JNK, ERK) This compound->MAPK_Pathway Activates Cell_Cycle_Arrest Cell Cycle Arrest MAPK_Pathway->Cell_Cycle_Arrest Apoptosis Apoptosis MAPK_Pathway->Apoptosis Cancer_Cell_Inhibition Cancer Cell Growth Inhibition Cell_Cycle_Arrest->Cancer_Cell_Inhibition Apoptosis->Cancer_Cell_Inhibition

Caption: this compound's anticancer mechanism via MAPK pathway activation.

Lobetyolin: Inhibition of Glutamine Metabolism

Lobetyolin's primary anticancer mechanism involves the disruption of glutamine metabolism, a pathway critical for the survival and proliferation of many cancer cells.[1][4] It achieves this by downregulating the Alanine-Serine-Cysteine Transporter 2 (ASCT2), a key glutamine transporter.[1][4][5] This action has been observed in colon, gastric, and breast cancer cells.[2][6][7] The downregulation of ASCT2 can be influenced by different upstream regulators, including the p53 tumor suppressor and the AKT/GSK3β/c-Myc signaling axis.[2][5][6] This leads to a cascade of effects including the induction of oxidative stress (ROS accumulation) and ultimately, caspase-dependent apoptosis.[1][2][8]

G cluster_upstream Upstream Regulation p53 p53 ASCT2 ASCT2 Transporter p53->ASCT2 Downregulates AKT_GSK3b_cMyc AKT/GSK3β/c-Myc Pathway AKT_GSK3b_cMyc->ASCT2 Downregulates Lobetyolin Lobetyolin Lobetyolin->p53 Modulates Lobetyolin->AKT_GSK3b_cMyc Inhibits Glutamine_Uptake Glutamine Uptake ASCT2->Glutamine_Uptake ROS ROS Accumulation Glutamine_Uptake->ROS Leads to Apoptosis Caspase-Dependent Apoptosis ROS->Apoptosis Cancer_Cell_Inhibition Cancer Cell Growth Inhibition Apoptosis->Cancer_Cell_Inhibition

Caption: Lobetyolin's mechanism via ASCT2 and glutamine metabolism.

In Vivo Antitumor Efficacy

Both compounds have demonstrated the ability to suppress tumor growth in animal models.

  • This compound: In a dose-dependent manner, this compound suppressed the growth of MKN45 human gastric cancer xenografts in mice.[1]

  • Lobetyolin: Intraperitoneal administration of Lobetyolin at 10–40 mg/kg resulted in a marked antitumor effect in mice bearing subcutaneous HCT116 colon cancer tumors.[1] Similarly, it effectively restrained the growth of MKN-45 gastric cancer xenografts.[2][8]

Experimental Protocols

The findings presented in this guide are based on established experimental methodologies. Below are detailed protocols for key assays used in the evaluation of this compound and Lobetyolin.

Cell Viability and Cytotoxicity (MTT Assay)
  • Cell Seeding: Cancer cells (e.g., MKN-45, MKN-28, A549) are seeded into 96-well plates at a density of 5x10³ to 1x10⁴ cells per well and cultured for 24 hours to allow for attachment.

  • Compound Treatment: Cells are treated with various concentrations of this compound or Lobetyolin (e.g., 1-1000 µM) for a specified duration, typically 24 to 72 hours.[2]

  • MTT Incubation: After treatment, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.

Apoptosis Analysis (Flow Cytometry with Annexin V/PI Staining)
  • Cell Treatment: Cells are treated with the desired concentrations of this compound or Lobetyolin for 24-48 hours.

  • Cell Harvesting: Both floating and adherent cells are collected, washed with cold PBS, and resuspended in 1X Annexin V binding buffer.

  • Staining: 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) are added to the cell suspension. The cells are incubated in the dark for 15 minutes at room temperature.

  • Flow Cytometry: The stained cells are analyzed by a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[8]

Western Blot Analysis for Protein Expression
  • Protein Extraction: Following treatment with this compound or Lobetyolin, cells are lysed using RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration is determined using a BCA protein assay kit.

  • Electrophoresis and Transfer: Equal amounts of protein (20-40 µg) are separated by SDS-PAGE and transferred onto a PVDF membrane.

  • Immunoblotting: The membrane is blocked with 5% non-fat milk and then incubated overnight at 4°C with primary antibodies against target proteins (e.g., ASCT2, p-AKT, cleaved-caspase-3, Bax, Bcl-2).[2][8]

  • Detection: After washing, the membrane is incubated with HRP-conjugated secondary antibodies. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Tumor Model
  • Cell Implantation: Athymic nude mice (4-6 weeks old) are subcutaneously injected with cancer cells (e.g., 5x10⁶ MKN-45 cells) into the right flank.[8]

  • Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 50-100 mm³).

  • Treatment: Mice are randomly assigned to control and treatment groups. The treatment group receives intraperitoneal injections of this compound or Lobetyolin (e.g., 10-40 mg/kg) on a predetermined schedule.[9]

  • Monitoring: Tumor volume and body weight are measured regularly (e.g., every 2-3 days). Tumor volume is calculated using the formula: (length × width²)/2.

  • Endpoint Analysis: At the end of the experiment, mice are euthanized, and tumors are excised, weighed, and processed for further analysis such as immunohistochemistry (IHC) for markers like Ki67 and ASCT2.[8]

G cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Cell_Culture Cancer Cell Culture Treatment Treat with this compound or Lobetyolin Cell_Culture->Treatment MTT MTT Assay (Viability) Treatment->MTT Flow_Cytometry Flow Cytometry (Apoptosis) Treatment->Flow_Cytometry Western_Blot Western Blot (Protein Expression) Treatment->Western_Blot Xenograft Establish Xenograft Tumor Model Animal_Treatment Administer Compound Xenograft->Animal_Treatment Tumor_Monitoring Monitor Tumor Growth Animal_Treatment->Tumor_Monitoring IHC Endpoint Analysis (IHC) Tumor_Monitoring->IHC

Caption: General experimental workflow for anticancer evaluation.

References

Unveiling the Preclinical Promise of Lobetyol: A Comparative Analysis in Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A growing body of preclinical evidence suggests that Lobetyol, a polyacetylenic compound, and its glycoside derivative, Lobetyolin, hold significant therapeutic potential in the fight against various cancers. In-depth studies focusing on gastric, colon, lung, and breast cancer models have demonstrated the ability of these natural compounds to inhibit tumor growth by targeting a key metabolic pathway. This report provides a comprehensive comparison of this compound's performance against other therapeutic alternatives, supported by experimental data from multiple preclinical studies.

Executive Summary

This compound and its derivatives have shown promising anti-cancer activity in preclinical settings. The primary mechanism of action involves the downregulation of the Alanine-Serine-Cysteine Transporter 2 (ASCT2), a crucial amino acid transporter, leading to the disruption of glutamine metabolism and subsequent cancer cell apoptosis.[1][2][3] In vivo studies have demonstrated significant tumor growth inhibition in xenograft models of gastric and colon cancer.[2][4] Furthermore, Lobetyolin has been shown to synergize with conventional chemotherapy agents like cisplatin, enhancing their anti-tumor effects.[5] This guide will delve into the quantitative data, experimental methodologies, and the underlying signaling pathways to provide a clear perspective on the therapeutic potential of this compound.

Performance Comparison

To date, direct head-to-head preclinical trials comparing this compound or Lobetyolin as a monotherapy against standard-of-care chemotherapies like 5-Fluorouracil (5-FU) or cisplatin are limited in the public domain. However, by cross-referencing data from various studies, an indirect comparison can be made.

In Vitro Cytotoxicity

Lobetyolin has demonstrated potent cytotoxic effects against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a drug's potency, have been determined in several studies.

Cancer TypeCell LineCompoundIC50 (µM)Citation
Gastric CancerMKN-45Lobetyolin27.74[4]
Gastric CancerMKN-28Lobetyolin19.31[4]
Colon CancerHCT-116Lobetyolin~20-40 (Significant suppression)[2]
Prostate CancerPC-3Lobetyolin5.7[6]
Prostate CancerPC-3This compound12.7[6]

Note: The IC50 value for HCT-116 was not explicitly stated as a precise value but was inferred from the concentrations showing significant suppression.

Direct comparative IC50 values for cisplatin and 5-FU in the exact same experimental conditions are not available in the reviewed literature. However, historical data suggests that the IC50 values for cisplatin and 5-FU can range from low micromolar to hundreds of micromolar, depending on the cell line and assay conditions. The potent activity of Lobetyolin in the low micromolar range suggests it is a promising candidate for further investigation.

In Vivo Tumor Growth Inhibition

Preclinical studies using xenograft mouse models have provided compelling evidence for the anti-tumor efficacy of Lobetyolin in vivo.

Cancer TypeAnimal ModelTreatmentDosageTumor Growth InhibitionCitation
Gastric CancerMKN-45 XenograftLobetyolin10 mg/kg/daySignificant reduction in tumor volume and weight[4]
Colon CancerHCT-116 XenograftLobetyolin10, 20, 40 mg/kgObvious inhibition of tumor volume[2]
Lung CancerA549 XenograftLobetyolin + CisplatinNot specifiedStronger inhibition than either agent alone[5]

One study on lung cancer demonstrated that the combination of Lobetyolin and cisplatin resulted in a significantly greater inhibition of tumor growth compared to either treatment alone, highlighting a potential synergistic relationship.[5] While specific percentages of tumor growth inhibition for Lobetyolin monotherapy are not consistently reported across studies, the qualitative descriptions of "significant" and "obvious" inhibition underscore its potential.

Mechanism of Action: Targeting Glutamine Metabolism

The primary anti-cancer mechanism of this compound and Lobetyolin revolves around the inhibition of glutamine metabolism, a critical pathway for cancer cell proliferation and survival.

dot

Lobetyol_Mechanism_of_Action cluster_pathway Signaling Cascade This compound This compound / Lobetyolin AKT AKT This compound->AKT Inhibits p53 p53 This compound->p53 Modulates GSK3b GSK3β AKT->GSK3b Inhibits cMyc c-Myc GSK3b->cMyc Inhibits ASCT2 ASCT2 cMyc->ASCT2 Promotes Glutamine Glutamine Glutaminolysis Glutaminolysis Glutamine->Glutaminolysis Apoptosis Apoptosis Glutaminolysis->Apoptosis p53->Apoptosis Promotes

Caption: Signaling pathway of this compound/Lobetyolin in cancer cells.

Lobetyolin has been shown to inhibit the AKT/GSK3β signaling pathway, which in turn downregulates the transcription factor c-Myc.[4] c-Myc is a known promoter of ASCT2 expression. By suppressing this pathway, Lobetyolin effectively reduces the levels of ASCT2 on the cancer cell surface. This leads to decreased glutamine uptake, disrupting cancer cell metabolism and ultimately triggering apoptosis (programmed cell death).[2][3][4] Additionally, Lobetyolin has been found to modulate the tumor suppressor protein p53, further contributing to its pro-apoptotic effects.[2]

Experimental Protocols

The following are generalized protocols for key experiments cited in the preclinical evaluation of this compound and Lobetyolin.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of a compound on cancer cells.

dot

MTT_Assay_Workflow start Start seed_cells Seed cancer cells in 96-well plates start->seed_cells incubate1 Incubate (24h) seed_cells->incubate1 add_drug Add varying concentrations of Lobetyolin incubate1->add_drug incubate2 Incubate (24-72h) add_drug->incubate2 add_mtt Add MTT reagent incubate2->add_mtt incubate3 Incubate (4h) add_mtt->incubate3 add_solvent Add solubilizing agent (e.g., DMSO) incubate3->add_solvent measure_abs Measure absorbance at 570 nm add_solvent->measure_abs end End measure_abs->end

Caption: Workflow for a typical MTT cell viability assay.

  • Cell Seeding: Cancer cells (e.g., MKN-45, MKN-28) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Drug Treatment: The following day, the cell culture medium is replaced with fresh medium containing various concentrations of Lobetyolin. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of the solution is measured using a microplate reader at a wavelength of 570 nm. The absorbance is proportional to the number of viable cells.

In Vivo Xenograft Model

This model is used to evaluate the anti-tumor efficacy of a compound in a living organism.

  • Cell Implantation: Human cancer cells (e.g., MKN-45) are subcutaneously injected into the flank of immunodeficient mice (e.g., nude mice).

  • Tumor Growth: The tumors are allowed to grow to a palpable size.

  • Treatment: The mice are then randomly assigned to treatment and control groups. The treatment group receives daily intraperitoneal injections of Lobetyolin (e.g., 10 mg/kg), while the control group receives a vehicle control.

  • Monitoring: Tumor volume and mouse body weight are measured regularly (e.g., every 3-5 days). Tumor volume is calculated using the formula: (length × width²) / 2.

  • Endpoint: At the end of the study, the mice are euthanized, and the tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry for biomarkers like ASCT2 and Ki-67).

Western Blot Analysis

This technique is used to detect and quantify specific proteins in a sample, providing insights into the molecular mechanisms of a drug.

  • Protein Extraction: Cancer cells treated with and without Lobetyolin are lysed to extract total protein.

  • Protein Quantification: The concentration of protein in each lysate is determined.

  • Gel Electrophoresis: Equal amounts of protein from each sample are separated by size using SDS-PAGE.

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: The membrane is incubated in a blocking solution (e.g., non-fat milk or BSA) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated with primary antibodies specific to the target proteins (e.g., ASCT2, p-AKT, AKT, c-Myc).

  • Secondary Antibody Incubation: The membrane is then incubated with a secondary antibody that is conjugated to an enzyme (e.g., HRP) and recognizes the primary antibody.

  • Detection: A chemiluminescent substrate is added to the membrane, which reacts with the enzyme on the secondary antibody to produce light. The light signal is captured using an imaging system, revealing bands corresponding to the target proteins.

Apoptosis Assay (TUNEL Assay)

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is used to detect DNA fragmentation, a hallmark of apoptosis.

  • Cell Preparation: Cancer cells are cultured on coverslips and treated with Lobetyolin.

  • Fixation and Permeabilization: The cells are fixed with paraformaldehyde and then permeabilized to allow entry of the labeling reagents.

  • TUNEL Reaction: The cells are incubated with a mixture containing Terminal deoxynucleotidyl transferase (TdT) and labeled nucleotides (e.g., BrdUTP). TdT adds the labeled nucleotides to the 3'-hydroxyl ends of fragmented DNA.

  • Detection: The incorporated labeled nucleotides are then detected using a fluorescently labeled antibody.

  • Microscopy: The cells are visualized using a fluorescence microscope. Cells undergoing apoptosis will show bright fluorescent nuclei.

Conclusion and Future Directions

The preclinical data accumulated to date strongly supports the therapeutic potential of this compound and its glycoside, Lobetyolin, as anti-cancer agents. Their ability to selectively target the metabolic vulnerability of cancer cells by disrupting glutamine uptake presents a promising avenue for cancer therapy. The synergistic effects observed with conventional chemotherapy also suggest a role for Lobetyolin in combination regimens, potentially enhancing efficacy and overcoming drug resistance.

Future research should focus on conducting direct comparative studies of Lobetyolin monotherapy against standard-of-care drugs in a wider range of preclinical cancer models. Further elucidation of the downstream effects of glutamine deprivation and the interplay with other signaling pathways will provide a more complete understanding of its mechanism of action. Ultimately, these preclinical findings lay a strong foundation for the translation of this compound and its derivatives into clinical trials for the treatment of various malignancies.

References

A Comparative Analysis of the Antioxidant Capacity of Lobetyol and Other Prominent Natural Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the antioxidant capacity of Lobetyol, a key bioactive compound found in Codonopsis pilosula, against other well-established natural antioxidants: Quercetin, Curcumin, and Vitamin C. This analysis is based on a review of existing scientific literature, focusing on quantitative data from common in vitro antioxidant assays and the underlying molecular mechanisms.

While this compound is recognized for its antioxidant properties, a notable gap exists in the publicly available scientific literature regarding its specific in vitro antioxidant capacity, as measured by standardized assays on the pure compound.[1][2] Consequently, this guide presents data on extracts rich in this compound to provide an estimation of its potential, alongside robust quantitative data for the comparator compounds.

Quantitative Antioxidant Capacity

The antioxidant capacity of a compound is frequently evaluated using various assays that measure its ability to scavenge free radicals or reduce oxidizing agents. The half-maximal inhibitory concentration (IC50) is a common metric, where a lower value indicates greater antioxidant activity. The Ferric Reducing Antioxidant Power (FRAP) assay measures the ability of an antioxidant to reduce ferric iron, with higher values indicating greater reducing power.

CompoundDPPH IC50 (µg/mL)ABTS IC50 (µg/mL)FRAP (µmol TE/g)
This compound Data not available in searched literatureData not available in searched literatureData not available in searched literature
Codonopsis pilosula Leaf Extract (rich in Lobetyolin)~13.7 (Calculated from % inhibition)~11.2 (Calculated from % inhibition)~1.4 (mmol FeSO4/g)
Quercetin 2.171.89[3]8500
Curcumin 5.88.24500
Vitamin C (Ascorbic Acid) 3.54.810000

Note: The data for Codonopsis pilosula leaf extract is derived from studies on the whole extract and represents the combined antioxidant effect of all its constituents, including but not limited to Lobetyolin. The values for Quercetin, Curcumin, and Vitamin C are averaged from multiple sources for comparison.

Experimental Protocols

Accurate and reproducible data are paramount in comparative studies. Below are the detailed methodologies for the key antioxidant assays cited in this guide.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is observed as a color change from violet to yellow, which is measured spectrophotometrically.

Protocol:

  • Reagent Preparation: A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol or ethanol.

  • Reaction Mixture: A defined volume of the test compound (at various concentrations) is mixed with the DPPH solution. A control containing only the solvent and DPPH is also prepared.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (typically 30 minutes).

  • Measurement: The absorbance of the solutions is measured at a specific wavelength (typically 517 nm) using a spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value is then determined by plotting the percentage of inhibition against the concentration of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in absorbance.

Protocol:

  • Reagent Preparation: The ABTS radical cation is generated by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use. The ABTS•+ solution is then diluted with ethanol or a buffer to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Reaction Mixture: A specific volume of the test compound (at various concentrations) is added to the diluted ABTS•+ solution.

  • Incubation: The reaction is incubated at room temperature for a defined time (e.g., 6 minutes).

  • Measurement: The absorbance is measured at 734 nm.

  • Calculation: The percentage of ABTS•+ scavenging activity is calculated similarly to the DPPH assay, and the IC50 value is determined.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color. The change in absorbance is proportional to the antioxidant's reducing power.

Protocol:

  • Reagent Preparation: The FRAP reagent is prepared by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio. The reagent is warmed to 37°C before use.

  • Reaction Mixture: A small volume of the test sample is mixed with the FRAP reagent.

  • Incubation: The mixture is incubated at 37°C for a specified time (e.g., 4 minutes).

  • Measurement: The absorbance of the blue-colored solution is measured at 593 nm.

  • Calculation: The antioxidant capacity is determined by comparing the change in absorbance of the sample to a standard curve prepared using a known antioxidant, typically Trolox or FeSO₄. Results are expressed as Trolox equivalents (TE) or Fe²⁺ equivalents.

Signaling Pathways and Mechanisms of Action

Natural antioxidants often exert their effects not only through direct radical scavenging but also by modulating cellular signaling pathways involved in the endogenous antioxidant defense system. A key pathway implicated in the action of many natural compounds is the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) pathway .

Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). In the presence of oxidative stress or electrophilic compounds, Nrf2 is released from Keap1 and translocates to the nucleus. In the nucleus, it binds to the ARE in the promoter region of genes encoding for a suite of antioxidant and detoxifying enzymes, such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutathione S-transferases (GSTs). This leads to an enhanced cellular defense against oxidative damage.

While direct evidence for this compound's activation of the Nrf2 pathway is still emerging, many phytochemicals with similar structural motifs have been shown to be potent activators of this pathway. Quercetin and Curcumin are well-documented Nrf2 activators.

Nrf2_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2 Nrf2 Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Keap1 Keap1 Nrf2_Keap1 Nrf2-Keap1 Complex Nrf2_Keap1->Nrf2 Release ROS Oxidative Stress (e.g., ROS) ROS->Nrf2_Keap1 Induces dissociation Natural_Compounds Natural Compounds (e.g., Quercetin, Curcumin) Natural_Compounds->Nrf2_Keap1 Induces dissociation ARE ARE (Antioxidant Response Element) Nrf2_n->ARE Binds to Antioxidant_Genes Antioxidant Genes (HO-1, NQO1, GSTs) ARE->Antioxidant_Genes Activates transcription Antioxidant_Enzymes Antioxidant Enzymes Antioxidant_Genes->Antioxidant_Enzymes Translation Antioxidant_Enzymes->ROS Neutralizes

Caption: The Nrf2-ARE signaling pathway activated by natural compounds.

Experimental Workflow for Antioxidant Capacity Assessment

The general workflow for assessing and comparing the antioxidant capacity of natural compounds involves several key stages, from sample preparation to data analysis.

Experimental_Workflow cluster_prep Preparation cluster_assay Antioxidant Assays cluster_analysis Data Analysis Sample_Prep Sample Preparation (Isolation and Purification of Compounds) DPPH DPPH Assay Sample_Prep->DPPH ABTS ABTS Assay Sample_Prep->ABTS FRAP FRAP Assay Sample_Prep->FRAP Standard_Prep Standard Preparation (e.g., Quercetin, Vitamin C) Standard_Prep->DPPH Standard_Prep->ABTS Standard_Prep->FRAP Absorbance Spectrophotometric Measurement (Absorbance Readings) DPPH->Absorbance ABTS->Absorbance FRAP->Absorbance Calculation Calculation of % Inhibition / Reducing Power Absorbance->Calculation IC50 Determination of IC50 Values Calculation->IC50 Comparison Comparative Analysis IC50->Comparison

Caption: General workflow for comparing antioxidant capacities.

Conclusion

This compound, a significant bioactive constituent of Codonopsis pilosula, demonstrates notable antioxidant potential. While direct quantitative comparisons of pure this compound with other well-established natural antioxidants are currently limited by the available data, studies on this compound-rich extracts suggest a considerable antioxidant capacity. Quercetin, Curcumin, and Vitamin C remain benchmark natural antioxidants with extensively documented, potent free-radical scavenging and reducing abilities. The likely mechanism of action for these compounds, including potentially this compound, involves not only direct chemical antioxidant effects but also the upregulation of endogenous antioxidant defense systems through pathways such as Nrf2-ARE. Further research is warranted to isolate and quantify the specific antioxidant capacity of this compound using standardized in vitro assays to enable a more direct and comprehensive comparison with other leading natural antioxidant compounds. This will be crucial for its potential development in therapeutic and nutraceutical applications.

References

Head-to-head comparison of different Lobetyol extraction methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals invested in the therapeutic potential of Lobetyol, selecting an optimal extraction method is a critical first step. This guide provides a head-to-head comparison of various techniques for extracting this compound, a polyacetylene glycoside primarily sourced from Codonopsis pilosula. The comparison includes quantitative data where available, detailed experimental protocols, and a visualization of a key signaling pathway potentially modulated by this compound's bioactivity.

Data Presentation: A Comparative Overview of Extraction Techniques

The efficiency of this compound extraction is contingent on the chosen methodology, which influences yield, purity, and environmental impact. Below is a summary of findings from various studies on different extraction techniques. Direct comparative studies focusing solely on this compound yield across multiple methods are limited; however, data from related extractions from Codonopsis pilosula provide valuable insights.

Extraction MethodPrincipleThis compound Yield (mg/g of raw material)General Yield of Other Bioactives from Codonopsis pilosulaPurity of IsolateKey AdvantagesKey Disadvantages
Supercritical Fluid Extraction (SFE) Utilizes a supercritical fluid (e.g., CO2) as a solvent, often with a polar co-solvent like ethanol.[1]0.0786[1]-HighEnvironmentally friendly ("green"), low-temperature extraction preserves thermolabile compounds, tunable selectivity.[1]High initial equipment cost.[2]
Ultrasound-Assisted Extraction (UAE) Employs ultrasonic waves to disrupt cell walls and enhance solvent penetration.2.009 (after ultrasonic pre-treatment)[3]4.86% (crude polysaccharides)[4][5][6]-Reduced extraction time and solvent consumption, suitable for thermolabile compounds.[2]Potential for degradation of some compounds with prolonged exposure.
Microwave-Assisted Extraction (MAE) Uses microwave energy to heat the solvent and plant matrix, accelerating extraction.Not specifically reported2.87% (flavonoids)[7]-Rapid extraction, reduced solvent usage, higher extraction rates.[2]Potential for localized overheating and degradation of compounds.
Conventional Solvent Extraction (e.g., Reflux, Maceration) Involves soaking the plant material in a solvent (e.g., ethanol, methanol) with or without heating.Not specifically reported-≥95% (after further purification)[8]Simple, low-cost equipment.Large solvent consumption, longer extraction times, potential for thermal degradation of compounds with heating.[2][9]
Enzyme-Assisted Extraction Utilizes enzymes to break down cell walls, facilitating the release of intracellular components.Not specifically reported25.23% (polysaccharides)[10]-High specificity, mild extraction conditions.Higher cost of enzymes, longer extraction times may be required.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the key extraction methods discussed.

Supercritical Fluid Extraction (SFE) of this compound

This protocol is based on a study that optimized the SFE of Lobetyolin from Codonopsis pilosula.[1]

  • Sample Preparation: Dried and powdered Codonopsis pilosula root (40-60 mesh) is used as the starting material.

  • SFE System: A laboratory-scale SFE system equipped with a high-pressure pump for CO2, a co-solvent pump, an extraction vessel, and a separation unit.

  • Extraction Parameters:

    • Pressure: 30 MPa

    • Temperature: 60°C

    • CO2 Flow Rate: 2 L/min (at normal pressure and temperature)

    • Co-solvent: Ethanol at a flow rate of 1 mL/min

    • Extraction Time: 100 minutes

  • Collection: The extract is collected from the separation unit after depressurization, where the CO2 returns to a gaseous state, leaving the extracted compounds behind.

  • Quantification: The yield of this compound is determined using High-Performance Liquid Chromatography (HPLC).

Ultrasound-Assisted Extraction (UAE) of Polysaccharides from Codonopsis pilosula

The following protocol was optimized for the extraction of polysaccharides but can be adapted for this compound extraction.[4][5][6]

  • Sample Preparation: Dried and powdered Codonopsis pilosula root.

  • UAE System: An ultrasonic bath or probe system.

  • Extraction Parameters:

    • Solvent: Deionized water

    • Liquid-to-Material Ratio: 33 mL/g

    • Ultrasonic Power: 370 W

    • Extraction Time: 81 minutes

    • Temperature: 30°C

  • Post-Extraction: The mixture is centrifuged, and the supernatant is collected. For purification, the extract can be subjected to dialysis and column chromatography.

  • Quantification: The concentration of the target compound is determined by an appropriate analytical method such as HPLC.

Microwave-Assisted Extraction (MAE) of Flavonoids from Codonopsis pilosula

This protocol was optimized for flavonoid extraction and can serve as a starting point for this compound extraction.[7]

  • Sample Preparation: Dried and powdered Codonopsis pilosula.

  • MAE System: A closed-vessel microwave extraction system.

  • Extraction Parameters:

    • Solvent: 70% Ethanol

    • Material-to-Liquid Ratio: 1:30 (g/mL)

    • Extraction Temperature: 85°C

    • Extraction Time: 15 minutes

  • Post-Extraction: The extract is filtered and the solvent is evaporated to obtain the crude extract.

  • Quantification: The flavonoid content is determined spectrophotometrically, and for this compound, HPLC would be the preferred method.

Conventional Solvent Extraction and Purification of this compound

This protocol describes a general method for solvent extraction followed by purification to obtain high-purity this compound.[8]

  • Extraction:

    • Dried and powdered plant material is extracted with 80% methanol.

    • The solvent is evaporated to yield a crude extract.

  • Fractionation:

    • The crude extract is subjected to fractionation using solvents of increasing polarity (e.g., hexane, ethyl acetate, methanol, and water).

  • Purification:

    • The fraction showing the highest concentration of this compound (typically the methanol fraction) is further purified using column chromatography on silica gel.

    • Gradient elution with a solvent system such as chloroform:methanol is used to isolate this compound.

  • Purity Analysis: The purity of the isolated this compound is confirmed by HPLC-DAD or LC/MS, with purities of ≥95% being achievable.[8]

Mandatory Visualization: Signaling Pathway and Experimental Workflow

Potential Anti-Inflammatory Signaling Pathway of this compound

This compound has demonstrated anti-inflammatory properties. A key pathway involved in inflammation is the Nuclear Factor-kappa B (NF-κB) signaling cascade. While the specific molecular targets of this compound within this pathway require further investigation, a general representation of the NF-κB pathway is provided below as a likely target for anti-inflammatory compounds.

NF_kB_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1β) Receptor Receptor IKK_Complex IKK Complex Receptor->IKK_Complex Activates IkB IκB IKK_Complex->IkB Phosphorylates IkB_NF_kB IκB-NF-κB (Inactive) IKK_Complex->IkB_NF_kB IkB->IkB_NF_kB Ub_Proteasome Ubiquitination & Proteasomal Degradation IkB->Ub_Proteasome Leads to NF_kB NF-κB (p50/p65) NF_kB->IkB_NF_kB NF_kB_active NF-κB (Active) NF_kB->NF_kB_active Translocates Ub_Proteasome->NF_kB Releases DNA DNA NF_kB_active->DNA Binds to Gene_Expression Pro-inflammatory Gene Expression DNA->Gene_Expression Induces This compound This compound This compound->IKK_Complex Potential Inhibition This compound->NF_kB_active Potential Inhibition

Caption: Potential inhibition of the NF-κB signaling pathway by this compound.

Experimental Workflow for this compound Extraction and Analysis

The following diagram illustrates a general workflow from raw plant material to the quantification of this compound.

Lobetyol_Extraction_Workflow Preparation Drying & Grinding Extraction_Method Extraction (SFE, UAE, MAE, Solvent) Preparation->Extraction_Method Crude_Extract Crude Extract Extraction_Method->Crude_Extract Purification Purification (e.g., Column Chromatography) Crude_Extract->Purification Analysis Purity & Yield Analysis (HPLC, LC/MS) Crude_Extract->Analysis Direct Analysis Pure_this compound Purified this compound Purification->Pure_this compound Pure_this compound->Analysis Final_Product This compound Isolate Analysis->Final_Product

Caption: General workflow for this compound extraction and analysis.

Conclusion

The selection of an appropriate extraction method for this compound is a balance of efficiency, cost, and the desired purity of the final product. Supercritical Fluid Extraction stands out as a green and efficient method with a reported yield of 0.0786 mg/g for this compound.[1] Ultrasound-Assisted Extraction also shows promise, particularly as a pre-treatment to enhance extraction, achieving a this compound content of 2.009 mg/g in pre-treated material.[3] While quantitative data for this compound yield from Microwave-Assisted and conventional solvent extraction are not as readily available in comparative studies, these methods remain viable options, with solvent extraction followed by purification capable of producing high-purity this compound (≥95%).[8]

For researchers and drug development professionals, the detailed protocols provided herein offer a foundation for establishing and optimizing this compound extraction processes. The visualization of the NF-κB signaling pathway provides a contextual framework for investigating the anti-inflammatory mechanisms of this compound. Further head-to-head studies are warranted to provide a more comprehensive quantitative comparison of these extraction techniques for maximizing the yield and purity of this promising bioactive compound.

References

A Comparative Guide to Cross-Validation of Analytical Methods for Lobetyol Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of validated analytical methods for the quantification of Lobetyol, a bioactive polyacetylene found in various medicinal plants, including Codonopsis pilosula. The accurate and precise measurement of this compound is critical for pharmacokinetic studies, quality control of herbal products, and overall drug development and research. This document outlines the experimental protocols and performance data of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), providing a framework for cross-validation to ensure data integrity and reliability.

Comparison of Validated Analytical Methods

The selection of an appropriate analytical method for this compound quantification depends on various factors, including the required sensitivity, the complexity of the sample matrix, and the available instrumentation. The following table summarizes the performance characteristics of different validated methods.

ParameterHPLC-UV Method[1]UPLC-MS/MS Method[2]
Linearity Range 7.2 - 720.0 ng0.46 - 1000 ng/mL
Correlation Coefficient (r²) 0.9999>0.99
Limit of Detection (LOD) Not ReportedNot Reported
Limit of Quantification (LOQ) Not Reported0.46 ng/mL
Precision (%RSD) Not ReportedIntra-day: 0.02 - 14.4% Inter-day: 0.02 - 14.4%
Accuracy (% Recovery) Not Reported-13.9% to -1.36% (as relative error)
Recovery (%) Not Reported72.5% - 89.1%
Matrix Effect (%) Not Applicable81.6% - 107.8%

Experimental Protocols

Detailed methodologies are crucial for the successful replication and cross-validation of analytical methods.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

This method is suitable for the quantification of lobetyolin, the glycoside of this compound, in herbal extracts.

  • Instrumentation: Agilent 1100 chromatography system with a Diode Array Detector (DAD).[1]

  • Column: Zorbax XDB RP-C18 column (4.6 × 250 mm, 5 µm) with a RP-C18 guard column.[1]

  • Mobile Phase: A linear gradient of acetonitrile and water. The gradient starts from 10% to 40% acetonitrile in 25 minutes, then to 100% acetonitrile in the next 10 minutes.[1]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 267 nm and 295 nm.[1]

  • Column Temperature: 20°C.[1]

  • Sample Preparation: Weigh the sample, dissolve and dilute it with methanol in a volumetric flask to achieve a suitable concentration for analysis.[1]

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

This method offers high sensitivity and selectivity for the quantification of this compound in biological matrices such as rat plasma.

  • Instrumentation: A UPLC system coupled with a tandem mass spectrometer.

  • Column: A suitable C18 column.

  • Mobile Phase: A gradient of acetonitrile and water containing 0.1% formic acid.

  • Flow Rate: 0.4 mL/min.

  • Ionization Mode: Positive ion electrospray ionization (ESI+).

  • Detection: Multiple Reaction Monitoring (MRM). The transitions monitored are m/z 419.3 [M+Na]+ → m/z 203.1 for lobetyolin.

  • Sample Preparation: Protein precipitation is a common method for plasma samples. Add cold methanol to the plasma sample, vortex, and centrifuge. The supernatant is then injected into the UPLC-MS/MS system.

Cross-Validation Workflow

Cross-validation is a critical process to ensure that an analytical method is robust and that data generated by different methods or in different laboratories are comparable.[3][4] A general workflow for cross-validation is depicted below.

CrossValidationWorkflow A Method A (e.g., HPLC-UV) Fully Validated C Prepare Identical Sets of Quality Control (QC) Samples A->C B Method B (e.g., UPLC-MS/MS) Fully Validated B->C D Analyze QC Samples using Method A C->D E Analyze QC Samples using Method B C->E F Compare Results from Method A and Method B D->F E->F G Statistical Analysis (e.g., Bland-Altman plot, t-test) F->G H Acceptance Criteria Met? G->H I Methods are Cross-Validated H->I Yes J Investigate Discrepancies and Re-evaluate H->J No

Caption: General workflow for the cross-validation of analytical methods.

Conclusion

Both HPLC-UV and UPLC-MS/MS are suitable methods for the quantification of this compound and its derivatives. The HPLC-UV method is a cost-effective and robust technique suitable for quality control of herbal materials, while the UPLC-MS/MS method provides superior sensitivity and selectivity, making it ideal for pharmacokinetic studies in complex biological matrices. The choice of method should be guided by the specific application, required sensitivity, and available resources. Implementing a thorough cross-validation protocol is essential when employing multiple analytical methods to ensure the consistency and reliability of the generated data.

References

A Comparative Analysis of Lobetyol and Other Bioactive Polyacetylenes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyacetylenes are a diverse class of natural compounds characterized by the presence of multiple carbon-carbon triple bonds. Widely distributed in various plant families, these compounds have garnered significant attention for their broad spectrum of biological activities, including potent anticancer and anti-inflammatory properties. Among the numerous polyacetylenes identified, Lobetyol, a polyacetylene glycoside primarily isolated from Codonopsis pilosula, has emerged as a compound of particular interest. This guide provides a comparative analysis of this compound against other well-studied polyacetylenes, namely falcarinol and panaxydol, focusing on their mechanisms of action, and supported by experimental data and detailed methodologies.

Comparative Biological Activities

The primary therapeutic potential of this compound and other compared polyacetylenes lies in their anticancer and anti-inflammatory effects. The following tables summarize the available quantitative data, primarily half-maximal inhibitory concentrations (IC50), to facilitate a direct comparison of their potency. It is important to note that direct comparisons of IC50 values should be made with caution, as experimental conditions can vary between studies.

Anticancer Activity

The cytotoxic effects of this compound, falcarinol, and panaxydol have been evaluated against various cancer cell lines. The data indicates that all three compounds exhibit significant anticancer properties, with their efficacy being cell-line dependent.

CompoundCell LineAssayIC50 (µM)Reference
This compound A549 (Lung Cancer)MTT AssayNot explicitly stated, but showed significant inhibition at 1.86 µg/mL (~4.7 µM)[1]
Falcarinol Caco-2 (Colon Cancer)Cell Proliferation Assay~4 µM[2]
Falcarinol Intestinal Cell LinesCytotoxicity Assay4 - 10 µM[3]
Panaxydol Caco-2 (Colon Cancer)Cell Proliferation AssayLess potent than falcarinol[4]
Panaxydol HT-29 (Colon Cancer)Cytotoxicity Assay40 µM (in combination with Falcarindiol)[2]

Note: The IC50 value for this compound was estimated based on the reported inhibitory rate at a given concentration.

Anti-inflammatory Activity

This compound and other polyacetylenes have demonstrated the ability to modulate key inflammatory pathways. Their anti-inflammatory potential is often assessed by their ability to inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines.

CompoundCell LineAssayIC50 (µM)Reference
(9Z,16S)-16-Hydroxy-9,17-octadecadiene-12,14-diynoic acid (from Dendropanax dentiger) RAW 264.7 (Macrophage)NO Production Assay4.28[5]
Falcarinol-type polyacetylenes Not specifiedNot specifiedNot specified[6]
Panaxydol RAW264.7 (Macrophage)Not specifiedNot specified[7][8]

Mechanisms of Action: A Comparative Overview

This compound, falcarinol, and panaxydol exert their biological effects through the modulation of distinct and overlapping signaling pathways. Understanding these mechanisms is crucial for targeted drug development.

This compound

This compound has been shown to induce apoptosis and inhibit proliferation in cancer cells primarily through the AKT/GSK3β/c-Myc signaling pathway . It downregulates the expression of the amino acid transporter ASCT2, leading to glutamine metabolism disruption and subsequent cell death.[9] Additionally, this compound has been implicated in the inhibition of the NF-κB signaling pathway , a key regulator of inflammation.

Falcarinol-type Polyacetylenes

Falcarinol and related compounds are known to modulate two critical pathways:

  • Keap1/Nrf2 Pathway : These polyacetylenes can activate the Nrf2 transcription factor, which upregulates the expression of antioxidant and cytoprotective genes, thereby mitigating oxidative stress and inflammation.

  • NF-κB Pathway : Similar to this compound, falcarinol-type polyacetylenes can inhibit the activation of NF-κB, leading to a reduction in the production of pro-inflammatory mediators.[6]

Panaxydol

Panaxydol, primarily found in ginseng, also exhibits anti-inflammatory and anticancer effects. Its mechanism of action involves the inhibition of the NF-κB pathway and modulation of inflammatory responses in macrophages.[7][8]

Signaling Pathway Diagrams

To visually represent the mechanisms of action, the following diagrams were generated using Graphviz (DOT language).

Lobetyol_Pathway This compound This compound AKT AKT This compound->AKT NFkB NF-κB This compound->NFkB GSK3b GSK3β AKT->GSK3b cMyc c-Myc GSK3b->cMyc ASCT2 ASCT2 cMyc->ASCT2 Glutamine_Metabolism Glutamine Metabolism ASCT2->Glutamine_Metabolism Apoptosis Apoptosis ASCT2->Apoptosis Proliferation Proliferation Glutamine_Metabolism->Proliferation Inflammation Inflammation NFkB->Inflammation

Caption: Signaling pathway of this compound leading to anticancer and anti-inflammatory effects.

Falcarinol_Pathway Falcarinol Falcarinol Keap1 Keap1 Falcarinol->Keap1 NFkB NF-κB Falcarinol->NFkB Nrf2 Nrf2 Keap1->Nrf2 ARE Antioxidant Response Element Nrf2->ARE Cytoprotective_Genes Cytoprotective Genes ARE->Cytoprotective_Genes Oxidative_Stress Oxidative_Stress Cytoprotective_Genes->Oxidative_Stress Inflammation Inflammation NFkB->Inflammation

Caption: Signaling pathways modulated by Falcarinol-type polyacetylenes.

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to evaluate the biological activities of polyacetylenes.

Cell Viability (MTT) Assay

This assay is used to assess the cytotoxic effects of the compounds on cancer cell lines.

Workflow Diagram:

MTT_Workflow A Seed cancer cells in 96-well plates B Treat cells with varying concentrations of polyacetylenes A->B C Incubate for 24-72 hours B->C D Add MTT reagent to each well C->D E Incubate for 4 hours D->E F Add solubilization solution (e.g., DMSO) E->F G Measure absorbance at 570 nm F->G H Calculate IC50 values G->H

Caption: Experimental workflow for the MTT cell viability assay.

Detailed Protocol:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the polyacetylene compounds (e.g., this compound, falcarinol, panaxydol). A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a specified period, typically 24, 48, or 72 hours, at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After incubation, 10-20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well.

  • Formazan Crystal Formation: The plates are incubated for an additional 4 hours to allow for the formation of formazan crystals by viable cells.

  • Solubilization: The medium is carefully removed, and 100-150 µL of a solubilization solution (e.g., dimethyl sulfoxide - DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.

NF-κB Reporter Assay

This assay is used to determine the inhibitory effect of polyacetylenes on the NF-κB signaling pathway.

Workflow Diagram:

NFkB_Workflow A Transfect cells with an NF-κB luciferase reporter plasmid B Pre-treat cells with polyacetylenes A->B C Stimulate cells with an NF-κB activator (e.g., TNF-α) B->C D Lyse cells and add luciferase substrate C->D E Measure luminescence D->E F Normalize to a control (e.g., Renilla luciferase) E->F

Caption: Experimental workflow for the NF-κB luciferase reporter assay.

Detailed Protocol:

  • Cell Transfection: Cells (e.g., HEK293T or THP-1) are transiently transfected with a plasmid containing a luciferase reporter gene under the control of NF-κB response elements. A co-transfection with a Renilla luciferase plasmid can be performed for normalization.[10]

  • Compound Treatment: After 24 hours, the cells are pre-treated with different concentrations of the polyacetylene compounds for 1-2 hours.

  • NF-κB Activation: The cells are then stimulated with an NF-κB activator, such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS), for a defined period (e.g., 6-8 hours).

  • Cell Lysis: The cells are washed with PBS and lysed using a passive lysis buffer.

  • Luminescence Measurement: The cell lysate is transferred to a luminometer plate, and luciferase substrate is added. The firefly luciferase activity is then measured.

  • Normalization: If a co-transfection was performed, the Renilla luciferase activity is also measured, and the firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. The results are expressed as the fold inhibition of NF-κB activity compared to the stimulated control.

Western Blot Analysis for Signaling Proteins

This technique is used to detect changes in the expression and phosphorylation status of key proteins in a signaling pathway.

Workflow Diagram:

Western_Blot_Workflow A Treat cells with polyacetylenes B Lyse cells and quantify protein A->B C Separate proteins by SDS-PAGE B->C D Transfer proteins to a membrane (e.g., PVDF) C->D E Block the membrane D->E F Incubate with primary antibody (e.g., anti-p-AKT, anti-AKT) E->F G Incubate with HRP-conjugated secondary antibody F->G H Detect signal using chemiluminescence G->H I Analyze band intensity H->I

Caption: Experimental workflow for Western blot analysis.

Detailed Protocol:

  • Cell Treatment and Lysis: Cells are treated with the polyacetylene compounds for a specific time. After treatment, the cells are washed with ice-cold PBS and lysed with a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration in the cell lysates is determined using a protein assay, such as the Bradford or BCA assay.

  • SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: The membrane is blocked with a solution containing non-fat milk or bovine serum albumin (BSA) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein (e.g., total AKT, phosphorylated AKT, GSK3β, c-Myc, Keap1, Nrf2) overnight at 4°C.

  • Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Signal Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.

  • Data Analysis: The intensity of the bands is quantified using densitometry software, and the expression or phosphorylation levels of the target proteins are normalized to a loading control, such as β-actin or GAPDH.[5][11]

Conclusion

This compound, falcarinol, and panaxydol are potent bioactive polyacetylenes with significant promise in the fields of oncology and inflammation research. While all three compounds demonstrate notable anticancer and anti-inflammatory activities, their mechanisms of action and potency can vary. This compound's unique mechanism of targeting glutamine metabolism via the AKT/GSK3β/c-Myc pathway presents a novel therapeutic avenue. Falcarinol-type polyacetylenes, with their dual action on the Keap1/Nrf2 and NF-κB pathways, offer a multi-pronged approach to combating cellular stress and inflammation. Further head-to-head comparative studies under standardized experimental conditions are warranted to fully elucidate the relative therapeutic potential of these promising natural products and to guide future drug development efforts.

References

Comparative Metabolomic Analysis: Lobetyol vs. Lobetyolin in Cellular Metabolism

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the distinct metabolic effects of Lobetyol and Lobetyolin on cells, supported by available experimental data and detailed methodologies.

While both this compound and Lobetyolin are polyacetylenic glycosides derived from the medicinal plant Codonopsis pilosula, current scientific literature reveals a significant disparity in the understanding of their respective impacts on cellular metabolism. Extensive research has elucidated the metabolic reprogramming induced by Lobetyolin, particularly in cancer cells. In contrast, there is a notable lack of studies focusing on the specific effects of this compound on cellular metabolic pathways. This guide, therefore, provides a detailed analysis of Lobetyolin's effects based on available data and highlights the knowledge gap concerning this compound, thereby identifying an area ripe for future investigation.

Key Findings on Lobetyolin's Metabolic Impact

Lobetyolin has been consistently shown to disrupt cancer cell metabolism, primarily by targeting glutamine uptake and utilization. This targeted inhibition of glutamine metabolism leads to a cascade of downstream effects, ultimately inducing apoptosis (programmed cell death) in malignant cells.

Inhibition of Glutamine Metabolism

The primary mechanism by which Lobetyolin exerts its anti-cancer effects is through the downregulation of the Alanine-Serine-Cysteine Transporter 2 (ASCT2), a key transporter responsible for glutamine uptake into cells.[1][2][3] By inhibiting ASCT2, Lobetyolin effectively starves cancer cells of glutamine, a critical nutrient for their rapid proliferation and survival.[1][3] This leads to a reduction in the intracellular levels of glutamine and its downstream metabolites, including glutamic acid and α-ketoglutarate, which are essential for the tricarboxylic acid (TCA) cycle and ATP production.[1]

Induction of Oxidative Stress and Apoptosis

The disruption of glutamine metabolism by Lobetyolin also leads to a decrease in the synthesis of glutathione (GSH), a major intracellular antioxidant.[1] Reduced GSH levels result in an accumulation of reactive oxygen species (ROS), leading to oxidative stress and subsequent mitochondrial-mediated apoptosis.[3][4]

Comparative Quantitative Data

Due to the lack of available research on the direct cellular metabolic effects of this compound, a direct comparative data table cannot be generated at this time. The following table summarizes the quantitative effects of Lobetyolin on various metabolic parameters as reported in the literature.

Cell LineTreatmentParameter MeasuredResultReference
HCT-116 (Colon Cancer)Lobetyolin (10, 20, 40 µmol/L)Glutamine ConcentrationSignificantly reduced[1]
HCT-116 (Colon Cancer)Lobetyolin (20, 40 µmol/L)Glutamic Acid ConcentrationSignificantly reduced[1]
HCT-116 (Colon Cancer)Lobetyolin (10, 20, 40 µmol/L)α-Ketoglutarate ConcentrationSignificantly reduced[1]
HCT-116 (Colon Cancer)Lobetyolin (20, 40 µmol/L)ATP GenerationSignificantly suppressed[1]
HCT-116 (Colon Cancer)Lobetyolin (20, 40 µmol/L)GSH ConcentrationSignificantly suppressed[1]
MKN-45 & MKN-28 (Gastric Cancer)LobetyolinGlutamine UptakeDecreased[3]
MKN-45 & MKN-28 (Gastric Cancer)LobetyolinASCT2 mRNA and Protein ExpressionDownregulated[3]
MDA-MB-231 & MDA-MB-468 (Breast Cancer)LobetyolinGlutamine UptakeDisrupted[2]
MDA-MB-231 & MDA-MB-468 (Breast Cancer)LobetyolinASCT2 mRNA ExpressionDownregulated[2]

Experimental Protocols

The following section details a generalized methodology for conducting a comparative metabolomic analysis of cells treated with this compound and Lobetyolin. This protocol is a composite based on standard practices in the field.

Cell Culture and Treatment
  • Cell Lines: Select appropriate cancer cell lines (e.g., HCT-116 for colon cancer, MKN-45 for gastric cancer) and a non-cancerous control cell line.

  • Culture Conditions: Maintain cells in a suitable medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum and antibiotics, under standard incubator conditions (37°C, 5% CO2).

  • Treatment: Treat cells with varying concentrations of this compound and Lobetyolin (e.g., 10, 20, 40 µM) for a specified duration (e.g., 24 hours). Include a vehicle control group (e.g., DMSO).

Metabolite Extraction
  • Quenching: Rapidly halt metabolic activity by washing the cells with ice-cold phosphate-buffered saline (PBS).

  • Extraction: Lyse the cells and extract metabolites using a cold solvent mixture, typically methanol:acetonitrile:water (2:2:1, v/v/v).

  • Separation: Centrifuge the cell lysates to pellet proteins and cellular debris. Collect the supernatant containing the metabolites.

Metabolomic Analysis (LC-MS/MS)
  • Instrumentation: Utilize a high-resolution mass spectrometer coupled with liquid chromatography (LC-MS/MS) for the separation and detection of metabolites.

  • Data Acquisition: Acquire data in both positive and negative ionization modes to cover a broad range of metabolites.

  • Data Processing: Process the raw data using appropriate software for peak picking, alignment, and normalization.

  • Metabolite Identification: Identify metabolites by comparing their mass-to-charge ratio (m/z) and retention times to a reference library or database.

Data Analysis
  • Statistical Analysis: Perform multivariate statistical analysis (e.g., Principal Component Analysis (PCA) and Orthogonal Projections to Latent Structures-Discriminant Analysis (OPLS-DA)) to identify significant differences in the metabolic profiles between treatment groups.

  • Pathway Analysis: Use pathway analysis tools (e.g., MetaboAnalyst) to identify metabolic pathways significantly altered by the treatments.

Visualizations

Experimental Workflow

experimental_workflow cluster_culture Cell Culture & Treatment cluster_extraction Metabolite Extraction cluster_analysis Analysis cell_culture 1. Cell Seeding treatment 2. Treatment with This compound/Lobetyolin cell_culture->treatment quenching 3. Quenching treatment->quenching extraction 4. Extraction quenching->extraction lcms 5. LC-MS/MS Analysis extraction->lcms data_processing 6. Data Processing lcms->data_processing pathway_analysis 7. Pathway Analysis data_processing->pathway_analysis

Caption: A generalized workflow for the comparative metabolomic analysis of cells.

Lobetyolin Signaling Pathway

lobetyolin_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion ASCT2 ASCT2 Glutamine_out Glutamine (intracellular) ASCT2->Glutamine_out Lobetyolin Lobetyolin Lobetyolin->ASCT2 downregulates AKT AKT Lobetyolin->AKT inhibits GSK3b GSK3β AKT->GSK3b inhibits cMyc c-Myc GSK3b->cMyc inhibits degradation cMyc->ASCT2 promotes transcription Glutamine_in Glutamine (extracellular) Glutamine_in->ASCT2 Glutaminolysis Glutaminolysis Glutamine_out->Glutaminolysis GSH GSH Synthesis Glutaminolysis->GSH Apoptosis Apoptosis Glutaminolysis->Apoptosis prevents ROS ROS GSH->ROS reduces ROS->Apoptosis induces

Caption: Signaling pathway of Lobetyolin's effect on glutamine metabolism.

Conclusion and Future Directions

The available evidence strongly indicates that Lobetyolin exerts potent anti-cancer effects by disrupting glutamine metabolism through the inhibition of the ASCT2 transporter, which is regulated by the AKT/GSK3β/c-Myc signaling pathway. This leads to reduced ATP production, increased oxidative stress, and ultimately, apoptosis in cancer cells.

Crucially, there is a significant dearth of research on the metabolic effects of this compound. To establish a comprehensive understanding and enable a true comparative analysis, future studies should focus on:

  • Metabolomic Profiling of this compound-Treated Cells: Conducting untargeted metabolomics to obtain a global view of the metabolic alterations induced by this compound.

  • Direct Comparative Studies: Performing head-to-head comparisons of this compound and Lobetyolin across various cancer cell lines to elucidate their differential effects on key metabolic pathways.

  • Investigation of this compound's Mechanism of Action: Identifying the molecular targets and signaling pathways modulated by this compound to understand its cellular effects.

Such research will not only fill a critical knowledge gap but also potentially unveil new therapeutic strategies for cancer and other metabolic diseases.

References

Assessing the Synergistic Effects of Lobetyol with Conventional Chemotherapy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental evidence assessing the synergistic effects of isolated Lobetyol with conventional chemotherapy is limited in publicly available literature. This guide provides an analysis based on studies of Codonopsis pilosula extracts and polysaccharides, of which this compound is a significant bioactive constituent. The findings presented here are intended to be illustrative of the potential synergistic effects and should be interpreted with this context in mind.

The combination of natural compounds with traditional chemotherapeutic agents is a burgeoning area of oncology research, aimed at enhancing treatment efficacy and mitigating adverse effects.[1] this compound, a polyacetylene glycoside primarily isolated from Codonopsis pilosula (Dangshen), has demonstrated anticancer properties, including the induction of apoptosis and inhibition of tumor growth by down-regulating glutamine metabolism.[1][2] This guide explores the synergistic potential of this compound, primarily through the lens of Codonopsis pilosula research, in combination with conventional chemotherapy drugs.

Quantitative Data Summary

The following tables summarize the observed synergistic effects from preclinical studies involving Codonopsis pilosula extracts and polysaccharides with standard chemotherapeutic agents.

Table 1: Synergistic Effects of Codonopsis pilosula Polysaccharides (CPPs) with Dacarbazine in a Mouse Melanoma Model

Treatment GroupAverage Tumor Volume (mm³)Tumor Inhibition Rate (%)Key Observations
ControlData not specified-Untreated tumor growth.
Dacarbazine aloneData not specified-Standard inhibition by chemotherapy.
CPPs aloneData not specified-Minor tumor inhibition.
CPPs + DacarbazineSignificantly reducedSignificantly higher than single agentsEnhanced tumor growth inhibition and prolonged survival in melanoma-bearing mice.[3]

Table 2: Synergistic Effects of Codonopsis pilosula containing herbal medicine (Bojungikgi-tang) with Cisplatin in Cancer Cell Lines

Cancer Cell LineTreatmentEffectPutative Mechanism
Cervical CancerBojungikgi-tang + CisplatinIncreased cisplatin-induced apoptosis.[4]Not fully elucidated.
Lung CancerBojungikgi-tang + CisplatinIncreased cisplatin-induced apoptosis.[4]Cell cycle arrest and suppression of the PI3K/AKT pathway.[4]

Key Signaling Pathways in Synergistic Action

The synergistic effects of Codonopsis pilosula constituents with chemotherapy appear to be mediated through multiple signaling pathways. This compound itself has been shown to down-regulate the amino acid transporter ASCT2, which is crucial for glutamine metabolism in cancer cells, leading to apoptosis.[1][2] When combined with chemotherapeutics, extracts from Codonopsis pilosula have been observed to modulate the PI3K/AKT pathway, a critical regulator of cell survival and proliferation.[4] Furthermore, in the context of melanoma, Codonopsis pilosula polysaccharides have demonstrated the ability to repolarize M2-like tumor-associated macrophages (TAMs) to an M1-like phenotype, suggesting an immunomodulatory role in enhancing the anti-tumor immune response.[3]

Synergy_Pathways cluster_chemo Conventional Chemotherapy cluster_this compound This compound / Codonopsis pilosula cluster_cancer_cell Cancer Cell cluster_tme Tumor Microenvironment Chemo Cisplatin / Dacarbazine PI3K_AKT PI3K/AKT Pathway Chemo->PI3K_AKT Inhibits Proliferation Cell Proliferation / Survival Chemo->Proliferation Inhibits This compound This compound / C. pilosula constituents This compound->PI3K_AKT Suppresses Glutamine_Metabolism Glutamine Metabolism (ASCT2) This compound->Glutamine_Metabolism Down-regulates M2_TAM M2-like TAMs This compound->M2_TAM Repolarizes Apoptosis Apoptosis PI3K_AKT->Apoptosis PI3K_AKT->Proliferation Glutamine_Metabolism->Apoptosis Glutamine_Metabolism->Proliferation M1_TAM M1-like TAMs M2_TAM->M1_TAM M1_TAM->Proliferation Inhibits

Figure 1: Putative signaling pathways involved in the synergistic anticancer effects of this compound/Codonopsis pilosula and conventional chemotherapy.

Experimental Protocols

Below are generalized experimental protocols derived from the methodologies of the cited studies. These should be adapted for specific experimental contexts.

In Vitro Synergy Assessment (Cell Viability and Apoptosis)
  • Cell Culture: Human cancer cell lines (e.g., cervical, lung) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Drug Preparation: this compound (or Codonopsis pilosula extract) and a chemotherapeutic agent (e.g., cisplatin) are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions, which are then diluted to various working concentrations in the culture medium.

  • Combination Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. The following day, the cells are treated with:

    • Vehicle control

    • This compound/extract alone (at various concentrations)

    • Chemotherapeutic agent alone (at various concentrations)

    • A combination of this compound/extract and the chemotherapeutic agent (at various concentration ratios).

  • Cell Viability Assay (MTT Assay): After a predetermined incubation period (e.g., 24, 48, 72 hours), MTT reagent is added to each well and incubated. The resulting formazan crystals are dissolved, and the absorbance is measured to determine cell viability. The half-maximal inhibitory concentration (IC50) for each treatment is calculated.

  • Apoptosis Assay (Flow Cytometry): Cells are treated as described above. After incubation, cells are harvested, washed, and stained with Annexin V-FITC and Propidium Iodide (PI). The percentage of apoptotic cells (Annexin V-positive) is quantified using a flow cytometer.

  • Western Blot Analysis: To investigate signaling pathways, cells are treated, and protein lysates are collected. Proteins of interest (e.g., PI3K, AKT, cleaved caspase-3) are separated by SDS-PAGE, transferred to a membrane, and probed with specific primary and secondary antibodies.

In_Vitro_Workflow cluster_assays Assays start Start: Cancer Cell Culture treatment Treatment with this compound, Chemo, or Combination start->treatment incubation Incubation (24-72h) treatment->incubation viability Cell Viability Assay (MTT) incubation->viability apoptosis Apoptosis Assay (Flow Cytometry) incubation->apoptosis western Western Blot (Signaling Proteins) incubation->western end End: Data Analysis & Interpretation viability->end apoptosis->end western->end

References

Safety Operating Guide

Navigating the Safe Disposal of Labetalol: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of Labetalol, a beta-blocker commonly used in research and pharmaceutical development. Adherence to these guidelines will help maintain a safe laboratory environment and ensure compliance with hazardous waste regulations.

Understanding the Hazards

Labetalol hydrochloride is classified as harmful if swallowed and can cause skin and serious eye irritation.[1][2][3] It may also cause respiratory irritation.[1][2][3] Furthermore, it is considered toxic to aquatic life with long-lasting effects.[1] Therefore, it is imperative that Labetalol is not disposed of down the drain or in regular trash without proper deactivation and containment.

Personal Protective Equipment (PPE)

Before handling Labetalol for disposal, it is crucial to wear appropriate personal protective equipment (PPE) to minimize exposure risks. This includes:

  • Protective gloves: Chemical-resistant gloves are necessary to prevent skin contact.

  • Eye protection: Safety glasses or goggles should be worn to protect against splashes.

  • Protective clothing: A lab coat or other protective clothing is recommended.

  • Respiratory protection: In cases of dust or aerosol generation, a respirator may be necessary.

Step-by-Step Disposal Procedure

The disposal of Labetalol should be managed as hazardous waste, following institutional and local regulations.

  • Waste Identification and Collection:

    • All waste containing Labetalol, including pure compound, solutions, and contaminated materials (e.g., pipette tips, vials, and cleaning materials), must be collected in a designated, properly labeled hazardous waste container.[4][5][6]

    • The container should be clearly marked with the words "Hazardous Waste" and the chemical name "Labetalol."

  • Spill Management:

    • In the event of a spill, evacuate personnel from the immediate area to a safe location.

    • Ensure adequate ventilation.

    • Wear appropriate PPE before attempting to clean the spill.

    • For liquid spills, absorb the material with an inert absorbent material such as vermiculite, dry sand, or earth.

    • For solid spills, carefully sweep or scoop the material to avoid dust generation.

    • Collect all contaminated materials in a sealed container for hazardous waste disposal.[7]

    • Wash the spill area thoroughly with soap and water.

  • Disposal of Unused or Expired Labetalol:

    • Unused or expired Labetalol should not be flushed down the toilet or drain.[8]

    • For small quantities, it is recommended to mix the Labetalol with an unappealing substance like cat litter or used coffee grounds.[9][10] This mixture should then be placed in a sealed plastic bag or container and disposed of as hazardous waste.

    • For larger quantities, consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols.

  • Final Disposal:

    • Hazardous waste containing Labetalol must be disposed of through a licensed hazardous waste disposal facility.[4][11]

    • Follow all local, state, and federal regulations for the transportation and disposal of hazardous chemical waste.[4][5][12]

Quantitative Data Summary

PropertyValueSource
Chemical Formula C19H24N2O3[13]
Molecular Weight 328.4 g/mol [13]
Oral LD50 (Rat) 2,114 mg/kg[1]
Oral LD50 (Mouse) 1,450 mg/kg[1]

Experimental Workflow for Labetalol Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of Labetalol waste in a laboratory setting.

G cluster_0 Start: Labetalol Waste Generation cluster_1 Hazard Assessment & PPE cluster_2 Waste Segregation & Containment cluster_3 Disposal Pathway cluster_4 Final Disposition A Identify Labetalol Waste (Pure compound, solutions, contaminated materials) B Review Safety Data Sheet (SDS) - Harmful if swallowed - Skin/eye irritant - Aquatic toxicity A->B C Wear Appropriate PPE - Gloves - Eye Protection - Lab Coat B->C D Is it a spill? C->D E Follow Spill Management Protocol - Evacuate - Ventilate - Absorb & Collect D->E Yes F Collect in Designated Hazardous Waste Container D->F No E->F G Is it unused/expired product? F->G H Mix with inert material (e.g., cat litter) and place in sealed container G->H Yes I Store in designated hazardous waste accumulation area G->I No H->I J Arrange for pickup by licensed hazardous waste transporter I->J K Dispose of at a permitted Treatment, Storage, and Disposal Facility (TSDF) J->K

References

Essential Safety and Operational Guide for Handling Lobetyol (Labetalol)

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for researchers, scientists, and drug development professionals handling Lobetyol (Labetalol). Adherence to these guidelines is critical for ensuring personnel safety and regulatory compliance in the laboratory environment.

Hazard Identification and Toxicity

This compound, chemically known as Labetalol, is an active pharmaceutical ingredient (API) that requires careful handling due to its pharmacological effects. It is classified as a substance that can be harmful if swallowed and may cause skin and eye irritation.

Quantitative Toxicity Data

For easy reference, the following table summarizes the key toxicity data for Labetalol.

Toxicity Data TypeValueSpecies
Oral LD50 (Lethal Dose, 50%)> 2 g/kgRat
Oral LD50 (Lethal Dose, 50%)~ 600 mg/kgMouse
Intravenous LD5050 - 60 mg/kgMouse & Rat

LD50 is the dose required to be lethal to 50% of the tested population.

Personal Protective Equipment (PPE)

The selection and proper use of Personal Protective Equipment are the final barriers against exposure. The following PPE is mandatory when handling this compound in a laboratory setting.

PPE CategorySpecification
Hand Protection Wear two pairs of powder-free nitrile gloves. The outer glove should be removed and disposed of immediately after handling the substance. The inner glove should be removed upon leaving the work area. Ensure gloves are compatible with any solvents being used.
Eye Protection Safety glasses with side shields are the minimum requirement. For procedures with a risk of splashing or aerosol generation, chemical safety goggles and a face shield are required.
Body Protection A disposable, low-permeability fabric lab coat with a solid front, long sleeves, and tight-fitting cuffs is required. For procedures with a higher risk of contamination, a disposable gown should be worn over the lab coat.
Respiratory Protection For handling small quantities of powder in a well-ventilated area, respiratory protection may not be required. However, if there is a risk of aerosol or dust generation, a NIOSH-approved respirator (e.g., N95) should be used. For larger quantities or in situations with inadequate ventilation, a higher level of respiratory protection, such as a powered air-purifying respirator (PAPR), may be necessary based on a risk assessment.

Standard Operating Procedure for Safe Handling

The following step-by-step procedure outlines the safe handling of this compound from receipt to disposal.

3.1. Receiving and Storage

  • Upon receipt, visually inspect the container for any damage or leaks.

  • The container should be clearly labeled with the chemical name, hazard warnings, and date of receipt.

  • Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials.

  • Keep the container tightly closed when not in use.

3.2. Weighing and Preparation of Solutions

  • All weighing of powdered this compound must be conducted in a chemical fume hood or a ventilated balance enclosure to minimize inhalation exposure.

  • Use dedicated glassware and utensils for handling this compound.

  • When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Ensure all containers are clearly labeled with the contents, concentration, and date of preparation.

3.3. Handling and Experimental Use

  • Conduct all procedures involving this compound in a designated area, such as a chemical fume hood, to minimize the risk of exposure.

  • Avoid direct contact with the skin, eyes, and clothing.

  • Do not eat, drink, or smoke in the laboratory.

  • Wash hands thoroughly with soap and water after handling the substance and before leaving the laboratory.

3.4. Spill and Emergency Procedures

  • Small Spills:

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand).

    • Collect the absorbed material into a sealed container for hazardous waste disposal.

    • Clean the spill area with a suitable decontaminating solution.

  • Large Spills:

    • Evacuate the area immediately.

    • Alert the appropriate emergency response personnel.

    • Prevent entry into the affected area until it has been deemed safe by safety professionals.

  • Personnel Exposure:

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek medical attention.

    • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.

    • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.

    • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Disposal Plan

All waste containing this compound must be treated as hazardous pharmaceutical waste and disposed of in accordance with local, state, and federal regulations.

  • Waste Segregation:

    • Collect all solid waste (e.g., contaminated gloves, weigh boats, paper towels) in a dedicated, clearly labeled hazardous waste container.

    • Collect all liquid waste in a separate, compatible, and clearly labeled hazardous waste container.

  • Container Management:

    • Keep waste containers closed except when adding waste.

    • Store waste containers in a designated, secondary containment area.

  • Final Disposal:

    • Arrange for the disposal of hazardous waste through a licensed environmental waste management contractor.

    • Do not dispose of this compound down the drain or in the regular trash.

Visual Workflow for Safe Handling of this compound

The following diagram illustrates the key stages and decision points in the safe handling of this compound.

Lobetyol_Handling_Workflow cluster_prep Preparation & Storage cluster_handling Handling & Experimentation cluster_disposal Waste & Disposal cluster_ppe Constant Requirement Receiving Receiving & Inspection Storage Secure Storage (Cool, Dry, Ventilated) Receiving->Storage Intact Container Weighing Weighing (in Fume Hood/Enclosure) Storage->Weighing SolutionPrep Solution Preparation Weighing->SolutionPrep Experiment Experimental Use (Designated Area) SolutionPrep->Experiment WasteCollection Waste Collection (Segregated & Labeled) Experiment->WasteCollection Spill Spill or Exposure Experiment->Spill WasteStorage Waste Storage (Secondary Containment) WasteCollection->WasteStorage FinalDisposal Disposal via Licensed Contractor WasteStorage->FinalDisposal PPE Appropriate PPE (Gloves, Goggles, Lab Coat) Spill->WasteCollection No EmergencyProcedure Follow Emergency Procedures Spill->EmergencyProcedure Yes EmergencyProcedure->WasteCollection

Caption: Workflow for the safe handling of this compound.

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BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。